5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-1-cyclohexylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLYFSPRQFBUHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682042 | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-22-2 | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1-cyclohexyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00682042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities.[1][2] This document details the physicochemical properties, synthesis, purification, and structural elucidation of the title compound. Furthermore, it explores the known biological activities of benzimidazole derivatives, proposing a potential mechanism of action and outlining detailed protocols for in vitro evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their research endeavors.
Introduction to the Benzimidazole Scaffold
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1] This heterocyclic system is present in numerous natural and synthetic molecules, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anthelmintic properties.[1][3][4] The versatility of the benzimidazole scaffold stems from its ability to interact with various biological targets, often by mimicking natural purine bases and binding to enzymes or receptors.[][6] The ease of synthesis and the possibility of substitution at multiple positions allow for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold for drug design and discovery.[1] 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole represents a specific derivative with potential for novel therapeutic applications, leveraging the electronic properties of the bromine substituent and the steric bulk of the cyclohexyl group to modulate its biological activity.
Physicochemical Profile of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole are summarized below.
| Property | Value | Source |
| CAS Number | 1199773-22-2 | [7] |
| Molecular Formula | C₁₃H₁₅BrN₂ | |
| Molecular Weight | 279.18 g/mol | |
| Appearance | Solid | |
| MDL Number | MFCD13195720 | [7] |
| SMILES | BrC1=CC=C2N(C3CCCCC3)C=NC2=C1 | [8] |
| InChI Key | WTLYFSPRQFBUHC-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be approached through a multi-step process. A plausible and efficient synthetic route is outlined below, based on established methods for benzimidazole synthesis.[9][10]
Reaction Scheme
The proposed synthesis involves a two-step process starting from 4-bromo-1,2-benzenediamine. The first step is the formation of the benzimidazole ring, followed by N-alkylation with a cyclohexyl group.
Caption: Proposed synthetic pathway for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Rationale for Synthetic Strategy
This synthetic approach is chosen for its reliability and efficiency. The initial cyclization of a 1,2-phenylenediamine with an orthoformate is a classic and high-yielding method for forming the benzimidazole core.[9] The subsequent N-alkylation is a standard procedure, where the choice of a suitable base and solvent is crucial for achieving good conversion and minimizing side reactions. The bromine atom at the 5-position is strategically important as it provides a reactive handle for further modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of analogs.[11]
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole [9]
-
To a solution of 4-bromo-1,2-benzenediamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (10 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with deionized water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzo[d]imidazole.
Step 2: Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Dissolve 5-Bromo-1H-benzo[d]imidazole (1.0 eq) in DMF.
-
Add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add cyclohexyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Purification Protocol
The crude product obtained from the synthesis can be purified using flash column chromatography on silica gel.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexane.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Structural Elucidation and Quality Control
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons of the benzimidazole ring and the aliphatic protons of the cyclohexyl group. The integration of these peaks should correspond to the number of protons in the structure.
-
¹³C NMR: A ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with distinct signals for the aromatic and aliphatic carbons.
Protocol: Mass Spectrometry (MS)
-
LC-MS: Liquid Chromatography-Mass Spectrometry can be used to determine the molecular weight of the compound and assess its purity. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of 279.18, with the characteristic isotopic pattern for a bromine-containing compound.[8]
Protocol: High-Performance Liquid Chromatography (HPLC)
-
An HPLC analysis using a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile in water) can be used to determine the purity of the final compound. A single major peak should be observed.
Biological Activity and Potential Mechanism of Action
While specific biological data for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is not extensively published, the broader class of benzimidazole derivatives is known to exhibit a wide range of pharmacological activities.[1][12]
Overview of Potential Biological Targets
Benzimidazole derivatives have been reported to act as:
-
Anticancer Agents: They can inhibit cell proliferation and induce apoptosis in tumor cells.[][10] Some derivatives target enzymes like topoisomerase or kinases involved in cell cycle regulation.[10]
-
Antimicrobial Agents: They can disrupt microbial cell processes.[6][12]
-
Anthelmintics: The primary mechanism involves inhibiting microtubule polymerization by binding to β-tubulin in parasites.[13]
-
Anti-inflammatory Agents: Some derivatives inhibit enzymes like cyclooxygenase (COX) or other mediators of inflammation.[3][]
-
Tankyrase Inhibitors: Certain benzimidazole-related structures have been identified as potent inhibitors of tankyrase, an enzyme implicated in oncology.[14]
Given its structure, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole could potentially act as an inhibitor of kinases or other enzymes where a hydrophobic pocket can accommodate the cyclohexyl group and the benzimidazole core can form key interactions.
Proposed Mechanistic Pathway (Hypothetical Kinase Inhibition)
Caption: Hypothetical mechanism of action via kinase inhibition.
In Vitro Assay for Activity Determination
Protocol: Kinase Inhibition Assay (e.g., using a luminescence-based assay)
-
Reagents and Materials: Target kinase, substrate peptide, ATP, kinase buffer, luminescence detection reagent, 384-well plates, and the test compound (5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole).
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Procedure: a. Add 5 µL of kinase buffer to all wells. b. Add 1 µL of the diluted test compound or DMSO (as a control) to the appropriate wells. c. Add 2 µL of the kinase-substrate mixture to each well and incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 2 µL of ATP solution. e. Incubate the plate for 1 hour at room temperature. f. Stop the reaction and detect the remaining ATP by adding 10 µL of the luminescence detection reagent. g. Incubate for 10 minutes and measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Preclinical Workflow and Considerations
Cell-Based Assay Workflow
Following the identification of in vitro activity, the next logical step is to evaluate the compound's effect in a cellular context.
Caption: Workflow for evaluating the compound in cell-based assays.
Considerations for Further Studies
-
Structure-Activity Relationship (SAR): Synthesize and test analogs of the compound to understand the contribution of the bromo and cyclohexyl substituents to its activity.[3]
-
ADME/Tox: Evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties to assess its drug-like potential.
-
In Vivo Efficacy: If promising cell-based activity and ADME/Tox profiles are observed, the compound should be evaluated in relevant animal models of disease.
Summary and Future Outlook
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a compound built upon the versatile and pharmacologically significant benzimidazole scaffold. While its specific biological activities are yet to be fully elucidated, its structural features suggest potential as a modulator of various biological targets, particularly protein kinases. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. Further research into this and related compounds could lead to the discovery of novel therapeutic agents for a range of diseases.
References
- Anthelmintics Benzimidazole deriv
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). PubMed Central.
- Pharmacological Activities of Benzimidazole Deriv
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017).
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2021).
- 5-Bromo-1H-benzimidazole synthesis. (n.d.). ChemicalBook.
- Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects Against a Diverse Range of Tumor Derived Cell Lines. (2017). PubMed.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.).
- 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.). BLDpharm.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.). Sigma-Aldrich.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole[1199773-22-2]. (n.d.). CASNU.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.). Sigma-Aldrich.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
- Structure and Microbiological Activity of 1H-benzo[d]imidazole Deriv
- 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.). Sigma-Aldrich.
- 5-Bromo-1-methyl-1H-benzo[d]imidazole. (n.d.). ChemicalBook.
- Imidazole: Having Versatile Biological Activities. (2018). SciSpace.
- The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2021). Research Results in Pharmacology.
- A Review on “Imidazole and Various Biological Activities”. (2022). IJPPR.
- 4887-88-1|5-Bromo-1H-benzo[d]imidazole. (n.d.). BLD Pharm.
- Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transform
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.
- eMolecules 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | 1199773-22-2 | 5G. (n.d.). Fisher Scientific.
- 5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole, min 98%, 1 gram. (n.d.). CP Lab Safety.
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 8. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 9. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole structure and properties
An In-Depth Technical Guide to 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore its structural and physicochemical properties, detail a robust synthetic pathway with mechanistic insights, and discuss its potential therapeutic applications based on the well-established biological activities of the benzimidazole scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this molecule in their scientific endeavors.
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone in modern medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors.[1][2] This versatile scaffold is present in numerous FDA-approved drugs and is a focal point of research due to its broad spectrum of biological activities, which include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The diverse therapeutic potential of benzimidazole derivatives stems from the ease with which the core structure can be modified at various positions, allowing for the fine-tuning of its pharmacological profile.[1][5]
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Structure and Identification
The structure of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is characterized by a benzimidazole core with a bromine atom at the 5-position and a cyclohexyl group attached to one of the nitrogen atoms. The bromine atom serves as a valuable synthetic handle for further molecular elaboration, such as palladium-catalyzed cross-coupling reactions, while the cyclohexyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and protein binding.[6]
-
IUPAC Name: 5-Bromo-1-cyclohexyl-1H-benzimidazole
-
CAS Number: 1199773-22-2[7]
-
SMILES: BrC1=CC=C2N(C3CCCCC3)C=NC2=C1[8]
Tabulated Properties
The key physicochemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₅BrN₂ | [8] |
| Molecular Weight | 279.18 g/mol | [8] |
| Appearance | Typically a solid | |
| Purity | Available up to ≥98% | [9] |
| Storage | Sealed in dry, room temperature | [8] |
Synthesis and Mechanistic Rationale
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is efficiently achieved through a two-step process. This strategy involves the initial formation of the benzimidazole core followed by N-alkylation to introduce the cyclohexyl moiety.
Synthesis Workflow
Caption: Two-step synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
This step involves the condensation of a substituted o-phenylenediamine with a one-carbon source, typically an orthoformate, under acidic conditions. This is a classic and reliable method for constructing the benzimidazole ring.[10][11]
-
Reagent Preparation: To a solution of 4-bromo-1,2-benzenediamine (1 equivalent) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (2-3 equivalents).
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (p-TsOH).[10][11]
-
Causality: The acid protonates the orthoformate, making it a better electrophile and facilitating the initial condensation with one of the amino groups of the diamine.
-
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 80-85 °C) for 1-2 hours.[10][11] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture and pour it into water. Neutralize with a base (e.g., saturated aqueous sodium bicarbonate) to precipitate the product.[10]
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. The resulting 5-bromo-1H-benzo[d]imidazole is often pure enough for the next step or can be further purified by recrystallization.
Step 2: Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
This step is a standard N-alkylation reaction. The choice of base is critical to deprotonate the imidazole nitrogen, forming a nucleophile that attacks the alkyl halide.
-
Anion Formation: Suspend 5-bromo-1H-benzo[d]imidazole (1 equivalent) in a polar aprotic solvent like DMF or acetonitrile (ACN). Add a suitable base, such as sodium hydride (NaH, ~1.1 equivalents) or potassium carbonate (K₂CO₃, ~2 equivalents).
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, creating the highly nucleophilic benzimidazolide anion. K₂CO₃ is a milder base, often requiring heating, but can be easier and safer to handle.
-
-
Alkylation: To the resulting anion, add cyclohexyl bromide (1.1-1.2 equivalents) dropwise.
-
Reaction: Stir the mixture at room temperature (for NaH) or heat to reflux (for K₂CO₃) until TLC indicates the consumption of the starting material.
-
Workup and Isolation: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final compound.
Applications in Drug Discovery and Chemical Biology
The unique combination of the privileged benzimidazole core, the synthetically versatile bromo-substituent, and the lipophilic cyclohexyl group makes 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole a molecule of high interest for screening and lead optimization.
Rationale for Investigation
Benzimidazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[12] The core structure acts as a hinge-binding motif in many ATP-competitive kinase inhibitors. Furthermore, the antimicrobial properties of benzimidazoles are well-documented, with some derivatives acting as inhibitors of crucial bacterial processes.[13][14] The title compound is therefore a logical candidate for screening in both oncology and infectious disease programs.
Potential as a Multi-Kinase Inhibitor
Many cancers are driven by aberrant kinase activity. Benzimidazole-based compounds have been successfully developed as inhibitors targeting kinases like EGFR and HER2.[12] The cyclohexyl group can enhance binding to hydrophobic pockets within the kinase active site, potentially increasing potency and selectivity.
Caption: Inhibition of a signaling cascade by a hypothetical kinase inhibitor.
Potential as an Antimicrobial Agent
The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents.[14] Benzimidazoles have shown promise in this area. For instance, certain derivatives act as inhibitors of the Quorum Sensing (QS) regulator PqsR in Pseudomonas aeruginosa, effectively disarming the pathogen of its virulence factors without exerting selective pressure for resistance.[13] The structural features of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole make it a candidate for investigation against such bacterial targets.
Conclusion
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a strategically designed molecule built upon a privileged scaffold. Its well-defined physicochemical properties and robust, high-yielding synthetic route make it readily accessible for further investigation. Given the extensive history of the benzimidazole core in successful drug discovery campaigns, this compound represents a valuable building block and a promising candidate for screening against a range of therapeutic targets, particularly in oncology and infectious diseases.
References
- Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry.
- Matrix Scientific. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- BLDpharm. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- Sigma-Aldrich. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- ChemicalBook. 5-Bromo-1H-benzimidazole synthesis.
- ChemScene. 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega.
- Kwiecień, H., et al. (2023).
- NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-1-methyl-1H-imidazole: A Cornerstone in Fine Chemical Manufacturing.
- Al-blewi, F. F., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Medicinal Chemistry.
- ChemicalBook. 5-Bromo-1-methyl-1H-benzo[d]imidazole.
- Gaba, M., et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Al-Ostoot, F. H., et al. (2023). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules.
- Kavitha, S., et al. (2018). Imidazole: Having Versatile Biological Activities. Journal of Chemistry.
- Bhor, R. J., et al. (2022). A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmaceutical and Phytopharmacological Research.
- Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research.
Sources
- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 8. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 9. chemscene.com [chemscene.com]
- 10. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 11. 5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (CAS Number: 1199773-22-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization data for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, registered under CAS number 1199773-22-2. The document details the physicochemical properties, synthesis, and spectroscopic data of this compound. While specific experimental data for this molecule is limited in publicly available literature, this guide synthesizes information from authoritative chemical databases and provides context from closely related analogs to offer a robust profile. The benzimidazole scaffold is a well-established pharmacophore, and this guide also explores the potential biological significance of this particular derivative in the broader context of medicinal chemistry.
Introduction and Chemical Identity
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound. The core of the molecule is a benzimidazole system, which consists of a fusion between a benzene ring and an imidazole ring. This particular derivative is substituted with a bromine atom at the 5-position of the benzimidazole ring and a cyclohexyl group at the 1-position of the imidazole ring.
The benzimidazole moiety is a prominent structural feature in a variety of biologically active molecules, including pharmaceuticals and natural products. Its derivatives are known to exhibit a wide range of pharmacological activities, such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2]. The specific substitutions of a bromine atom and a cyclohexyl group on the benzimidazole scaffold of the title compound are expected to modulate its physicochemical properties and biological activity.
Chemical Structure:
Figure 1: Chemical structure of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1199773-22-2 | [3][4] |
| Molecular Formula | C₁₃H₁₅BrN₂ | [3][4] |
| Molecular Weight | 279.18 g/mol | [4] |
| Appearance | Solid (predicted) | General knowledge |
| Melting Point | Not available (for 5-bromo-1H-benzo[d]imidazole: 130-134 °C) | [5] |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in alcohols and sparingly soluble in ether. | [6] |
| Storage | Sealed in a dry, room temperature environment. | [4] |
Synthesis and Experimental Protocols
While a specific, detailed synthesis protocol for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole has not been found in the reviewed literature, a general and reliable method for the synthesis of N-substituted benzimidazoles can be adapted. The most common approach involves the condensation of a substituted o-phenylenediamine with an aldehyde, followed by cyclization.
A plausible synthetic route for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole would start from 4-bromo-N-cyclohexylbenzene-1,2-diamine. This intermediate could then be cyclized with an appropriate C1 source, such as formic acid or trimethyl orthoformate, to yield the final product.
Proposed Synthesis Workflow:
Figure 2: Proposed synthesis workflow for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Detailed Experimental Protocol (Hypothetical):
Step 1: Synthesis of 4-Bromo-N-cyclohexylbenzene-1,2-diamine
-
To a solution of 4-bromo-1,2-diaminobenzene (1 equivalent) in a suitable solvent such as dichloromethane or methanol, add cyclohexanone (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, for example, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-N-cyclohexylbenzene-1,2-diamine.
Step 2: Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Dissolve the 4-bromo-N-cyclohexylbenzene-1,2-diamine (1 equivalent) in formic acid or a mixture of formic acid and a suitable solvent.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Spectroscopic Characterization
Specific experimental spectroscopic data for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is not available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of closely related compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected ¹H and ¹³C NMR chemical shifts can be estimated by considering the spectra of analogous compounds like 2-cyclohexyl-1H-benzo[d]imidazole[7].
Predicted ¹H NMR (400 MHz, CDCl₃):
-
Aromatic Protons (Benzimidazole Ring): Signals are expected in the range of δ 7.2-7.8 ppm. The bromine atom at the 5-position will influence the splitting pattern and chemical shifts of the adjacent protons.
-
Imidazole Proton (C2-H): A singlet is expected around δ 8.0-8.2 ppm.
-
Cyclohexyl Protons: A series of multiplets are expected in the aliphatic region (δ 1.2-4.5 ppm). The proton on the carbon attached to the nitrogen (N-CH) will be the most downfield-shifted.
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
Aromatic Carbons (Benzimidazole Ring): Signals are expected in the range of δ 110-145 ppm. The carbon bearing the bromine atom will be significantly shifted.
-
Imidazole Carbon (C2): A signal is expected around δ 140-150 ppm.
-
Cyclohexyl Carbons: Signals are expected in the aliphatic region (δ 25-60 ppm).
4.2. Mass Spectrometry (MS)
In an electron ionization mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of a bromine atom, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) would be observed.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z 278 and 280 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragments: Fragmentation may involve the loss of the cyclohexyl group or cleavage of the benzimidazole ring.
4.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorptions:
-
N-H Stretch: Absent due to N-substitution.
-
C-H Stretch (Aromatic): ~3050-3150 cm⁻¹.
-
C-H Stretch (Aliphatic): ~2850-2950 cm⁻¹.
-
C=N and C=C Stretch (Aromatic Rings): ~1450-1620 cm⁻¹.
-
C-Br Stretch: ~500-600 cm⁻¹.
Biological Activity and Potential Applications
While no specific biological activity data for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole has been reported, the benzimidazole scaffold is a well-known "privileged structure" in medicinal chemistry[1]. This suggests that the title compound could be a valuable candidate for biological screening.
Derivatives of benzimidazole have demonstrated a wide array of pharmacological effects, including:
-
Anticancer Activity: Many benzimidazole derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of topoisomerase I[8].
-
Antimicrobial Activity: The benzimidazole core is present in several antimicrobial agents. The lipophilic cyclohexyl group and the electron-withdrawing bromine atom in the title compound may enhance its ability to penetrate microbial cell membranes.
-
Anti-inflammatory Activity: Certain 1-alkylbenzimidazole derivatives have shown anti-inflammatory properties[9].
The presence of the cyclohexyl group increases the lipophilicity of the molecule, which could enhance its membrane permeability and oral bioavailability. The bromine atom can participate in halogen bonding and can also serve as a synthetic handle for further chemical modifications, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement:
Given the known activities of benzimidazole derivatives, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole could potentially interact with various biological targets. For instance, if it exhibits anticancer properties, it might be involved in pathways related to DNA replication and repair, cell cycle regulation, or apoptosis.
Figure 3: Potential cellular targets and biological outcomes of benzimidazole derivatives.
Conclusion
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (CAS 1199773-22-2) is a benzimidazole derivative with potential for applications in medicinal chemistry and drug discovery. While specific experimental characterization data is sparse, this guide provides a comprehensive overview based on available information and data from analogous compounds. The synthesis of this compound is feasible through established methods for N-substituted benzimidazoles. Further investigation into the spectroscopic properties and, most importantly, the biological activity of this compound is warranted to fully elucidate its potential as a lead molecule for drug development.
References
-
Supporting Information for a scientific article. (n.d.). Retrieved January 16, 2026, from [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026, January 5). ACS Publications. Retrieved January 16, 2026, from [Link]
-
[Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing. Retrieved January 16, 2026, from [Link]
-
Benzimidazoles: A biologically active compounds. (n.d.). Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
-
1H-Benzimidazole - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]
-
An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry. Retrieved January 16, 2026, from [Link]
-
N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. (2021, November 17). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. (2025, June 26). Research Results in Pharmacology. Retrieved January 16, 2026, from [Link]
-
FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Benzimidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
-
Benzimidazole | C7H6N2. (n.d.). PubChem - NIH. Retrieved January 16, 2026, from [Link]
-
Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Efficient Synthesis of 1H-Benzo[3][9]imidazo[1,2-c][7][10]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
-
1 H-NMR spectrum of 1a. 5-methyl-1H-benzo[d]imidazole-2-thiol (1b):.... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION. (n.d.). Retrieved January 16, 2026, from [Link]
Sources
- 1. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 4. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-1H-benzo[d]imidazole | 4887-88-1 [sigmaaldrich.cn]
- 6. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Biological activity of bis-benzimidazole derivatives on DNA topoisomerase I and HeLa, MCF7 and A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4 [chemicalbook.com]
Physical and chemical properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold and the Significance of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The versatility of the benzimidazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and biological characteristics. This guide focuses on a specific derivative, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole , a molecule of interest for its potential applications in drug discovery and materials science. The introduction of a bromine atom at the 5-position and a cyclohexyl group at the 1-position significantly influences its electronic properties, lipophilicity, and steric profile, making it a valuable subject for in-depth study.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following section details the key physicochemical parameters of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Core Molecular Data
| Property | Value | Source |
| CAS Number | 1199773-22-2 | [1][2][3] |
| Molecular Formula | C₁₃H₁₅BrN₂ | [1][2] |
| Molecular Weight | 279.18 g/mol | [2] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water is expected. |
Structural Representation
Caption: 2D structure of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Synthesis and Characterization
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be approached through a multi-step process, leveraging established methodologies for benzimidazole synthesis.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process: first, the formation of the 5-bromobenzimidazole core, followed by the N-alkylation with a cyclohexyl group.
Sources
An In-Depth Technical Guide to the Predicted Biological Activity of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant agents.[1] This guide focuses on a specific, yet under-investigated derivative, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole . While direct biological data for this compound is not available in current literature, its structural motifs—a brominated benzimidazole core and an N-cyclohexyl substitution—suggest a strong potential for significant biological activity. This document provides a prospective analysis, grounded in the established pharmacology of structurally related analogs, to predict and guide future research into its anticancer, antimicrobial, and kinase inhibitory potential. Detailed, field-proven experimental protocols are provided to facilitate the systematic evaluation of these predicted activities, offering a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this molecule.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, possesses a unique ability to interact with a wide array of biological macromolecules.[1] This inherent versatility has led to the development of benzimidazole-based drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2] The biological activity of a benzimidazole derivative is profoundly influenced by the nature and position of its substituents. Key positions for substitution that modulate activity include the N-1, C-2, C-5, and C-6 positions.
The subject of this guide, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, incorporates two key structural features with established pharmacological relevance:
-
5-Bromo Substitution: Halogenation, particularly bromination, on the benzene ring of the benzimidazole scaffold is a common strategy in medicinal chemistry. Bromo-substituents can enhance binding affinity to protein targets through halogen bonding and increase lipophilicity, which can improve cell membrane permeability. Bromo-substituted benzimidazoles have demonstrated potent anticancer and kinase inhibitory activities.[2][3]
-
N-1 Cyclohexyl Substitution: The substituent at the N-1 position significantly impacts the molecule's steric and electronic properties. A hydrophobic unit, such as a cyclohexyl group, at this position has been associated with enhanced antibacterial activity.[4]
This guide will therefore explore the probable biological activities of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole by extrapolating from the known structure-activity relationships (SAR) of its analogs.
Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The synthesis of the title compound can be logically approached in a two-step process: first, the formation of the 5-bromobenzimidazole core, followed by N-alkylation with a cyclohexyl group.
2.1. Step 1: Synthesis of 5-Bromo-1H-benzimidazole
The initial and crucial step is the cyclization of a substituted o-phenylenediamine with a one-carbon source. The Phillips condensation is a classic and effective method for this transformation.
Protocol:
-
Reaction Setup: To a solution of 4-bromo-1,2-benzenediamine (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add trimethyl orthoformate (excess, ~10 equivalents).[5]
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid.[5]
-
Reaction: Stir the mixture at room temperature for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with deionized water. Neutralize the solution to pH 7 using a saturated aqueous solution of sodium bicarbonate. This will precipitate the product.[5]
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-bromo-1H-benzimidazole. The product can be further purified by recrystallization if necessary.
Figure 1: Synthetic workflow for 5-Bromo-1H-benzimidazole.
2.2. Step 2: N-Alkylation to Yield 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The second step involves the nucleophilic substitution reaction between the 5-bromo-1H-benzimidazole and a cyclohexyl halide. The nitrogen atom of the imidazole ring acts as the nucleophile.
Protocol:
-
Reaction Setup: Dissolve 5-bromo-1H-benzimidazole (1 equivalent) in an anhydrous polar aprotic solvent like acetonitrile (CH₃CN) or tetrahydrofuran (THF).[6][7]
-
Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to deprotonate the imidazole nitrogen, thereby increasing its nucleophilicity.[7]
-
Alkylation: Add cyclohexyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Figure 2: N-Alkylation of 5-Bromo-1H-benzimidazole.
Predicted Biological Activities and Mechanistic Rationale
Based on SAR data from analogous compounds, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is predicted to exhibit activity in three primary areas: anticancer, antimicrobial, and kinase inhibition.
3.1. Predicted Anticancer Activity
The benzimidazole core is a frequent feature in anticancer agents.[8] Bromo-substituted derivatives, in particular, have shown significant cytotoxic and pro-apoptotic effects.[3]
Mechanistic Rationale:
-
Kinase Inhibition: Many benzimidazole derivatives exert their anticancer effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and PIM-1 kinase.[3][9] The bromo-substituent can enhance binding to the ATP-binding pocket of these kinases.
-
Induction of Apoptosis: Tetrabromo-benzimidazole derivatives are known to induce apoptosis (programmed cell death) in cancer cells.[3] It is plausible that 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole could trigger the intrinsic apoptotic pathway by causing mitochondrial membrane depolarization and subsequent activation of caspases.
-
Topoisomerase Inhibition: Some benzimidazole derivatives function as inhibitors of human topoisomerase I, an enzyme essential for DNA replication.[10] This leads to DNA damage and cell cycle arrest, ultimately causing cell death.
Data from Structurally Related Compounds:
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀ / % Inhibition) | Reference |
| Tetrabromo-benzimidazole (TBBi) derivatives | Jurkat (Leukemia) | DC₅₀ = 2.7 - 17 µM | [11] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | CCRF-CEM (Leukemia) | Induces ~98% apoptosis at 32 µM | [3] |
| 2-Aryl benzimidazole derivative (5a) | Breast Cancer Cells | Inhibits EGFR and HER2 phosphorylation | [9] |
| Novel Benzimidazole Hybrids (5, 8, 12) | MCF-7 (Breast Cancer) | IC₅₀ = 8.76 - 26.87 µM | [8] |
3.2. Predicted Antimicrobial Activity
Benzimidazoles are a well-established class of antimicrobial agents.[1][12] The structural features of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole suggest potential activity against both bacteria and fungi.
Mechanistic Rationale:
-
Bacterial Targets: The N-1 cyclohexyl group is a hydrophobic moiety that can facilitate penetration of the bacterial cell wall.[4] Once inside, benzimidazoles can interfere with various cellular processes. Some derivatives are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.
-
Fungal Targets: A primary mechanism of action for antifungal benzimidazoles is the inhibition of ergosterol biosynthesis.[1] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell lysis.
Data from Structurally Related Compounds:
| Compound/Derivative Class | Microbial Strain(s) | Activity (MIC) | Reference |
| 2-Substituted-1H-benzimidazoles | S. aureus, B. subtilis | Good antibacterial activity | [4] |
| N-Cyclohexyl-thiadiazole-benzimidazole hybrid | E. faecalis | Potent activity (MIC = 1.95 µg/mL) | [13][14] |
| Benzimidazole-hydrazones | Candida species | Notable antifungal activity | [12] |
| 4-Fluoro, 4-bromo substituted benzimidazoles | S. aureus, M. tuberculosis | Good to moderate activity (MIC = 4-64 µg/mL) | [2] |
3.3. Predicted Kinase Inhibitory Activity
Kinase inhibition is a key mechanism for the anticancer activity of many benzimidazoles and represents a distinct therapeutic possibility for inflammatory and autoimmune diseases.[15][16]
Mechanistic Rationale:
-
ATP-Competitive Inhibition: The benzimidazole scaffold is structurally similar to the purine ring of ATP. This allows it to fit into the ATP-binding pocket of various kinases, acting as a competitive inhibitor and blocking the phosphorylation of downstream substrates.[15]
-
Specific Kinase Targets:
-
MEK5: Benzimidazole-based compounds have been identified as inhibitors of the MEK5 signaling pathway, which is upregulated in multiple tumor types.[15]
-
PIM-1/CK2: Halogenated benzimidazoles are potent inhibitors of PIM-1 and CK2 kinases, which are involved in cell survival and apoptosis resistance.[3][11]
-
ERK5: Imidazolium salt derivatives have been shown to inhibit ERK5 kinase activity, a promising target in cancer therapy.[17]
-
Data from Structurally Related Compounds:
| Compound/Derivative Class | Kinase Target | Activity (IC₅₀ / Kᵢ) | Reference |
| Tetrabromo-benzimidazole (2c) | CK2 | Kᵢ < 100 nM | [11] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one | PIM-1 | IC₅₀ = 0.52 µM | [3] |
| Benzimidazole-based compounds | MEK5 | Pathway inhibition demonstrated | [15] |
| Fluorobenzimidazoles (4g, 4k) | 5-LOX, sEH | IC₅₀ = 0.9 µM, 0.7 µM respectively | [16] |
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted activities of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, a systematic screening cascade is proposed.
4.1. Workflow for Anticancer Activity Screening
Figure 3: Proposed workflow for evaluating anticancer potential.
Detailed Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in culture medium. Treat the cells with these concentrations and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
4.2. Workflow for Antimicrobial Activity Screening
Figure 4: Proposed workflow for evaluating antimicrobial potential.
Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the microbial suspension (e.g., Staphylococcus aureus, Candida albicans) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Determining MBC/MFC: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells showing no growth onto agar plates. The lowest concentration that prevents any growth on the agar is the MBC/MFC.
Conclusion and Future Directions
While 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole remains an uncharacterized molecule, a comprehensive analysis of its structural components strongly predicts a profile of significant biological activity. The presence of the 5-bromo substituent suggests potent anticancer and kinase inhibitory effects, while the N-1 cyclohexyl group points towards promising antimicrobial properties. This guide provides the theoretical framework and practical, detailed methodologies for a systematic investigation into these activities. The proposed workflows offer a clear path from initial screening to mechanistic studies. The synthesis protocols are robust and based on established chemical principles. It is our expert opinion that the exploration of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a worthwhile endeavor for drug discovery teams, with a high probability of yielding novel lead compounds in oncology and infectious disease.
References
-
Sączewski, F., et al. (2021). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Pagano, M. A., et al. (2004). Optimization of Protein Kinase CK2 Inhibitors Derived from 4,5,6,7-Tetrabromobenzimidazole. Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, D., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]
-
Open Access Journals (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies. Molecules. Available at: [Link]
-
Çelik, F., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Omega. Available at: [Link]
-
Dida, N., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc. Available at: [Link]
-
Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. Available at: [Link]
-
Ates-Alagoz, Z. (2016). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Medicinal Chemistry. Available at: [Link]
-
Çelik, F., et al. (2022). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. ACS Publications. Available at: [Link]
-
Özkay, Y., et al. (2011). Antimicrobial activity of a new series of benzimidazole derivatives. Medicinal Chemistry Research. Available at: [Link]
-
Liu, X., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. Cell Death & Disease. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research (2012). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Available at: [Link]
-
Flaherty, P. T., et al. (2010). Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate (2019). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Available at: [Link]
-
Lee, J., et al. (2024). Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition. Scientific Reports. Available at: [Link]
-
Shintre, S. A., et al. (2018). Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity. Archiv der Pharmazie. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
-
ResearchGate (2020). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Available at: [Link]
-
Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. Available at: [Link]
-
Efremova, Y. V., et al. (2022). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]
-
Drug Target Review (2023). Kinase inhibitors shown to accelerate protein breakdown. Available at: [Link]
-
Beilstein Journals (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Available at: [Link]
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. New Benzimidazoles Targeting Breast Cancer: Synthesis, Pin1 Inhibition, 2D NMR Binding, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abis-files.cumhuriyet.edu.tr [abis-files.cumhuriyet.edu.tr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of benzimidazole-based inhibitors of the mitogen activated kinase-5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Benzimidazole Derivatives: A Privileged Scaffold for Diverse Therapeutic Targets
An In-depth Technical Guide for Drug Development Professionals
Abstract
The benzimidazole scaffold, a bicyclic heterocycle comprising fused benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry. Its structural similarity to endogenous purines allows it to interact with a vast array of biological macromolecules, making it a "privileged scaffold" in drug design.[][2] This versatility has yielded a rich pipeline of therapeutic agents across numerous disease areas, including oncology, infectious diseases, gastroenterology, and cardiovascular medicine.[3][4] This guide provides a detailed exploration of the key molecular targets of benzimidazole derivatives, elucidates their mechanisms of action, and presents validated experimental protocols for target identification and characterization. It is designed to serve as a technical resource for researchers and scientists engaged in the discovery and development of novel benzimidazole-based therapeutics.
PART 1: The Benzimidazole Core: Structural and Functional Significance
The therapeutic promiscuity of the benzimidazole ring system is not accidental. Its unique electronic and structural features, including the presence of both hydrogen bond donors and acceptors, and an aromatic system capable of π-π stacking, enable it to fit into diverse binding pockets of enzymes and receptors. Furthermore, the scaffold's amenability to substitution at the N-1, C-2, and benzene ring positions allows for the precise tuning of its physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]
PART 2: Key Therapeutic Target Classes
Benzimidazole derivatives exert their pharmacological effects by modulating a wide spectrum of biological targets. This section details the most significant target classes and the mechanisms through which these interactions occur.
Protein Kinases: Master Regulators of Cellular Signaling
Protein kinases, which regulate the majority of cellular pathways, are among the most critical targets in oncology.[7] Dysregulation of kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of therapeutic agents. The benzimidazole scaffold is a common template for synthesizing potent kinase inhibitors.[8]
-
Mechanism of Action: Benzimidazole-based kinase inhibitors typically function as ATP-competitive antagonists. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that drives cell proliferation, survival, and angiogenesis.[7][8]
-
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): This group includes EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and FGFR (Fibroblast Growth Factor Receptor), which are crucial for tumor growth and angiogenesis.[8][9] For instance, Dovitinib is a benzimidazole-based pan-tyrosine kinase inhibitor targeting VEGFR and FGFR.[9] Nazartinib is another derivative that targets EGFR signaling, inducing cell cycle arrest and apoptosis.[8]
-
Non-Receptor Tyrosine Kinases (NRTKs): Targets in this class include SRC, ABL, and FAK.[9]
-
Serine/Threonine Kinases: This category includes crucial signaling nodes like the PI3K/AKT/mTOR and MAPK pathways.[8] Some derivatives have also shown potent activity against Aurora-A kinase, a key regulator of mitosis.[10]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is vital for immune responses, and some JAK1 inhibitors are based on a benzimidazole core.[11]
-
Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method to quantify the inhibitory potency (IC50) of a benzimidazole derivative against a specific protein kinase.
-
Causality: The choice of an ELISA-based assay provides a high-throughput, non-radioactive method to directly measure the phosphorylation of a substrate, which is the primary function of a kinase. The amount of phosphorylated substrate is directly proportional to the enzyme's activity.
Step-by-Step Methodology:
-
Plate Preparation: Coat a 96-well microplate with a substrate specific to the kinase of interest (e.g., a poly-Glu-Tyr peptide for a tyrosine kinase). Block non-specific binding sites.
-
Compound Preparation: Perform a serial dilution of the test benzimidazole derivative to create a range of concentrations.
-
Kinase Reaction: Add the recombinant kinase enzyme, the test compound at various concentrations, and an ATP solution to the coated wells. Incubate at an optimal temperature (e.g., 30°C) to allow the phosphorylation reaction to proceed. Include positive (no inhibitor) and negative (no kinase) controls.
-
Detection: After incubation, wash the plate to remove unbound reagents. Add a primary antibody that specifically recognizes the phosphorylated form of the substrate (e.g., an anti-phosphotyrosine antibody) conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Signal Generation: Add a chromogenic HRP substrate (e.g., TMB). The HRP will catalyze a color change. Stop the reaction with an acid solution.
-
Data Acquisition & Analysis: Read the absorbance of each well using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Microtubule Dynamics: Disrupting the Cytoskeleton
The disruption of microtubule polymerization is a clinically validated anticancer and anthelmintic strategy. Benzimidazole derivatives like mebendazole and fenbendazole are potent microtubule-destabilizing agents.[12][13]
-
Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential for forming the mitotic spindle during cell division. The resulting disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[14]
Caption: Inhibition of tubulin polymerization by benzimidazole derivatives, leading to mitotic arrest and apoptosis.
DNA and Associated Enzymes: Targeting Genetic Integrity
Benzimidazole derivatives can interfere with DNA replication and maintenance through direct interaction with the DNA helix or by inhibiting enzymes that process it.
-
Topoisomerase Inhibition: Bis-benzimidazoles can bind to the minor groove of DNA, altering its conformation. This prevents the formation of the cleavable complex required by topoisomerases I and II to resolve DNA supercoiling, thereby halting DNA replication.[7][10][13][15]
-
Epigenetic Modulation: Emerging research highlights benzimidazoles as inhibitors of epigenetic enzymes. They can target DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), which are often dysregulated in cancer, leading to changes in gene expression that promote tumorigenesis.[6]
G-Protein Coupled Receptors (GPCRs): Modulating Extracellular Signals
-
Angiotensin II Type 1 (AT1) Receptor: A prominent class of benzimidazoles, the "sartans" (e.g., candesartan), are widely prescribed antihypertensives.
-
Mechanism of Action: They act as selective antagonists of the AT1 receptor. By blocking the binding of the potent vasoconstrictor angiotensin II, these drugs prevent downstream signaling that leads to vasoconstriction and aldosterone release, resulting in lowered blood pressure.[3]
Nuclear Receptors: Regulating Gene Transcription
-
Androgen Receptor (AR): The benzimidazole-containing steroidal compound galeterone functions as an AR antagonist.
-
Mechanism of Action: It blocks the binding of androgens to the AR, inhibits the CYP17 lyase enzyme involved in androgen synthesis, and induces AR degradation. This multi-pronged attack disrupts androgen signaling, which is a key driver of prostate cancer.[15]
PART 3: Modern Strategies for Target Identification and Validation
Identifying the specific molecular target of a bioactive compound is a critical step in drug development. The following workflow outlines a modern approach.
Caption: A modern workflow for the deconvolution and validation of drug targets.
-
Trustworthiness through Self-Validation: This workflow is inherently self-validating. An unbiased deconvolution method like Thermal Proteome Profiling (TPP) identifies proteins that are stabilized upon drug binding.[16] The hypothesis that this stabilized protein is the true target is then rigorously tested using genetic methods like CRISPR.[17] If knocking out the putative target protein phenocopies the effect of the drug, the target is considered validated.[18]
PART 4: Data Summary and Future Outlook
The potency of benzimidazole derivatives can vary significantly based on their structure and target.
Table 1: Representative IC50 Values of Benzimidazole Derivatives Against Various Targets
| Compound Class | Derivative Example | Target | IC50 Value | Disease Area | Reference |
| Kinase Inhibitor | Compound 5a | EGFR | 0.086 µM | Cancer | [19] |
| Compound 5a | VEGFR-2 | 0.107 µM | Cancer | [19] | |
| Topoisomerase II Inhibitor | Compound 5a | Topoisomerase II | 2.52 µM | Cancer | [19] |
| AR Antagonist | Galeterone | Androgen-dependent cell growth | 384 nM | Prostate Cancer | [15] |
| Anthelmintic | Flubendazole | Glioblastoma Cell Proliferation | < 0.26 µM | Cancer (Repurposed) | [20] |
Future Perspectives: The future of benzimidazole-based drug discovery is bright. Key areas of focus include the development of multi-target agents that can combat drug resistance by hitting several nodes in a disease pathway simultaneously.[10][19][21] Furthermore, the exploration of benzimidazoles as epigenetic modulators represents a promising frontier for developing novel cancer therapies with potentially fewer side effects.[6] The continued application of advanced computational and proteomic techniques will undoubtedly uncover new targets and accelerate the journey of these versatile compounds from the laboratory to the clinic.
References
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PubMed Central. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (2024). MDPI. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2022). MDPI. [Link]
-
Oral Fenbendazole for Cancer Therapy in Humans and Animals. (2023). Anticancer Research. [Link]
-
Janus kinase inhibitor. (n.d.). Wikipedia. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024). National Center for Biotechnology Information. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). National Center for Biotechnology Information. [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2024). PubMed Central. [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Cureus. [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (2024). MDPI. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). ResearchGate. [Link]
-
Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. (2025). ResearchGate. [Link]
-
Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation. (2024). National Center for Biotechnology Information. [Link]
-
Known experimental techniques to identify drug targets. (n.d.). ResearchGate. [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry. [Link]
-
Targets of benzimidazole for anticancer activity. (n.d.). ResearchGate. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. [Link]
-
Target identification and validation in research. (2024). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. (2023). Oriental Journal of Chemistry. [Link]
-
Drug Target Identification Methods. (n.d.). MtoZ Biolabs. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023). PubMed. [Link]
-
Webinar: Label-free Target Identification to Unleash Drug Discovery. (2021). YouTube. [Link]
Sources
- 2. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel bis-benzimidazole-triazole hybrids: anticancer study, in silico approaches, and mechanistic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 13. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. mdpi.com [mdpi.com]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. The Art of Finding the Right Drug Target: Emerging Methods and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. wjbphs.com [wjbphs.com]
- 19. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: A Technical Guide to a Benzimidazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, a member of the pharmacologically significant benzimidazole family. While specific research on this particular derivative is not extensively available in public literature, this document will establish a foundational understanding based on the well-documented chemistry and broad biological activities of the benzimidazole core. This guide will delve into the historical context of benzimidazole discovery, detail established synthetic pathways for N-substituted and brominated benzimidazoles, and explore the diverse therapeutic applications that have emerged from this versatile scaffold. By providing detailed experimental protocols and discussing the rationale behind synthetic strategies, this guide aims to equip researchers with the necessary knowledge to synthesize and investigate the potential of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and related analogues.
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, formed by the fusion of a benzene and an imidazole ring, is a cornerstone of modern medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] The journey of benzimidazoles in drug discovery began in the mid-20th century and has since yielded a multitude of clinically significant drugs with applications ranging from anthelmintics to proton pump inhibitors.[3]
The versatility of the benzimidazole scaffold lies in the ability to introduce various substituents at different positions of the bicyclic ring system, thereby modulating its physicochemical properties and biological activity. The bromine atom at the 5-position and the cyclohexyl group at the 1-position of the imidazole ring in 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole are key modifications that are expected to influence its lipophilicity, metabolic stability, and target-binding affinity. While the specific discovery and developmental history of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole are not prominently documented, its chemical structure suggests its origin as a subject of exploratory synthesis within a broader drug discovery program.
Physicochemical Properties
A summary of the known physicochemical properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is presented in the table below. This data is essential for its handling, formulation, and interpretation of biological assays.
| Property | Value | Source |
| CAS Number | 1199773-22-2 | [4] |
| Molecular Formula | C₁₃H₁₅BrN₂ | [5] |
| Molecular Weight | 279.18 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| InChI Key | WTLYFSPRQFBUHC-UHFFFAOYSA-N | [5] |
| SMILES | BrC1=CC=C2N(C3CCCCC3)C=NC2=C1 | [5] |
Synthesis and Experimental Protocols
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be logically approached through a two-step process: the formation of the 5-bromobenzimidazole core followed by N-alkylation with a cyclohexyl group.
Synthesis of 5-Bromo-1H-benzo[d]imidazole (Precursor)
The foundational step involves the cyclocondensation of a substituted o-phenylenediamine with an appropriate one-carbon source. A widely used and efficient method is the Phillips-Ladenburg synthesis.
dot
Caption: Synthesis of the 5-Bromo-1H-benzimidazole precursor.
Experimental Protocol: Synthesis of 5-Bromo-1H-benzo[d]imidazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-1,2-phenylenediamine (1.0 eq) in formic acid (10-15 volumes).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-Bromo-1H-benzo[d]imidazole.
N-Alkylation to Yield 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The second step involves the N-alkylation of the synthesized 5-bromo-1H-benzimidazole with a cyclohexyl halide. This is a standard nucleophilic substitution reaction where the nitrogen of the imidazole ring acts as the nucleophile.
dot
Caption: N-Alkylation to form the final product.
Experimental Protocol: Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Reaction Setup: To a solution of 5-Bromo-1H-benzo[d]imidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq, use with caution).
-
Addition of Alkylating Agent: Add cyclohexyl bromide (1.1-1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to 50-60 °C for several hours to overnight. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Potential Biological Activities and Therapeutic Applications
Potential areas of investigation for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, based on the activities of related compounds, include:
-
Anticancer Activity: Many benzimidazole derivatives have demonstrated potent anticancer effects through various mechanisms, including inhibition of tubulin polymerization, topoisomerase inhibition, and kinase inhibition.[6][8]
-
Antiviral Activity: The benzimidazole scaffold is present in several antiviral drugs. These compounds can interfere with viral replication processes.
-
Antifungal and Antibacterial Activity: Benzimidazoles have a long history of use as antifungal and antibacterial agents.
-
Anti-inflammatory Activity: Some benzimidazole derivatives have shown promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade.[1]
-
Other Therapeutic Areas: The versatility of the benzimidazole core has led to its exploration in a multitude of other therapeutic areas, including as antihistamines, proton pump inhibitors, and antihypertensives.[3]
The introduction of a bromine atom at the 5-position can enhance the lipophilicity and potentially the binding affinity of the molecule to its biological target. The N-cyclohexyl group further increases lipophilicity, which may affect cell permeability and metabolic stability.
Future Directions
The lack of specific data on 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole presents a clear opportunity for further research. Key areas for future investigation include:
-
Definitive Synthesis and Characterization: A full spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis) is necessary to confirm the structure and purity of the synthesized compound.
-
In Vitro Biological Screening: The compound should be screened against a diverse panel of biological targets, including cancer cell lines, viruses, bacteria, and fungi, to identify any significant biological activity.
-
Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to elucidate the mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications to the cyclohexyl and bromo substituents would provide valuable insights into the structure-activity relationships.
Conclusion
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole represents an under-explored derivative of the highly valuable benzimidazole scaffold. While its specific history and biological profile remain to be fully elucidated, the established synthetic routes and the broad pharmacological potential of the benzimidazole class provide a strong rationale for its further investigation. This technical guide provides the foundational chemical knowledge and a strategic framework for researchers to synthesize and explore the therapeutic potential of this and related compounds, contributing to the ongoing legacy of benzimidazoles in drug discovery.
References
Sources
- 1. Design, synthesis, and biological activity studies on benzimidazole derivatives targeting myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.net [pharmacyjournal.net]
- 3. Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework – Oriental Journal of Chemistry [orientjchem.org]
- 4. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 5. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acu.edu.in [acu.edu.in]
A Technical Guide to the Homologues and Analogues of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: A Scaffold for Modern Drug Discovery
Abstract
The benzimidazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1] This guide focuses on a specific, synthetically versatile member of this class: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. We will provide an in-depth exploration of its chemical space, detailing the strategic design of its homologues and analogues. This whitepaper will cover synthetic methodologies, protocols for biological evaluation, and an analysis of structure-activity relationships (SAR). The objective is to equip researchers with the foundational knowledge required to leverage this scaffold in the development of novel therapeutics for oncology, inflammatory conditions, and beyond.[2]
The Benzimidazole Core: A Foundation of Therapeutic Versatility
The fusion of benzene and imidazole rings creates the benzimidazole system, a structure that is isosteric to natural purine nucleotides.[2] This mimicry allows benzimidazole derivatives to readily interact with biological macromolecules, including enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2] These compounds have been successfully developed into antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[2][3] The true power of the benzimidazole scaffold lies in the strategic placement of substituents at the 1, 2, and 5(or 6) positions, which allows for the fine-tuning of a compound's physicochemical properties and biological activity.[3]
The Core Moiety: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The subject of this guide, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, serves as an excellent starting point for a drug discovery program. Its structure is characterized by two key features that offer distinct advantages for medicinal chemistry exploration:
-
The 5-Bromo Group: The bromine atom at the 5-position is not merely a substituent; it is a versatile synthetic handle. It significantly influences the electronic properties of the aromatic ring and, more importantly, provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide variety of functional groups, enabling rapid library synthesis to probe structure-activity relationships.
-
The N1-Cyclohexyl Group: The cyclohexyl ring attached to the N1 position of the imidazole imparts significant lipophilicity to the molecule. This property is critical for influencing pharmacokinetic parameters such as membrane permeability, oral bioavailability, and metabolic stability. The non-planar, bulky nature of the cyclohexyl group can also dictate the molecule's orientation when binding to a biological target, potentially enhancing potency and selectivity.
Strategic Exploration: Designing Analogues and Homologues
A systematic exploration of the chemical space around the core moiety is essential for optimizing biological activity.[4] The following sections outline logical strategies for designing analogues and homologues.
Analogue Design Strategy
Analogues are created by modifying specific substituents to alter steric, electronic, and physicochemical properties. The diagram below illustrates key points of diversification.
Caption: Key positions for analogue diversification on the core scaffold.
Table 1: Analogue & Homologue Design Considerations
| Position | Modification Strategy | Rationale & Potential Impact | Example Substituents |
| C5 | Replace Bromo via Cross-Coupling | Modulate electronics, add H-bond donors/acceptors, improve solubility, target specific sub-pockets. | Aryl, heteroaryl, alkyl, cyano, carboxyl |
| N1 | Vary Cycloalkyl Ring Size (Homologues) | Fine-tune lipophilicity and steric fit within the binding pocket. | Cyclopentyl, cycloheptyl |
| N1 | Introduce Acyclic or Aromatic Groups (Analogues) | Explore different spatial orientations and potential for pi-stacking interactions. | Isopropyl, benzyl, phenyl |
| C2 | Introduce Small Substituents | Introduce H-bond donors/acceptors to engage with target residues. | -H (unsubstituted), -CH₃, -NH₂, -SCH₃ |
The choice of substituents is critical. For example, replacing the 5-bromo group with an electron-withdrawing group like a nitro group can significantly alter activity, whereas electron-donating groups may lead to lower potency in some contexts.[5]
Synthetic Strategies and Methodologies
The synthesis of N-substituted benzimidazoles is well-established, typically involving the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. The general workflow for producing the core moiety and its analogues is outlined below.
Caption: General synthetic workflow for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and its C5-analogues.
Detailed Protocol: Synthesis of 5-Bromo-1H-benzimidazole (Intermediate)
This protocol is adapted from established literature procedures.[6]
Materials:
-
4-Bromo-1,2-benzenediamine (1.0 eq)
-
Trimethyl orthoformate (10 eq)
-
Concentrated Hydrochloric Acid (catalytic)
-
N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Causality: The reaction begins with the acid-catalyzed condensation of the diamine with an orthoformate, which serves as a one-carbon source to form the imidazole ring.
-
To a solution of 4-bromo-1,2-benzenediamine (1.0 eq) in DMF, add trimethyl orthoformate (10 eq).
-
Add a catalytic amount of concentrated hydrochloric acid and stir the reaction mixture at room temperature for 1-2 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine spot is consumed.
-
Upon completion, dilute the mixture with deionized water.
-
Causality: Neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~7. This is crucial to ensure the product is in its free base form for efficient extraction.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-bromo-1H-benzimidazole as a solid. The product can be used in the next step without further purification or recrystallized if necessary.[6]
Biological Evaluation and Assay Development
Benzimidazole derivatives have demonstrated efficacy against a multitude of biological targets, including kinases, tubulin, DNA topoisomerase, and epigenetic modifiers like histone deacetylases (HDACs).[3][7][8] The choice of assay depends on the therapeutic area of interest. For an oncology program, a primary screen would typically involve assessing cytotoxicity against a panel of cancer cell lines.
Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well microplates
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[9]
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 µM) in complete growth medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include "vehicle control" wells (DMSO only) and "no cell" blanks.
-
Incubate the plates for 48-72 hours.
-
Causality: Add MTT solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Incubate for 2-4 hours, then add solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at ~570 nm using a microplate reader.
-
Self-Validation: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Potential Signaling Pathway Interference
Many benzimidazole derivatives function as kinase inhibitors.[2] Given their structural features, it is plausible that analogues of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole could target pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK or PI3K/Akt pathways.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling cascade by a benzimidazole analogue.
Structure-Activity Relationship (SAR) Insights
After synthesizing and testing a library of analogues, SAR analysis is performed to guide the next round of molecular design.[4][10]
-
C5 Position: SAR studies often reveal that substitution at the C5/C6 position is critical. Introducing bulky aromatic groups via Suzuki coupling might enhance potency by accessing a hydrophobic pocket in the target protein. Conversely, adding polar groups like amides or small heterocycles could improve solubility and pharmacokinetic properties.
-
N1 Position: The size and nature of the N1 substituent directly impact how the molecule is presented to the target. Changing the cyclohexyl group to a smaller cyclopentyl or a larger cycloheptyl (homologues) can determine the optimal steric fit. Replacing it with a flexible alkyl chain or a rigid phenyl ring can drastically alter the binding mode and resulting activity.
-
C2 Position: While often left unsubstituted (-H), adding a small group like a methyl or amino group at C2 can introduce new hydrogen bonding interactions, potentially increasing potency and selectivity.
Future Directions and Conclusion
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a highly valuable starting point for medicinal chemistry campaigns. The strategic and logical exploration of its homologues and analogues, guided by robust synthetic protocols and systematic biological evaluation, holds significant promise for the discovery of novel therapeutics. Future work should focus on leveraging the C5-bromo handle to build diverse libraries for high-throughput screening against specific targets identified through phenotypic screening or computational modeling. By combining classical SAR principles with modern drug discovery tools, researchers can unlock the full therapeutic potential of this versatile benzimidazole scaffold.
References
- ResearchGate. (2025). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
-
PubMed. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. Available at: [Link]
- RSC Publishing. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article.
-
PubMed Central. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Available at: [Link]
-
ResearchGate. (n.d.). Different targets of benzimidazole as anticancer agents. Available at: [Link]
-
International Journal of Pharmaceutical Research and Development. (n.d.). Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. Available at: [Link]
- Bentham Science. (2025). Benzimidazole Derivatives in Breast Cancer: Target-Specific Therapeutic Breakthroughs.
-
PubMed. (1985). Structure activity relationships of substituted benzimidazoles. Available at: [Link]
-
Semantic Scholar. (2020). Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Available at: [Link]
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic route to substituted imidazoles. Available at: [Link]
-
PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]
-
PubMed Central. (n.d.). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Available at: [Link]
-
PubMed Central. (n.d.). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 4. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 7. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure activity relationships of substituted benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
An Application Note for the Synthesis, Purification, and Characterization of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process involving an initial cyclocondensation to form the benzimidazole core, followed by a nucleophilic N-alkylation to introduce the cyclohexyl moiety. This guide offers detailed, step-by-step protocols, explains the chemical principles behind the chosen methodologies, and provides expected characterization data for the intermediate and final products. The protocols are designed to be self-validating, with an emphasis on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the reaction dynamics.
Introduction: The Benzimidazole Scaffold
Benzimidazole derivatives are a cornerstone of modern medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] Their unique heterocyclic structure allows them to mimic other natural purine-based molecules, enabling interaction with a wide range of biological targets. This versatility has led to their development as anticancer, antimicrobial, antiviral, and antihypertensive drugs.[2] The synthesis of specifically substituted benzimidazoles, such as the target molecule 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, is a critical step in the discovery of new therapeutic agents. The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the N-cyclohexyl group significantly influences the compound's lipophilicity and spatial arrangement, which can be crucial for target binding.[3]
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages. The first stage involves the construction of the benzimidazole ring system, and the second stage is the attachment of the cyclohexyl group to one of the ring's nitrogen atoms.
Caption: Overall workflow for the synthesis of the target molecule.
Part I: Synthesis of the Core Intermediate: 5-Bromo-1H-benzo[d]imidazole
Principle and Rationale
The formation of the benzimidazole ring is achieved through the Phillips-Ladenburg reaction, a classic cyclocondensation method.[4] In this protocol, 4-bromo-1,2-phenylenediamine is reacted with trimethyl orthoformate. The orthoformate serves as a source of a single carbon atom, which will become C2 of the imidazole ring. The reaction is typically acid-catalyzed, which activates the orthoformate towards nucleophilic attack by the diamine. The subsequent intramolecular cyclization and elimination of methanol yield the stable aromatic benzimidazole ring. This method is highly efficient and generally results in a clean product with high yield.[5]
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Notes |
| 4-Bromo-1,2-phenylenediamine | 1575-37-7 | 187.04 | Starting material. Handle with care. |
| Trimethyl orthoformate | 149-73-5 | 106.12 | Reagent and solvent. Moisture sensitive. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous grade recommended. |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 | Catalyst. Corrosive. |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | Aqueous solution for neutralization. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent. |
Detailed Experimental Protocol
-
To a 250 mL round-bottom flask, add 4-bromo-1,2-phenylenediamine (3.0 g, 16.0 mmol).
-
Add N,N-dimethylformamide (DMF, 22 mL) followed by trimethyl orthoformate (44 mL). Swirl the flask to ensure complete dissolution.[5]
-
Carefully add concentrated hydrochloric acid (1.5 mL) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 50% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into a beaker containing deionized water (200 mL).
-
Neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH reaches ~7. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (2 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The resulting solid is 5-bromo-1H-benzo[d]imidazole, which is typically obtained as an off-white solid and is often pure enough for the next step.
Expected Results
-
Yield: Quantitative (~3.2 g, 100%).[5]
-
Appearance: Off-white solid.
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.61 (br s, 1H, N-H), 8.26 (s, 1H, H-2), 7.79 (d, 1H), 7.55 (d, 1H), 7.33 (m, 1H).[5]
-
LC-MS: m/z 197 [M+H]⁺.[5]
Part II:
Principle and Rationale
This step involves the N-alkylation of the previously synthesized benzimidazole core. The reaction is a nucleophilic substitution (SN2 type), where the deprotonated nitrogen of the benzimidazole acts as the nucleophile.[6]
-
Base: A base is required to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a commonly used, cost-effective base for this purpose. It is strong enough to deprotonate the benzimidazole but mild enough to avoid side reactions.
-
Alkylating Agent: Cyclohexyl bromide is used as the source of the cyclohexyl group. While cyclohexyl iodide would be more reactive due to iodine being a better leaving group, the bromide is often more stable and economical.
-
Solvent: Acetonitrile (CH₃CN) is an excellent choice of solvent. It is a polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction mechanism without interfering.
Caption: Simplified mechanism for the N-alkylation step.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Notes |
| 5-Bromo-1H-benzo[d]imidazole | 4887-88-1 | 197.04 | Intermediate from Part I. |
| Cyclohexyl Bromide | 108-85-0 | 163.07 | Alkylating agent. Lachrymator. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous, finely powdered. Base. |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous grade recommended. Solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction and chromatography. |
| Hexanes | 110-54-3 | 86.18 | For chromatography. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh). |
Detailed Experimental Protocol
-
In a 100 mL round-bottom flask, suspend 5-bromo-1H-benzo[d]imidazole (2.0 g, 10.1 mmol) and anhydrous potassium carbonate (2.8 g, 20.2 mmol, 2.0 equiv.) in anhydrous acetonitrile (40 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add cyclohexyl bromide (1.5 mL, 12.1 mmol, 1.2 equiv.) to the mixture via syringe.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 82°C).
-
Maintain the reflux for 12-24 hours. The reaction should be monitored by TLC until the starting benzimidazole spot has been consumed.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filtered solids with a small amount of ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude residue will be a mixture of the desired product and excess cyclohexyl bromide.
Purification and Characterization
Purification Protocol
The crude product is best purified by flash column chromatography on silica gel.[7]
-
Dissolve the crude residue in a minimal amount of dichloromethane or ethyl acetate.
-
Load the dissolved sample onto a silica gel column.
-
Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect the fractions containing the desired product (visualized by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole as a solid.
Expected Characterization Data
The following data are predicted based on the structure and spectroscopic information from analogous compounds.[8][9]
| Analysis | Expected Result |
| Appearance | White to off-white solid. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.05 (s, 1H, H-2), ~7.80 (d, 1H, H-4), ~7.55 (s, 1H, H-7), ~7.25 (d, 1H, H-6), ~4.20 (m, 1H, N-CH of cyclohexyl), ~2.10-1.20 (m, 10H, remaining cyclohexyl CH₂). Note: The N-H proton signal from the starting material at ~12.6 ppm will be absent. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~144.5, 143.0, 135.0, 125.0, 122.0, 115.0, 111.0 (Aromatic & C2 carbons), ~55.0 (N-CH), ~33.0, ~26.0, ~25.5 (Cyclohexyl carbons). |
| HRMS (ESI) | Calculated for C₁₃H₁₅BrN₂ [M+H]⁺: 279.0495; Found: 279.04xx. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Cyclohexyl bromide is a lachrymator and should be handled with care.
-
Concentrated hydrochloric acid is highly corrosive.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
-
Kamal, A., et al. (2014). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 10, 1348-1355. [Link]
-
Ghosh, S., et al. (2018). A sustainable route for the N-1 alkylation of imidazole and benzimidazole derivatives. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2012). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
Reddy, T. R., et al. (2021). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega. [Link]
- Revuelta, J., et al. (2001). Process for preparing substituted benzimidazole compounds.
-
El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
Various Authors. (N.D.). N-Alkylation of benzimidazole. ResearchGate. [Link]
-
Al-Blewi, F. F., et al. (2023). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Infectious Diseases. [Link]
-
Various Authors. (2020). Supporting Information for Catalytic Dehydrogenative C-H/N-H Annulation. Royal Society of Chemistry. [Link]
-
Kim, J. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. [Link]
-
El-Naggar, M., et al. (2018). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. Molecules, 23(7), 1563. [Link]
-
Guesmi, Z., et al. (2019). Efficient Synthesis of 1H-Benzo[10][11]imidazo[1,2-c][6][12]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization. Molecules, 24(11), 2169. [Link]
-
Kamal, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Wang, Y., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances. [Link]
-
Versteegen, R. M., et al. (2015). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society. [Link]
-
Ozerov, A. A., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. [Link]
-
Various Authors. (N.D.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Al-Azzawi, A. M., & Al-Rubaie, A. F. (2015). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 6. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO2001077083A1 - Process for preparing substituted benzimidazole compounds - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-Alkylation of 5-Bromobenzimidazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of 5-bromobenzimidazole. This protocol delves into the mechanistic underpinnings of the reaction, offers detailed, field-proven experimental procedures, and discusses critical parameters that ensure successful and reproducible outcomes.
Introduction: The Significance of N-Alkylated Benzimidazoles
N-alkylated benzimidazoles are a cornerstone of many pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including antiviral, anticancer, and antihypertensive properties. The strategic introduction of alkyl groups onto the benzimidazole core can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its therapeutic efficacy and pharmacokinetic profile. The 5-bromo substituent on the benzimidazole ring serves as a valuable handle for further synthetic transformations, making the N-alkylation of 5-bromobenzimidazole a critical step in the synthesis of diverse compound libraries for drug discovery.
Mechanistic Insights and Regioselectivity
The N-alkylation of 5-bromobenzimidazole proceeds via a nucleophilic substitution reaction (SN2 mechanism). The reaction is initiated by the deprotonation of the benzimidazole nitrogen by a base, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic alkylating agent, displacing a leaving group to form the N-alkylated product.
A key consideration in the N-alkylation of unsymmetrically substituted benzimidazoles, such as 5-bromobenzimidazole, is regioselectivity. The alkyl group can potentially attach to either the N1 or N3 nitrogen atom. The 5-bromo substituent, being an electron-withdrawing group, plays a crucial role in directing the regiochemical outcome. It decreases the electron density of the adjacent nitrogen atom (N1), making the more distant nitrogen (N3) more nucleophilic and thus the preferred site of alkylation.[1][2] This electronic effect generally leads to the formation of the 1-alkyl-6-bromobenzimidazole as the major product, which, due to tautomerism, is named as 1-alkyl-5-bromobenzimidazole.
However, the choice of base, solvent, and the steric bulk of the alkylating agent can also influence the isomeric ratio.[1][2] For instance, the use of a strong, non-coordinating base in an aprotic solvent can enhance the formation of the thermodynamically favored product.
Experimental Protocols
This section provides two detailed, validated protocols for the N-alkylation of 5-bromobenzimidazole using common laboratory reagents. Protocol 1 employs the milder base potassium carbonate, while Protocol 2 utilizes the stronger base sodium hydride.
Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile
This method is a robust and widely used procedure for the N-alkylation of a variety of heterocyclic compounds.
Materials:
-
5-Bromobenzimidazole
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a dry round-bottom flask, add 5-bromobenzimidazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to the flask to create a suspension.
-
With vigorous stirring, add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium bromide.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude N-alkylated 5-bromobenzimidazole.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure product.
Protocol 2: N-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol employs a stronger base and is particularly useful for less reactive alkylating agents or when a higher yield is desired.
Materials:
-
5-Bromobenzimidazole
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Carefully add anhydrous THF to the flask.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate flask, dissolve 5-bromobenzimidazole (1.0 eq) in anhydrous THF.
-
Slowly add the solution of 5-bromobenzimidazole to the sodium hydride suspension at 0°C. Hydrogen gas evolution will be observed.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Partition the mixture between water and ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel or recrystallization.
Data Presentation: Reaction Conditions Summary
| Entry | Base (eq) | Solvent | Alkylating Agent (eq) | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | K₂CO₃ (2.0) | Acetonitrile | Benzyl bromide (1.1) | Reflux | 6 | 85-95 |
| 2 | K₂CO₃ (2.0) | DMF | Ethyl iodide (1.1) | 80 | 8 | 80-90 |
| 3 | NaH (1.2) | THF | Benzyl bromide (1.1) | rt | 4 | >90 |
| 4 | NaH (1.2) | THF | Methyl iodide (1.1) | rt | 2 | >95 |
Yields are approximate and can vary based on the specific alkylating agent and reaction scale.
Visualizations
Reaction Workflow
Caption: General workflow for the N-alkylation of 5-bromobenzimidazole.
Tautomerism and Regioselectivity
Caption: Tautomerism and preferential N1-alkylation of 5-bromobenzimidazole. Note: Image placeholders are used in the DOT script and would need to be replaced with actual chemical structure images for rendering.
Troubleshooting and Optimization
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, especially when using sodium hydride.
-
Increase the reaction time or temperature.
-
Consider using a stronger base (e.g., NaH instead of K₂CO₃).
-
-
Formation of Multiple Products:
-
This may indicate incomplete reaction or side reactions. Optimize reaction time and temperature.
-
Purification by column chromatography should be carefully performed to separate isomers if formed.
-
-
Difficulty in Purification:
-
If the product is an oil, try converting it to a salt (e.g., hydrochloride) to induce crystallization.
-
Optimize the eluent system for column chromatography.
-
References
-
Roman, G. (2015). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. PubMed Central. [Link]
-
ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
-
Unknown. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. 3 → 6. [Link]
-
MDPI. (2022). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules. [Link]
-
ResearchGate. (n.d.). N‐Alkylation of benzimidazole. [Link]
-
MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Materials. [Link]
-
Van Den Berge, E., & Robiette, R. (2020). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2018). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]
-
ScienceDirect. (2023). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Heliyon. [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. [Link]
-
Beilstein Journals. (2022). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
TSI Journals. (2021). Synthesis and characterization of 2-(4-bromophenyl)-1H- benzimidazole and 2-(6-bromochroman-2-yl)-1H- benzimidazole compounds. Trade Science Inc. [Link]
-
National Center for Biotechnology Information. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. PubMed Central. [Link]
-
ResearchGate. (2015). Synthesis and Characterization of Some New Benzimidazole Derivatives. [Link]
-
National Center for Biotechnology Information. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PubMed Central. [Link]
-
Taylor & Francis Online. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Synthetic Communications. [Link]
-
National Center for Biotechnology Information. (2024). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PubMed Central. [Link]
-
PubMed. (1975). [Synthesis and biological activity of isomeric 5- and 6-nitro-1-alkylbenzimidazoles]. [Link]
-
Unknown. (2023). SYNTHESIS OF ISOMERIC ALKYL DERIVATIVES IN THE 2-METHYL-5-CHLOROBENZIMIDAZOLE SERIES. [Link]
-
Unknown. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. [Link]
Sources
Applications of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Drug Discovery
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile core have been successfully developed into drugs for various therapeutic areas, including anti-ulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The ongoing exploration of novel benzimidazole analogs continues to yield promising candidates for the treatment of cancer, microbial infections, and inflammatory diseases.[3][4]
This guide focuses on the potential applications of a specific derivative, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole . While direct and extensive biological data for this particular molecule are not widely available in peer-reviewed literature, its structural features—a bromine atom at the 5-position and a cyclohexyl group at the 1-position—provide a strong basis for inferring its potential therapeutic applications based on established structure-activity relationships (SAR) within the benzimidazole class.
Disclaimer: The following application notes and protocols are based on the analysis of structurally related compounds. Researchers are strongly encouraged to perform initial exploratory screening to validate these potential activities for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Structural Features and Predicted Biological Profile
The chemical structure of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole combines two key features that are known to influence the biological activity of benzimidazole derivatives:
-
5-Bromo Substitution: Halogenation at the 5-position of the benzimidazole ring has been associated with enhanced antimicrobial, particularly antimycobacterial, and anticancer activities in various analogs.[5][6] The bromine atom can influence the compound's electronic properties and its ability to form halogen bonds with biological targets.
-
N-1 Cyclohexyl Substitution: The presence of a bulky, lipophilic cyclohexyl group at the N-1 position can significantly impact the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. This substituent can also play a crucial role in the molecule's interaction with the binding pockets of target proteins.
Based on these structural motifs and the broader literature on benzimidazole derivatives, the primary anticipated applications for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole are in the fields of antimicrobial (with a strong potential for anti-tuberculosis activity) and anticancer research, potentially through the inhibition of protein kinases .
Application I: Antimicrobial and Antibiofilm Agent
Scientific Rationale
The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[5][6] Notably, a close structural analog, 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole, has demonstrated excellent tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis.[7] This strongly suggests that the 5-bromo-benzimidazole core is a key contributor to this activity. The N-1 cyclohexyl group in the target compound may further enhance its antimicrobial properties by increasing its lipophilicity, which can facilitate its penetration through the lipid-rich cell wall of mycobacteria.
Furthermore, halogenated imidazole derivatives have shown marked potency as antimicrobial agents, with bromo-derivatives being particularly active against Gram-positive bacteria. Some indolylbenzo[d]imidazoles have also exhibited excellent antibiofilm activity, a critical aspect in combating chronic and recurrent infections.[5]
Experimental Workflow: Antimicrobial Screening
The following diagram outlines a general workflow for the initial antimicrobial screening of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Caption: Workflow for evaluating the antimicrobial and antibiofilm activity.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Dimethyl sulfoxide (DMSO, sterile)
-
Mueller-Hinton Broth (MHB) for bacteria, Middlebrook 7H9 broth for mycobacteria, RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial, mycobacterial, and fungal strains
-
Appropriate positive control antibiotics (e.g., ciprofloxacin for bacteria, isoniazid for mycobacteria, amphotericin B for fungi)
-
Resazurin sodium salt solution (for viability indication)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in sterile DMSO.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a concentration gradient of the compound.
-
-
Inoculum Preparation:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the inoculum to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation:
-
Incubate bacterial plates at 37°C for 18-24 hours.
-
Incubate mycobacterial plates at 37°C for 5-7 days.
-
Incubate fungal plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin (from blue to pink), indicating inhibition of microbial growth.
-
Application II: Anticancer Agent and Kinase Inhibitor
Scientific Rationale
The benzimidazole scaffold is a common feature in a number of approved and investigational kinase inhibitors.[8] These compounds often act as ATP-competitive inhibitors by binding to the hinge region of the kinase domain. The development of multi-target kinase inhibitors is a promising strategy in cancer therapy to overcome drug resistance.[8] Benzimidazole derivatives have been reported to inhibit various kinases, including EGFR, HER2, CDK2, and mTOR.
Furthermore, several 1H-benzo[d]imidazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase I and fatty acid synthase (FASN). The 5-bromo substitution can enhance cytotoxic effects. Given these precedents, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a candidate for screening as an anticancer agent, with a potential mechanism involving kinase inhibition.
Experimental Workflow: Anticancer and Kinase Inhibitory Screening
Caption: Workflow for evaluating anticancer and kinase inhibitory activity.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Recombinant protein kinase of interest
-
Kinase-specific substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Kinase buffer (specific to the kinase being assayed)
-
ATP
-
White, opaque 96-well or 384-well plates
-
A known inhibitor for the target kinase (positive control)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in the appropriate kinase buffer.
-
Reaction Setup:
-
In the wells of a white microplate, add the kinase, substrate, and the test compound at various concentrations.
-
Include a "no inhibitor" control and a "no enzyme" control.
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time will depend on the activity of the kinase.
-
Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Quantitative Data from Structurally Related Compounds
To provide context for potential activity, the following table summarizes IC50 values for other benzimidazole derivatives against various targets.
| Compound Class | Target | IC50 (µM) | Reference |
| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives | Fatty Acid Synthase (FASN) | 2.5 - 3.0 | |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazide derivatives | Various Cancer Cell Lines | 7.82 - 21.48 |
Conclusion and Future Directions
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a promising scaffold for investigation in medicinal chemistry. Based on robust structure-activity relationship data from closely related analogs, this compound warrants screening for antimicrobial , particularly anti-tuberculosis , and anticancer activities. The protocols provided in this guide offer a starting point for researchers to explore the therapeutic potential of this molecule. Positive hits in the initial screens should be followed by more in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. The exploration of such novel chemical entities is crucial for the discovery and development of next-generation therapeutic agents.
References
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). PMC - NIH. [Link]
-
Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PubMed. [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). PMC - PubMed Central. [Link]
-
Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. (2015). PubMed. [Link]
-
Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. ResearchGate. [Link]
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). PubMed. [Link]
-
Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bohrium. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). MDPI. [Link]
-
In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). PMC - NIH. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2023). ResearchGate. [Link]
-
A review on chemistry and biological significance of benzimidaole nucleus. IOSR Journal of Pharmacy. [Link]
-
A Review on Benzimidazole and it's Biological Activities. (2021). ResearchGate. [Link]
-
N-Benzylimidazoles as Potential Antimicrobial and Antibiofilm Agents – Syntheses, Bioactivity and Molecular Docking Studies. (2023). ResearchGate. [Link]
-
Benzimidazole derivatives as kinase inhibitors. (2014). PubMed. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (2020). PMC - NIH. [Link]
-
Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom Publishing. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. (2024). Semantic Scholar. [Link]
-
Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2018). ResearchGate. [Link]
-
Imidazole: Having Versatile Biological Activities. SciSpace. [Link]
-
Synthesis and evaluation of in vitro antimycobacterial activity of novel 1H-benzo[d]imidazole derivatives and analogues. (2014). PubMed. [Link]
-
Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. [Link]
-
Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2022). MDPI. [Link]
Sources
- 1. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 2. iosrphr.org [iosrphr.org]
- 3. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. bldpharm.com [bldpharm.com]
- 5. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 6. longdom.org [longdom.org]
- 7. eMolecules 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | 1199773-22-2 | | Fisher Scientific [fishersci.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Notes and Protocols for Drug Design Using 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole as a Scaffold
Introduction: The Benzimidazole Scaffold and the Strategic Advantage of 5-Bromo-1-cyclohexyl Substitution
The benzimidazole core is a renowned "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines enables it to interact with a multitude of biological targets, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[6][7]
This guide focuses on a particularly promising starting scaffold: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole . The strategic incorporation of a cyclohexyl group at the N-1 position and a bromine atom at the C-5 position offers distinct advantages for drug design:
-
The N-1 Cyclohexyl Group: This bulky, lipophilic substituent can significantly enhance the compound's ability to cross cellular membranes and can promote hydrophobic interactions within the binding pockets of target proteins. This modification can lead to improved pharmacokinetic properties and increased potency.
-
The C-5 Bromo Group: The electron-withdrawing nature of the bromine atom can modulate the electronic properties of the benzimidazole ring system, influencing its binding capabilities. More importantly, the bromine atom serves as a versatile synthetic handle for introducing a wide range of molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9] This allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.
These combined features make 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole an excellent starting point for the development of novel therapeutics. This document provides detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
I. Synthesis of the Core Scaffold: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The synthesis of the core scaffold can be achieved through a multi-step process, starting from commercially available reagents. The general workflow is outlined below.
Caption: Synthetic workflow for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Detailed Experimental Protocol: Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Step 1: N-Alkylation of 4-Bromo-2-nitroaniline
-
To a solution of 4-bromo-2-nitroaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃, 2.0 eq).
-
Add cyclohexyl bromide (1.2 eq) to the reaction mixture.
-
Stir the mixture at 80-90 °C for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-cyclohexyl-4-bromo-2-nitroaniline.
Step 2: Reduction of the Nitro Group
-
Dissolve N-cyclohexyl-4-bromo-2-nitroaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) portion-wise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-bromo-N¹-cyclohexylbenzene-1,2-diamine, which can often be used in the next step without further purification.
Step 3: Cyclization to form the Benzimidazole Ring
-
Reflux the crude 4-bromo-N¹-cyclohexylbenzene-1,2-diamine in an excess of formic acid for 4-6 hours.
-
Alternatively, the diamine can be heated with triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
After cooling, carefully neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent, wash with water, and dry.
-
Purify the final product, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, by recrystallization or column chromatography.
II. Derivatization via Palladium-Catalyzed Cross-Coupling
The C-5 bromo substituent is a key functional group for introducing molecular diversity. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming a new carbon-carbon bond at this position.[8]
Caption: General scheme for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki coupling of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole with an arylboronic acid.[9]
Materials:
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., potassium carbonate)
-
Degassed solvent (e.g., a mixture of toluene and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., toluene:water 5:1, 12 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-1-cyclohexyl-1H-benzo[d]imidazole derivative.
III. Biological Evaluation: Protocols for Anticancer and Antimicrobial Screening
Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity. Below are standard protocols for initial in vitro screening for anticancer and antimicrobial potential.
A. Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
| Compound ID | R Group at C-5 | Cancer Cell Line | IC₅₀ (µM) |
| Scaffold | -Br | MCF-7 | >100 |
| Derivative 1 | Phenyl | MCF-7 | 15.2 |
| Derivative 2 | 4-Methoxyphenyl | MCF-7 | 8.5 |
| Derivative 3 | 3-Pyridyl | MCF-7 | 22.1 |
| Standard | Doxorubicin | MCF-7 | 0.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
B. Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11][12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11]
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
| Compound ID | R Group at C-5 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Scaffold | -Br | >128 | >128 |
| Derivative 4 | 2-Thienyl | 16 | 32 |
| Derivative 5 | 4-Fluorophenyl | 8 | 16 |
| Derivative 6 | 4-Nitrophenyl | 4 | 8 |
| Standard | Ciprofloxacin | 0.5 | 0.25 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the initial biological screening will form the basis for understanding the Structure-Activity Relationship (SAR).[6][13][14] By comparing the activity of different derivatives, researchers can identify which substituents at the C-5 position enhance the desired biological effect. For example, it may be found that electron-withdrawing groups on the aryl ring at C-5 increase anticancer activity, while heterocyclic substituents enhance antimicrobial properties. This information is crucial for the rational design of the next generation of more potent and selective compounds.
Caption: Iterative cycle of drug design and optimization.
V. Conclusion
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole represents a highly valuable and versatile scaffold for modern drug discovery. Its strategic design incorporates features that facilitate both potent biological interactions and extensive synthetic modification. The protocols detailed in this guide provide a robust framework for researchers to synthesize, derivatize, and evaluate novel compounds based on this scaffold, paving the way for the discovery of next-generation therapeutics.
References
- Ansari, A., & Lal, C. (2009). Synthesis and evaluation of some new benzimidazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 44(5), 2294-2299.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- BenchChem. (2025). Application Notes and Protocols for Pharmacological Evaluation of 2-Chlorobenzimidazole Derivatives.
- Moriarty, K. J., Takahashi, H., Pullen, S. S., Khine, H. H., Sallati, R. H., Raymond, E. L., ... & Tomczuk, B. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & medicinal chemistry letters, 18(20), 5545-5549.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions.
-
Oriental Journal of Chemistry. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Retrieved from [Link]
- Alshareef, F. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5).
- Wagh, D. D., & Kankate, R. S. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical and Biotechnology Research Journal (BBRJ).
- Tripathi, R., Singh, A. K., Singh, V., Mishra, P., & Maurya, R. (n.d.).
- Bukhari, S. N. A., Jantan, I., & Nazir, N. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.
- Sharma, V., & Kumar, P. (2014). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Pérez-Villanueva, J., Santos, R., Hernández-Campos, A., Giulianotti, M. A., Castillo, R., & Medina-Franco, J. L. (n.d.). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps.
- Manga, V., Aleti, B., Patnam, N., Chevula, K., Chennamsetti, P., & Edigi, P. (2025). Synthesis, anticancer evaluation and in-silico molecular docking studies of Benzimidazole-containing 1,2,3-Triazoles. Journal of Chemistry Letters, 6(2), 108-120.
- Shinde, S., et al. (2023). Synthesis, Characterization and Evaluation of Cytotoxic Activity of Some Benzimidazole-Oxazole Derivatives. Bulletin of Environment, Pharmacology and Life Sciences.
- Kumar, R., Marianesan, A. B., & Pathak, S. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry, 24(17), 1504-1528.
-
ResearchGate. (2024). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]
-
Frontiers. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Retrieved from [Link]
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Current Medicinal Chemistry, 31.
- Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021). Pharmaceuticals, 14(7).
- Xie, Y. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
-
ResearchGate. (n.d.). Structure activity relationship of benzimidazole derivatives. Retrieved from [Link]
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014).
- Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3063.
- Al-Ostath, A. I., El-Sayed, R., & El-Sabbagh, O. I. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5343.
Sources
- 1. sci-hub.box [sci-hub.box]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Application Notes and Protocols for In Vitro Assays Using Benzimidazole Derivatives
Introduction
Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their structural similarity to naturally occurring purines allows them to interact with a wide range of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1] This versatility has established the benzimidazole scaffold as a "privileged" structure in the design of therapeutic agents.[2] These compounds are foundational to numerous approved drugs with applications ranging from anthelmintic (e.g., Albendazole, Mebendazole) to anticancer and antiviral therapies.[1][3]
This comprehensive guide provides detailed in vitro assay protocols for researchers, scientists, and drug development professionals working with benzimidazole derivatives. The focus is not merely on procedural steps but on the underlying principles, critical parameters, and data interpretation, ensuring robust and reproducible results.
Section 1: Anticancer Activity Assays
Benzimidazole derivatives exert their anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest, typically at the G2/M phase.[4] A primary and well-established mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, a process critical for cell division.[2][5][6]
Core Mechanism: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for mitotic spindle formation.[7] Benzimidazole compounds often bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules.[8] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[9]
Below is a diagram illustrating the mechanism of tubulin polymerization and its inhibition by benzimidazole derivatives.
Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules. The fluorescence-based method is highly sensitive and suitable for high-throughput screening.[7][10]
Principle: Polymerization is monitored through a fluorescent reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[11] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.
Materials:
-
Purified tubulin (>99%), typically from porcine brain
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol (for polymerization enhancement)
-
Fluorescent reporter dye
-
Test benzimidazole derivative, dissolved in DMSO
-
Positive Control: Nocodazole or Colchicine (inhibitors)[7][9]
-
Vehicle Control: DMSO
-
Black, half-area 96-well plates
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Plate Preparation: Pre-warm the 96-well plate to 37°C.[7]
-
Compound Preparation: Prepare 10x working stock solutions of your benzimidazole derivative and controls (Nocodazole, Paclitaxel, DMSO) in General Tubulin Buffer.
-
Dispensing Compounds: Add 5 µL of the 10x compound/control solutions to the appropriate wells in duplicate or triplicate.[7]
-
Tubulin Reaction Mix Preparation: On ice, prepare the reaction mix. For a final volume of 50 µL per well, combine General Tubulin Buffer, GTP (to 1 mM final), glycerol (to 10% final), fluorescent reporter, and tubulin (to 2 mg/mL final).[10][11] Keep this mix on ice at all times to prevent premature polymerization.
-
Initiating Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well containing the compounds/controls. Mix gently by pipetting.
-
Data Acquisition: Immediately place the plate in the pre-warmed (37°C) plate reader. Measure fluorescence intensity every 60 seconds for 60-90 minutes.[12]
Data Analysis & Interpretation:
-
Plot fluorescence intensity versus time for each concentration.
-
Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration that inhibits tubulin polymerization by 50%).
Self-Validation and Causality:
-
Vehicle Control (DMSO): Essential for confirming that the solvent used to dissolve the compound does not affect polymerization. The final DMSO concentration should typically be kept below 1%.[13]
-
Positive Control (Nocodazole): Validates that the assay system is sensitive to known inhibitors. A significant decrease in Vmax is expected.[7]
-
Negative Control (Paclitaxel): Confirms the system can also detect enhancers of polymerization. An increase in Vmax and elimination of the nucleation phase is expected.[10]
-
Temperature Control: Maintaining tubulin on ice before initiation and running the assay at a stable 37°C is critical, as polymerization is temperature-dependent.[7]
Protocol 2: Sulforhodamine B (SRB) Cell Cytotoxicity Assay
The SRB assay is a robust and reproducible method for assessing the cytotoxicity of compounds on adherent cancer cell lines. It measures cell density by quantifying total cellular protein content.[14][15]
Principle: The bright pink aminoxanthene dye, Sulforhodamine B, binds stoichiometrically to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the cell number.[16][17]
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, A549, HCT116)[18]
-
Complete cell culture medium
-
Test benzimidazole derivative, dissolved in DMSO
-
Positive Control: Doxorubicin[3]
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Wash solution (1% v/v acetic acid)
-
SRB Solubilization Buffer (10 mM Tris base, pH 10.5)[15]
-
96-well cell culture plates
-
Microplate spectrophotometer (absorbance at ~540 nm)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the benzimidazole derivative or controls to the wells. Incubate for 48-96 hours.[3][15]
-
Cell Fixation: Gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[15][16]
-
Washing: Discard the supernatant and wash the plates 4-5 times with tap water or 1% acetic acid to remove TCA and unbound components. Air dry the plates completely.[16][19]
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[15] Air dry the plates until no moisture is visible.
-
Dye Solubilization: Add 100-200 µL of SRB Solubilization Buffer to each well and place on a shaker for 5-10 minutes to dissolve the bound dye.[16][17]
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
Data Analysis & Interpretation:
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation: Anticancer Activity
| Benzimidazole Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5 (bromo-derivative) | MCF-7 (Breast) | MTT | 17.8 | [4] |
| Compound 5 (bromo-derivative) | DU-145 (Prostate) | MTT | 10.2 | [4] |
| (1H-benzimidazol-2-ylthio)acetonitrile | MCF-7 (Breast) | MTT | 28.5 | [18] |
| (1H-benzimidazol-2-ylthio)acetonitrile | A549 (Lung) | MTT | 42.1 | [18] |
| Compound 7u | SK-Mel-28 (Melanoma) | Not Specified | ~2.55-17.89 | [20] |
| Compound B6 | (Average of 4 lines) | CCK8 | 2.0 | [9] |
Section 2: Anthelmintic Activity Assays
The primary anthelmintic mechanism of benzimidazoles is analogous to their anticancer action: they bind to parasite β-tubulin, inhibiting microtubule polymerization.[5][21][22] This disrupts essential cellular functions like nutrient absorption and cell division, ultimately leading to paralysis and death of the helminth.[21][22]
Protocol 3: Egg Hatch Assay (EHA)
The EHA is a widely used in vitro method to determine the ovicidal activity of a compound and to detect benzimidazole resistance in parasitic nematodes.[23][24]
Principle: This assay is based on the ability of benzimidazoles to inhibit the embryonation and hatching of fresh nematode eggs. Eggs from resistant strains can develop and hatch at higher drug concentrations than those from susceptible strains.[23]
Materials:
-
Fresh fecal samples containing nematode eggs (e.g., Haemonchus contortus)
-
Saturated salt solution (for egg flotation)
-
Sieves of various mesh sizes
-
Test benzimidazole derivative (e.g., Thiabendazole, Albendazole) dissolved in DMSO
-
Deionized water
-
24-well or 96-well plates
-
Lugol's iodine solution
-
Inverted microscope
Procedure:
-
Egg Isolation: Isolate nematode eggs from fecal samples using a standard flotation and sieving technique. Wash the eggs thoroughly with deionized water.
-
Egg Suspension: Prepare a suspension of approximately 100-200 eggs per 1 mL in deionized water.
-
Drug Dilution Series: Prepare serial dilutions of the test compound in the wells of the plate. A typical concentration range for Thiabendazole is 0.05–0.25 µg/mL.[25] Include a DMSO vehicle control.
-
Incubation: Add a specific volume of the egg suspension to each well. Incubate the plates at a constant temperature (e.g., 25-27°C) for 48 hours to allow for embryonation and hatching.
-
Stopping the Reaction: After incubation, add a drop of Lugol's iodine to each well to kill and stain the unhatched eggs and first-stage larvae (L1).
-
Counting: Under an inverted microscope, count the number of hatched larvae and the number of unhatched, embryonated eggs in each well.
Data Analysis & Interpretation:
-
Calculate the percentage of eggs hatched for each concentration: (% Hatch) = [Number of Larvae / (Number of Larvae + Number of Unhatched Eggs)] * 100.
-
Correct for mortality in the control wells.
-
Plot the percentage of hatch inhibition versus drug concentration to determine the ED50 or IC50 value (the concentration required to inhibit 50% of eggs from hatching).[23] A significant increase in the ED50 value compared to a susceptible reference strain indicates resistance.
Self-Validation and Causality:
-
Protocol Standardization: Results can vary between labs. Using identical protocols, particularly with deionized water and DMSO for drug dilution, is crucial for reproducibility and correct identification of susceptible vs. resistant isolates.[26][27]
-
Fresh Eggs: The assay relies on inhibiting embryonation, so freshly collected eggs are required.
-
Control Wells: The vehicle control establishes the baseline hatch rate, which is essential for calculating the percentage of inhibition caused by the drug.
Protocol 4: Larval Motility/Migration Assay
This assay assesses the larvicidal effects of a compound by observing its impact on the motility or migration of nematode larvae.[24][28]
Principle: Anthelmintic compounds that affect the neuromuscular system or energy metabolism of larvae will inhibit their movement. This inhibition is quantified by counting the number of motile larvae or those capable of migrating through an agar gel matrix.[29]
Materials:
-
Third-stage (L3) nematode larvae (e.g., Necator americanus, Ascaris suum)[28][29]
-
Assay medium (e.g., RPMI-1640, PBS)
-
Test benzimidazole derivative and controls (e.g., Levamisole) dissolved in DMSO
-
Agar
-
96-well plates
-
Inverted microscope
Procedure:
-
Larval Preparation: Obtain and wash L3 larvae from fecal cultures.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compound.
-
Exposure: Add a defined number of larvae (e.g., 50-100) to each well. Include vehicle and positive controls.
-
Incubation: Incubate the plate for 24-72 hours at an appropriate temperature (e.g., 37°C).
-
Motility Assessment: Observe the larvae under an inverted microscope. Score each larva as either motile or non-motile based on predefined criteria (e.g., sinusoidal movement vs. no movement).[30]
-
(Optional) Migration Assay: For a migration-based endpoint, larvae are placed in the center of an agar-filled well. After incubation, the number of larvae that have migrated to the edge of the well is counted.[29]
Data Analysis & Interpretation:
-
Calculate the percentage of larval motility inhibition for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Section 3: Antiviral Activity Assays
Benzimidazole derivatives have shown activity against a range of DNA and RNA viruses.[1][31] Their mechanisms can include the inhibition of viral RNA-dependent RNA polymerase (RdRp) or interference with other viral replication processes.[32][33][34]
Protocol 5: Cytopathic Effect (CPE) Inhibition Assay
This is a common method to screen for antiviral activity by measuring the ability of a compound to protect host cells from virus-induced damage and death (cytopathic effect).
Principle: In a susceptible cell monolayer, viral replication leads to observable morphological changes and cell death (CPE). An effective antiviral compound will inhibit viral replication and thus prevent or reduce the development of CPE.
Materials:
-
Susceptible host cell line (e.g., Vero, HeLa)
-
Virus stock with a known titer
-
Cell culture medium (e.g., DMEM)
-
Test benzimidazole derivative
-
Positive Control: A known antiviral drug for the specific virus (e.g., Acyclovir for Herpes Simplex Virus).[1]
-
Cell Control (no virus, no compound)
-
Virus Control (virus, no compound)
-
96-well cell culture plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed a 96-well plate with host cells to form a confluent monolayer within 24 hours.
-
Compound and Virus Addition: Remove the growth medium. Add serial dilutions of the benzimidazole derivative to the wells. Subsequently, infect the cells with a predetermined amount of virus (e.g., 100 TCID50).
-
Controls: Include cell controls (medium only), virus controls (cells + virus), and positive control wells.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator until CPE is fully developed in the virus control wells (typically 3-5 days).
-
Staining: Discard the medium, wash the cells with PBS, and fix them with a fixative (e.g., 10% formalin). Stain the remaining viable cells with 0.5% crystal violet solution.
-
Visualization and Quantification: Gently wash away excess stain and allow the plate to dry. Visually inspect for CPE protection. For quantitative analysis, solubilize the stain (e.g., with methanol) and read the absorbance on a plate reader.
Data Analysis & Interpretation:
-
The absorbance is directly proportional to the number of viable, attached cells.
-
Calculate the percentage of CPE inhibition for each compound concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
-
Separately, perform a cytotoxicity assay (e.g., MTT or SRB) without the virus to determine the CC50 (50% cytotoxic concentration).
-
The Selectivity Index (SI) is calculated as SI = CC50 / EC50. A higher SI value (ideally >10) indicates that the compound's antiviral activity occurs at concentrations well below those that are toxic to the host cells, suggesting a promising therapeutic window.
Sources
- 1. scispace.com [scispace.com]
- 2. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. maxanim.com [maxanim.com]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 22. gosset.ai [gosset.ai]
- 23. Egg hatch assay for determination of resistance of nematodes to benzimidazole anthelmintics (5.2) - Practical Exercises in Parasitology [cambridge.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 26. Standardization of the egg hatch test for the detection of benzimidazole resistance in parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. An in vitro larval motility assay to determine anthelmintic sensitivity for human hookworm and Strongyloides species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. journals.asm.org [journals.asm.org]
Application Notes and Protocols: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities. Notably, this class of compounds has been investigated for its potential as inhibitors of various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets.
This document provides detailed application notes and protocols for the investigation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole as a potential kinase inhibitor. While the specific enzymatic target for this compound is not definitively established in the public domain, this guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as an exemplary target. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1][2][3][4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.
These protocols are intended for researchers, scientists, and drug development professionals to assess the inhibitory activity of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole against a representative tyrosine kinase and to evaluate its downstream effects on endothelial cell proliferation.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates key tyrosine residues in its intracellular domain.[1][5] This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K-Akt and MAPK pathways, which promote endothelial cell proliferation, migration, and survival. Small molecule inhibitors, such as those based on the benzo[d]imidazole scaffold, are often designed to be ATP-competitive. They bind to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to the substrate and thereby blocking signal transduction.[1]
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained from the described assays.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | IC₅₀ (nM) | Hill Slope | R² |
| 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | TBD | TBD | TBD |
| Control Inhibitor (e.g., Sunitinib) | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: HUVEC Proliferation Assay
| Compound | GI₅₀ (nM) | Maximum Inhibition (%) |
| 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | TBD | TBD |
| Control Inhibitor (e.g., Sunitinib) | TBD | TBD |
GI₅₀: 50% Growth Inhibition
Experimental Protocols
Part 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method to determine the in vitro potency of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole against recombinant human VEGFR-2 kinase using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[1][2] A decrease in luminescence corresponds to higher kinase activity (more ATP consumed).
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP (Adenosine Triphosphate)
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Control Inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay Kit (or similar, e.g., Kinase-Glo®)
-
Nuclease-free water
-
DMSO (Dimethyl sulfoxide)
-
Solid white 96-well assay plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting the 5x stock with nuclease-free water. If required, add DTT to a final concentration of 1 mM.
-
Prepare the required concentration of ATP and substrate in 1x Kinase Buffer.
-
Prepare a stock solution of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and the control inhibitor in 100% DMSO. Then, prepare serial dilutions at 10-fold the desired final concentrations in 1x Kinase Buffer containing 10% DMSO.[2]
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and substrate.
-
Add 12.5 µL of the Master Mix to each well of a 96-well plate.[1]
-
Add 2.5 µL of the diluted test compound or control inhibitor to the "Test Inhibitor" wells.
-
Add 2.5 µL of 1x Kinase Buffer with 10% DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.[1]
-
Thaw the VEGFR-2 enzyme on ice and dilute it to the desired concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.
-
Initiate the reaction by adding 10 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of 1x Kinase Buffer to the "Blank" wells.[6]
-
-
Luminescence Detection:
-
After the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.[6]
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP back to ATP and produce a luminescent signal. Incubate at room temperature for another 30-45 minutes.[1][6]
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control."
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro VEGFR-2 kinase assay.
Part 2: HUVEC Proliferation Assay (MTT-Based)
This protocol outlines a colorimetric assay to assess the anti-proliferative effects of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole on Human Umbilical Vein Endothelial Cells (HUVECs). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2) supplemented with 2% FBS
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Control Inhibitor (e.g., Sunitinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well clear-bottom cell culture plates
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed HUVECs into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound and control inhibitor in DMSO.
-
Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds or controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 690 nm can be used to subtract background absorbance.
-
Subtract the average absorbance of blank wells (medium only) from all other wells.
-
Calculate the percentage of growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration to generate a dose-response curve and determine the GI₅₀ value.
-
Caption: Workflow for the HUVEC proliferation assay.
References
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][7]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. Available at: [Link]
-
Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Available at: [Link]
-
Nowak-Sliwinska, P., et al. (2018). Angiogenesis Assays. In Angiogenesis. Springer. Available at: [Link]
-
BPS Bioscience. (n.d.). VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules. Available at: [Link]
-
Elabscience. (n.d.). Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. Available at: [Link]
-
Creative Bioarray. (n.d.). Cell Angiogenesis Assays. Available at: [Link]
-
Staton, C. A., et al. (2009). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods. Available at: [Link]
-
Bishop, E., et al. (2021). Evaluation of Angiogenesis Assays. Journal of Functional Biomaterials. Available at: [Link]
-
BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Available at: [Link]
-
ResearchGate. (n.d.). HUVEC proliferation assay. Available at: [Link]
-
Bio-protocol. (n.d.). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Available at: [Link]
-
Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Available at: [Link]
-
ResearchGate. (n.d.). VEGFR2 activation by VEGF results in downstream phosphorylation of p42/44 MAPK and increased H441 proliferation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of Benzimidazole Compounds
Introduction: Unveiling the Cytotoxic Potential of Benzimidazoles
The benzimidazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets.[1] Initially famed for their use as anthelmintic agents like albendazole and mebendazole, which function by selectively binding to parasitic tubulin, benzimidazole derivatives are now at the forefront of anticancer research.[2] Their therapeutic promise stems from their diverse mechanisms of action, which include the disruption of microtubule dynamics, induction of apoptosis, generation of oxidative stress, and inhibition of key enzymes like topoisomerases and kinases.[1][3][4]
Evaluating the cytotoxicity of novel benzimidazole compounds is a critical first step in the drug discovery pipeline. This process not only quantifies a compound's potency (e.g., its half-maximal inhibitory concentration, or IC50) but also elucidates its mechanism of cell killing. A multi-assay, mechanistically driven approach is essential for building a comprehensive profile of a compound's activity, ensuring that on-target effects are understood and off-target toxicities can be predicted.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously assess the cytotoxic effects of benzimidazole compounds. We move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for generating robust and reliable data. We will detail three core cell-based assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis confirmation.
Pillar 1: Mechanistic Insights into Benzimidazole Cytotoxicity
A robust cytotoxicity assessment is not merely about determining if a compound kills cells, but how it does so. Benzimidazoles employ several well-documented mechanisms. Understanding these provides the rationale for selecting the appropriate suite of assays.
Disruption of Microtubule Dynamics
Many potent anticancer benzimidazoles function as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[5][6] This action disrupts the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division.[7][8] The consequence is a cell cycle arrest, typically in the G2/M phase, which ultimately triggers the apoptotic cell death cascade.[5][8]
Caption: Benzimidazole compounds inhibit tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Induction of Apoptosis via Mitochondrial Dysfunction
Apoptosis, or programmed cell death, is a common endpoint for benzimidazole activity. Many derivatives trigger the intrinsic (mitochondrial) pathway.[9][10][11] This involves the loss of mitochondrial membrane potential (MMP), the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of initiator caspase-9 and effector caspases-3 and -7.[9][12] These effector caspases are the executioners, cleaving cellular substrates and dismantling the cell in an orderly fashion.[13][14]
Caption: Benzimidazoles can induce apoptosis through the mitochondrial pathway, activating caspases.
Generation of Reactive Oxygen Species (ROS)
Some benzimidazole derivatives can induce cytotoxicity by increasing intracellular levels of reactive oxygen species (ROS).[15][16] An excess of ROS leads to oxidative stress, causing damage to DNA, proteins, and lipids.[17] This cellular damage can, in turn, trigger mitochondrial dysfunction and initiate the apoptotic cascade.[16]
Pillar 2: Core Cytotoxicity Assay Protocols
This section provides validated, step-by-step protocols for three fundamental assays. The combination of these assays allows for a comprehensive assessment, measuring changes in cell viability, membrane integrity, and the activation of specific death pathways.
Assay 1: MTT Assay for Metabolic Viability
-
Principle & Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[18][19] In living, metabolically active cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[20] The amount of formazan produced is directly proportional to the number of viable cells.[18] This assay is an excellent primary screen to determine the dose-dependent effect of a compound and calculate its IC50 value.[21][22]
Caption: General workflow for an MTT-based cell viability and cytotoxicity assay.
-
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation/Controls:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest compound concentration.
-
Untreated Control: Cells treated with culture medium only (represents 100% viability).
-
Media Blank: Wells with culture medium but no cells, to measure background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[20] Incubate for 2-4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[23]
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
-
Assay 2: LDH Release Assay for Membrane Integrity
-
Principle & Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[24] When the plasma membrane loses its integrity—a hallmark of necrosis or late-stage apoptosis—LDH is released into the surrounding culture medium.[25] The LDH assay quantifies this released enzyme through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.[26] The NADH is then used by a second enzyme, diaphorase, to reduce a tetrazolium salt into a colored formazan product, which can be measured colorimetrically.[25][27] This assay directly measures cell death due to membrane damage.
Caption: General workflow for an LDH-based cytotoxicity assay measuring membrane rupture.
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).
-
Establish Controls:
-
Vehicle Control: Measures spontaneous LDH release.
-
Untreated Control: Also measures spontaneous LDH release.
-
Maximum LDH Release Control: Before supernatant collection, add 10 µL of a lysis solution (e.g., 10X Triton X-100) to untreated wells and incubate for 30-45 minutes. This represents 100% cytotoxicity.[27][28]
-
Media Blank: Culture medium only, for background correction.
-
-
Supernatant Collection: After the treatment incubation, centrifuge the plate at ~500 x g for 5 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing substrate, cofactor, and dye). Add 50 µL of this mixture to each well containing supernatant.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the media blank from all other readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)) * 100
-
-
Assay 3: Caspase-Glo® 3/7 Assay for Apoptosis
-
Principle & Causality: The activation of effector caspases-3 and -7 is a key event in the apoptotic pathway.[13][14] The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescent method that measures the combined activity of these two enzymes.[29] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[29] When added to cells, the reagent lyses the cells and allows active caspases to cleave the substrate, releasing aminoluciferin. This product is then utilized by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7.[29] This assay provides strong evidence that the observed cytotoxicity is mediated by apoptosis.
Caption: "Add-mix-measure" workflow for the luminescent Caspase-Glo® 3/7 apoptosis assay.
-
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (to prevent well-to-well crosstalk of the luminescent signal) and treat with compounds as previously described.
-
Establish Controls:
-
Vehicle Control: Measures basal caspase activity.
-
Untreated Control: Also measures basal caspase activity.
-
Positive Control: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine or etoposide).
-
No-Cell Blank: Reagent added to medium only, for background luminescence.
-
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Equilibrate the reagent and the cell plate to room temperature before use.
-
Assay Reaction: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell blank from all other readings.
-
Calculate the fold-change in caspase activity relative to the vehicle control: Fold-Change = (Luminescence of Treated Cells / Luminescence of Vehicle Control)
-
-
Pillar 3: Data Presentation & Interpretation
Presenting cytotoxicity data in a clear, standardized format is crucial for interpretation and comparison.
Table 1: Example IC50 Data for Benzimidazole Compounds
This table summarizes the potency of hypothetical benzimidazole compounds against different cancer cell lines as determined by the MTT assay after 48 hours of treatment.
| Compound ID | Target Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)* |
| BZ-001 | A549 (Lung Cancer) | 2.55 ± 0.31 | 7.8 |
| BZ-001 | MCF-7 (Breast Cancer) | 5.12 ± 0.65 | 3.9 |
| BZ-001 | HEK-293 (Normal Kidney) | 19.89 ± 2.10 | - |
| BZ-002 | A549 (Lung Cancer) | 17.89 ± 1.98 | 1.8 |
| BZ-002 | MCF-7 (Breast Cancer) | 9.45 ± 1.12 | 3.4 |
| BZ-002 | HEK-293 (Normal Kidney) | 32.15 ± 3.50 | - |
| Doxorubicin | A549 (Lung Cancer) | 0.46 ± 0.02 | 15.3 |
| Doxorubicin | HEK-293 (Normal Kidney) | 7.05 ± 0.88 | - |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value is desirable.
Table 2: Mechanistic Assay Results for Compound BZ-001 (at 2x IC50)
This table illustrates how to present data from the LDH and Caspase-3/7 assays to support the IC50 findings.
| Assay | Target Cell Line | Result (Fold Change vs. Vehicle Control) ± SD | Interpretation |
| LDH Release | A549 | 1.8 ± 0.2 | Minor increase in membrane rupture |
| LDH Release | MCF-7 | 1.5 ± 0.1 | Minor increase in membrane rupture |
| Caspase-3/7 Activity | A549 | 8.5 ± 0.9 | Strong induction of apoptosis |
| Caspase-3/7 Activity | MCF-7 | 6.2 ± 0.7 | Strong induction of apoptosis |
Integrated Interpretation: The data collectively suggest that compound BZ-001 is a moderately potent cytotoxic agent against A549 and MCF-7 cells, with some selectivity over normal HEK-293 cells. The low LDH release combined with the strong activation of caspase-3/7 indicates that the primary mechanism of cell death at the tested concentration is apoptosis, not necrosis.
Conclusion
The evaluation of benzimidazole cytotoxicity requires a thoughtful, multi-faceted approach. By combining a primary viability screen like the MTT assay with mechanistic assays such as LDH release and caspase activity, researchers can build a comprehensive profile of a compound's biological effects. This layered data is indispensable for making informed decisions in the drug development process, enabling the selection of lead candidates with potent, on-target activity and a clear, well-defined mechanism of action. The protocols and frameworks provided herein offer a robust starting point for any laboratory engaged in the discovery and characterization of novel benzimidazole-based therapeutics.
References
-
Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed. [Link]
-
Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ACS Publications. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ACS Publications. [Link]
-
Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Antiproliferative Aspect of Benzimidazole Derivatives' Activity and Their Impact on NF-κB Expression. PMC - NIH. [Link]
-
Apoptotic and Anti-Angiogenic Effects of Benzimidazole Compounds: Relationship with Oxidative Stress Mediated Ischemia/Reperfus. Ingenta Connect. [Link]
-
Apoptotic and anti-angiogenic effects of benzimidazole compounds: relationship with oxidative stress mediated ischemia/reperfusion injury in rat hind limb. PubMed. [Link]
-
1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways. PMC - PubMed Central. [Link]
-
Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition. PubMed. [Link]
-
Benzimidazole. Wikipedia. [Link]
-
Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science. [Link]
-
LDH Cytotoxicity Assay. Creative Bioarray. [Link]
-
Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells. ResearchGate. [Link]
-
Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition. R Discovery. [Link]
-
Apoptotic and Anti-Angiogenic Effects of Benzimidazole Compounds: Relationship with Oxidative Stress Mediated Ischemia/Reperfusion Injury in Rat Hind Limb. Bentham Science Publisher. [Link]
-
Investigation of antioxidant activity of some bis-benzimidazole in Tetrahymena thermophila stressed cells. ResearchSquare. [Link]
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]
-
New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. PMC - NIH. [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. OZ Biosciences. [Link]
-
Cytotoxicity screening of the tested benzimidazole molecules 3c, 3e,.... ResearchGate. [Link]
-
Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. NIH. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. JournalAgent. [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Benzyl-2-Phenylbenzimidazole (BPB), a Benzimidazole Derivative, Induces Cell Apoptosis in Human Chondrosarcoma through Intrinsic and Extrinsic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. Benzimidazole derivative, BMT-1, induces apoptosis in multiple myeloma cells via a mitochondrial-mediated pathway involving H+/K+-ATPase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 14. stemcell.com [stemcell.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Apoptotic and anti-angiogenic effects of benzimidazole compounds: relationship with oxidative stress mediated ischemia/reperfusion injury in rat hind limb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 27. scientificlabs.co.uk [scientificlabs.co.uk]
- 28. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
Application Notes and Protocols for Efficacy Testing of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in Animal Models
Introduction: The Therapeutic Potential of Benzimidazoles in Oncology
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] This heterocyclic system is structurally analogous to naturally occurring purines, allowing it to interact with various biopolymers and molecular targets.[1][2] Within the vast therapeutic landscape of benzimidazole derivatives, their application as anti-cancer agents is particularly prominent.[3][4][5] These compounds have been shown to exert their anti-proliferative effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[5]
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a novel benzimidazole derivative. While specific biological data for this compound is not yet widely published, its structural features suggest potential utility as an anti-cancer agent. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vivo efficacy of this compound using a robust and well-characterized animal model. The protocols detailed herein are designed to ensure scientific rigor, reproducibility, and adherence to ethical standards in preclinical research.
PART 1: Preclinical Efficacy Assessment Strategy
A tiered approach is recommended for evaluating the in vivo anti-cancer potential of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. This begins with establishing a suitable tumor model, followed by determining a safe and tolerable dose range, and culminating in a definitive efficacy study.
Logical Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical in vivo efficacy assessment.
PART 2: Selecting the Appropriate Animal Model
The choice of animal model is critical for the successful evaluation of an anti-cancer compound. For a novel agent like 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, the human tumor xenograft model in immunodeficient mice is the industry standard.[6][7][8] This model allows for the growth of human cancer cells in a living system, providing a physiologically relevant environment to assess therapeutic response.[1]
Recommended Model: HCT116 Colorectal Cancer Xenograft
The HCT116 human colorectal carcinoma cell line is an excellent choice for initial efficacy screening.[5][6][9] It is a well-characterized, aggressive cell line that forms robust and reproducible subcutaneous tumors in immunodeficient mice.[6][10]
| Parameter | Recommendation | Rationale |
| Cell Line | HCT116 (Human Colorectal Carcinoma) | Widely used, well-characterized, and known to form reliable subcutaneous tumors.[5][6] |
| Animal Strain | Female NOD/SCID or Athymic Nude (BALB/c) Mice | Lacking a functional immune system, these strains readily accept human cell xenografts.[5] |
| Age of Animals | 6-8 weeks | At this age, mice are mature enough to tolerate the procedures but young enough for robust tumor growth. |
| Housing | Specific Pathogen-Free (SPF) Conditions | Essential to prevent infections in immunocompromised animals.[9] |
PART 3: Experimental Protocols
Adherence to detailed and validated protocols is paramount for generating reliable and reproducible data. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[9]
Protocol 1: Cell Culture and Preparation for Implantation
Objective: To prepare a sterile, single-cell suspension of HCT116 cells at the optimal concentration and viability for tumor implantation.
Materials:
-
HCT116 cells (ATCC® CCL-247™)
-
McCoy's 5A Medium (Modified)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel® Basement Membrane Matrix (optional, but recommended)[9][11]
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Culture: Culture HCT116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvesting: When cells reach 80-90% confluency, aspirate the culture medium.[11]
-
Wash the cell monolayer once with sterile PBS.
-
Add Trypsin-EDTA to detach the cells. Incubate for 3-5 minutes at 37°C.
-
Neutralize the trypsin with complete culture medium.
-
Cell Counting and Viability: Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile, cold PBS or HBSS.
-
Perform a cell count and assess viability using the Trypan Blue exclusion method. A viability of >95% is required for implantation.[6]
-
Final Preparation: Centrifuge the cells again and resuspend the pellet in cold PBS or HBSS at a final concentration of 10 x 10^6 viable cells per 100 µL. If using Matrigel, resuspend the cells in a 1:1 mixture of cold PBS:Matrigel.[9][11] Keep the cell suspension on ice until injection.
Protocol 2: Subcutaneous Tumor Implantation
Objective: To establish a subcutaneous HCT116 tumor xenograft on the flank of each mouse.
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). Shave and sterilize the injection site on the right flank.
-
Injection: Using a 27-gauge needle and a 1 mL syringe, draw up 100 µL of the prepared cell suspension (containing 1 x 10^6 to 10 x 10^7 cells).[5][9]
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Slowly inject the cell suspension, creating a small bleb under the skin.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.[12]
-
Monitoring: Monitor the animals for recovery from anesthesia. Observe the injection site for any adverse reactions.
-
Allow tumors to grow. Begin monitoring tumor volume once they become palpable (typically 7-14 days post-implantation).
Protocol 3: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole that can be administered without causing unacceptable toxicity. This is a critical prerequisite for the efficacy study.
Procedure:
-
Use healthy, non-tumor-bearing mice of the same strain and sex as for the efficacy study.
-
Prepare several dose levels of the test compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose, 5% DMSO in saline).
-
Administer the compound via the intended route for the efficacy study (e.g., oral gavage (PO), intraperitoneal (IP) injection).[13][14]
-
Start with a small group of mice (n=3 per group) for each dose level.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss >15-20%, ruffled fur, lethargy, hunched posture) for at least 7-14 days.
-
The MTD is defined as the highest dose that does not cause mortality or signs of severe toxicity. This dose, or a fraction thereof, will be used in the efficacy study.
Protocol 4: Definitive Efficacy Study
Objective: To evaluate the anti-tumor activity of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in tumor-bearing mice.
Procedure:
-
Tumor Growth and Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[9]
-
Group 1: Vehicle Control
-
Group 2: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (at MTD or a fraction)
-
Group 3 (Optional): Positive Control (e.g., a standard-of-care chemotherapy agent like 5-Fluorouracil)
-
-
Treatment Administration: Administer the treatments according to the schedule determined by the MTD study (e.g., daily, twice weekly) for a predefined period (e.g., 21-28 days).
-
Monitoring:
-
Endpoint: The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.[9]
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): This is the primary efficacy endpoint. It is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [15]
-
Compare tumor growth curves between groups.
-
Analyze changes in body weight to assess toxicity.
-
At necropsy, tumors can be excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
-
PART 4: Data Interpretation and Visualization
Quantitative Data Summary
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | e.g., 0.5% CMC, daily PO | Value | N/A | Value |
| Test Compound | e.g., 50 mg/kg, daily PO | Value | Calculated Value | Value |
| Positive Control | e.g., 20 mg/kg, weekly IP | Value | Calculated Value | Value |
Hypothetical Signaling Pathway Targeted by Benzimidazoles
Many benzimidazole anti-cancer agents function as kinase inhibitors, disrupting signaling pathways crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
-
Vosser, M. (2012). Synthesis and biological evaluation of benzo[d]imidazole derivatives as potential anti-cancer agents. PubMed. Available at: [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
Frontiers. (2019). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]
-
CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc.es. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). Xenograft, Colon, HCT 116. pharmacologydiscoveryservices.com. Available at: [Link]
-
Hather, G., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. NIH. Available at: [Link]
-
Altogen Labs. (n.d.). Validated HCT-116 Xenograft Model. altogenlabs.com. Available at: [Link]
-
Kerbel, R.S. (1998). Rodent Tumor Models for Anti-cancer Drug Testing: An Overview. springermedicine.com. Available at: [Link]
-
Semantic Scholar. (n.d.). The use of animal models in cancer drug discovery and development. semanticscholar.org. Available at: [Link]
-
ResearchGate. (2014). How can one calculate tumor growth inhibition?. researchgate.net. Available at: [Link]
-
Oriental Journal of Chemistry. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. orientjchem.org. Available at: [Link]
-
Bio-protocol. (2019). Tumor xenograft model. bio-protocol.org. Available at: [Link]
-
Reaction Biology. (n.d.). HCT-116: Subcutaneous colorectal cancer xenograft tumor model. reactionbiology.com. Available at: [Link]
-
Zhang, Y., et al. (2017). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. NIH. Available at: [Link]
-
Schmidt, K.M., & Riedel, F. (2016). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. Springer Nature Experiments. Available at: [Link]
-
Schmidt, K.M., & Riedel, F. (2016). Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo. PubMed. Available at: [Link]
-
University of Iowa. (n.d.). Routes of Administration. animal.research.uiowa.edu. Available at: [Link]
-
Claussen, C.H., & Claussen, A.H. (n.d.). Modeling Mouse Xenograft Tumor Growth Inhibition to Optimize Cycles in Oncology. ascpt.onlinelibrary.wiley.com. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 3. The use of animal models in cancer drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. altogenlabs.com [altogenlabs.com]
- 7. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 8. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. yeasenbio.com [yeasenbio.com]
- 12. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 13. lac.tu.ac.th [lac.tu.ac.th]
- 14. cea.unizar.es [cea.unizar.es]
- 15. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole for in vivo studies. The following protocols are designed to ensure scientific integrity, experimental reproducibility, and the safety of preclinical animal models.
Introduction: The Challenge of Benzimidazole Derivatives
Benzimidazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] However, many benzimidazole derivatives, including 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, are often poorly soluble in aqueous solutions, posing a significant challenge for achieving adequate systemic exposure in in vivo studies. Proper formulation is therefore a critical step to ensure reliable and interpretable pharmacokinetic and pharmacodynamic data. This guide outlines a systematic approach to formulating this novel chemical entity (NCE), from initial physicochemical characterization to the preparation of various dosing vehicles suitable for preclinical research.
Pre-formulation Assessment: The Foundation of a Robust Formulation
Before a suitable formulation can be developed, a thorough understanding of the physicochemical properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is essential. These initial studies will dictate the most effective and efficient formulation strategy.
Physicochemical Characterization Workflow
The following diagram outlines the critical pre-formulation studies necessary to inform the selection of an appropriate in vivo formulation strategy.
Caption: Pre-formulation workflow for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Essential Physicochemical Parameters
| Parameter | Significance for Formulation Development |
| Aqueous Solubility | Determines the feasibility of simple aqueous solutions. Low solubility necessitates enabling formulations such as suspensions, co-solvents, or lipid-based systems. |
| Solubility in Organics | Identifies potential co-solvents (e.g., PEG 400, propylene glycol, DMSO) or lipid vehicles (e.g., corn oil, sesame oil) for solubilization. |
| pKa | The ionization constant is crucial for pH-adjustment strategies. For ionizable compounds, altering the pH of the vehicle can significantly enhance solubility. |
| LogP / LogD | The partition coefficient indicates the lipophilicity of the compound. A high LogP suggests that lipid-based formulations may be a suitable approach. |
| Melting Point (DSC) | A high melting point can correlate with low solubility. Thermal analysis also provides information on the compound's crystallinity and potential for polymorphism, which can impact dissolution rates. |
| Solid-State Properties | Powder X-ray diffraction (PXRD) and microscopy can identify the crystalline form and particle size of the API, both of which influence dissolution and bioavailability. |
Safety and Toxicological Considerations
Preliminary safety data for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole indicates that it is classified as "Acute Toxicity 3, Oral" (GHS06), with the hazard statement H301: Toxic if swallowed.[4] This necessitates careful handling during all preparation and administration steps. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
The selection of excipients must also be guided by their known safety profiles in the chosen animal model. While many excipients are generally recognized as safe (GRAS), some can have biological effects or cause local or systemic toxicity at higher concentrations.[5][6][7] A vehicle toxicity study in a small cohort of animals is recommended if a novel or high-concentration excipient formulation is to be used.
Formulation Strategies and Protocols
Based on the outcomes of the pre-formulation assessment, an appropriate formulation strategy can be selected. The following decision tree illustrates a logical progression for formulation development.
Caption: Decision tree for selecting a formulation strategy.
Protocol 1: Aqueous Suspension (Default for Poorly Soluble, Non-ionizable Compounds)
This is often the most straightforward approach for water-insoluble compounds intended for oral administration.
Objective: To prepare a homogenous and stable suspension for accurate oral dosing.
Materials:
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Suspending vehicle: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (Na-CMC) in purified water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Volumetric flask and graduated cylinders
-
Analytical balance
Step-by-Step Protocol:
-
Prepare the Suspending Vehicle:
-
For 0.5% MC: Heat approximately one-third of the final volume of purified water to 60-70°C. Disperse the methylcellulose powder with stirring. Add the remaining volume of cold water and continue to stir until a clear, viscous solution is formed.
-
For 0.5% Na-CMC: Slowly add the Na-CMC powder to room temperature purified water while stirring continuously with a magnetic stirrer to prevent clumping. Stir until fully dissolved.
-
-
Calculate Required Amounts: Based on the desired dose concentration (e.g., mg/mL) and total volume, calculate the required mass of the test compound.
-
Particle Size Reduction (Optional but Recommended): If the compound consists of large crystals, gently grind the powder in a mortar and pestle to a fine, uniform consistency. This increases the surface area and can improve dissolution and absorption.
-
Wetting the Compound: In the mortar, add a small amount of the suspending vehicle to the weighed compound. Triturate with the pestle to form a smooth, uniform paste. This step, known as levigation, is crucial for preventing particle aggregation.
-
Preparation of the Suspension: Gradually add the remaining suspending vehicle to the paste while stirring continuously. Transfer the mixture to a volumetric flask or beaker.
-
Homogenization: Stir the suspension with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage and Dosing: Store the suspension at 2-8°C. Before each administration, ensure the suspension is thoroughly re-suspended by vortexing or inverting the container multiple times to guarantee dose accuracy.
Protocol 2: Co-solvent System (for Compounds with Poor Aqueous but Good Organic Solubility)
Co-solvents can be used for both oral and, with careful selection, parenteral administration. This protocol focuses on an oral formulation.
Objective: To prepare a clear solution by dissolving the compound in a mixture of water-miscible organic solvents and an aqueous vehicle.
Materials:
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO)
-
Aqueous vehicle: Purified water, saline, or phosphate-buffered saline (PBS)
-
Glass vials
-
Vortex mixer and/or sonicator
Step-by-Step Protocol:
-
Solubility Screening: Empirically determine the solubility of the compound in various co-solvents (e.g., PEG 400, PG, DMSO) to identify the most effective one(s).
-
Vehicle Composition: A common starting point for a co-solvent system is a mixture of the organic solvent and an aqueous vehicle. For example, a vehicle could be composed of 10% DMSO, 40% PEG 400, and 50% saline. The final concentration of the organic solvent should be kept as low as possible to minimize potential toxicity.
-
Dissolution of the Compound:
-
Weigh the required amount of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and place it in a glass vial.
-
Add the organic solvent component(s) (e.g., DMSO and PEG 400) first.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
-
Addition of Aqueous Phase: Once a clear solution is obtained, slowly add the aqueous vehicle dropwise while continuously vortexing. Observe for any signs of precipitation. If the compound crashes out of solution, a different co-solvent ratio or an alternative formulation strategy is required.
-
Final Preparation: Once the final volume is reached and the solution remains clear, it is ready for administration. Prepare fresh daily to avoid potential degradation or precipitation.
Protocol 3: Lipid-Based Formulation (for Lipophilic Compounds)
For compounds with high LogP and good solubility in oils, a lipid-based formulation can be an effective strategy for oral administration.
Objective: To dissolve the compound in a pharmaceutically acceptable oil for oral gavage.
Materials:
-
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Lipid vehicle: Corn oil, sesame oil, or medium-chain triglycerides (MCT)
-
Glass vials
-
Magnetic stirrer and stir bar, or vortex mixer
-
Warming plate or water bath
Step-by-Step Protocol:
-
Solubility Assessment: Confirm the solubility of the compound in the chosen oil at the desired concentration.
-
Preparation:
-
Weigh the required amount of the compound and place it in a glass vial.
-
Add the calculated volume of oil.
-
Stir the mixture using a magnetic stirrer. Gentle warming (e.g., 37-40°C) can be used to facilitate dissolution.
-
-
Visual Inspection: Continue stirring until a clear solution is obtained. Visually inspect the solution against a light and dark background to ensure there are no undissolved particles.
-
Dosing: The resulting oil solution can be administered directly by oral gavage.
Conclusion
The successful in vivo evaluation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is critically dependent on the development of an appropriate formulation that ensures adequate systemic exposure. A systematic approach, beginning with thorough physicochemical characterization, is paramount. The choice between an aqueous suspension, a co-solvent system, or a lipid-based formulation should be data-driven. The protocols provided herein offer robust starting points for researchers. It is imperative to validate the homogeneity and stability of the chosen formulation and to consider the potential for vehicle-induced biological effects in the interpretation of study results.
References
- In vivo toxicology of excipients commonly employed in drug discovery in rats. (n.d.).
- Safety evaluation of excipients and formulations in preclinical studies. (2023, November 30). Toxicology GLP.
- Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. (n.d.). PubMed Central.
- Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory consider
- Pharmaceutical Excipient Development: The Need for Preclinical Guidance. (n.d.).
- 5-Bromo-1-methyl-1H-imidazole 97 1003-21-0. (n.d.). Sigma-Aldrich.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.).
- Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PubMed Central.
- Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evalu
- 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid. (n.d.). Sigma-Aldrich.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.). Sigma-Aldrich.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole[1199773-22-2]. (n.d.). CASNU.
- 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. (n.d.). BLDpharm.
- 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Sigma-Aldrich. (n.d.).
- 4887-88-1|5-Bromo-1H-benzo[d]imidazole. (n.d.). BLDpharm.
- 5-Bromo-1-methyl-1H-benzo[d]imidazole | 53484-15-4. (2025, July 24). ChemicalBook.
- Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. (n.d.). PubMed Central.
- Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (n.d.). MDPI.
- Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. (2016, June 4).
- 5-bromo-7-nitro-1H-benzo[d]imidazole. (n.d.). Glycogen Bioscience.
- Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. (2022, May 8). PubMed Central.
- 5-Bromo-1-methyl-1H-imidazole | C4H5BrN2 | CID 1515258. (n.d.). PubChem.
- 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. (2016, January 30).
Sources
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety evaluation of excipients and formulations in preclinical studies - Toxicology GLP | Preclinical Study [tox-glp.com]
- 7. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for High-Throughput Screening of Benzimidazole Libraries
Introduction: Unlocking the Potential of a Privileged Scaffold
The benzimidazole ring system is a cornerstone of modern medicinal chemistry, widely regarded as a "privileged scaffold" due to its versatile structure and ability to interact with a multitude of biological targets.[1][2] This structural motif is present in numerous FDA-approved drugs, demonstrating a vast range of pharmacological activities including anticancer, antimicrobial, antiviral, and antihypertensive effects.[2][3][4] The inherent drug-like properties of benzimidazoles, such as their ability to engage in hydrogen bonding and π-π stacking interactions, make them ideal candidates for drug discovery programs.[2]
High-Throughput Screening (HTS) has revolutionized this discovery process, enabling the rapid evaluation of vast chemical libraries against specific biological targets.[5][6][7] By leveraging automation and miniaturization, HTS allows researchers to quickly identify "hits"—compounds that modulate a target's activity—from libraries that can contain millions of molecules.[5][] This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing field-proven insights and detailed protocols for designing and executing successful HTS campaigns focused on benzimidazole libraries.
Section 1: The Foundation of a Successful Screen: The Benzimidazole Library
The quality and diversity of the compound library are paramount to the success of any HTS campaign. A well-curated library maximizes the chemical space explored and increases the probability of identifying novel, potent, and developable hits.
1.1. Library Sourcing and Quality Control
Benzimidazole libraries can be acquired from various sources, including large commercial vendors, academic collaborations, or through custom in-house synthesis. A recent innovation is the use of DNA-Encoded Libraries (DELs), which allows for the synthesis and screening of libraries containing hundreds of millions of compounds.[9][10] Regardless of the source, rigorous quality control is essential. It is recommended that the purity and identity of a subset of library compounds be verified internally to ensure what is on the label is what is in the well.[11]
1.2. Causality Behind Library Preparation: Addressing Solubility
A significant challenge, particularly with heterocyclic scaffolds like benzimidazoles, is poor aqueous solubility.[12] This can lead to compound precipitation, aggregation, and ultimately, false-positive or false-negative results.
-
Expert Insight: The standard practice is to prepare stock solutions in 100% dimethyl sulfoxide (DMSO). However, the final concentration of DMSO in the assay should be carefully optimized and kept consistent (typically ≤0.5%) to avoid impacting the biological system.[12] For particularly challenging compounds, strategies like salt formation or the use of co-solvents and surfactants can be explored, though these require careful validation to ensure they do not interfere with the assay itself.[12]
Table 1: Key Characteristics of a High-Quality Screening Library
| Parameter | Rationale & Importance | Recommended Specification |
| Purity | Impurities can cause off-target effects or interfere with the assay signal, leading to false results. | >90% for primary screening libraries. |
| Structural Diversity | A diverse library explores a wider range of chemical space, increasing the chances of finding novel chemotypes. | Spans multiple scaffold classes and substitution patterns. |
| Drug-Likeness | Compounds should possess physicochemical properties amenable to development (e.g., Lipinski's Rule of Five). | Calculated properties (MW, cLogP, H-bond donors/acceptors) within accepted ranges. |
| Exclusion of PAINS | Pan-Assay Interference Compounds (PAINS) are known to be frequent hitters due to non-specific activity. | Pre-filtered using computational tools to flag and remove known PAINS.[13] |
| Accurate Annotation | Correct structural information and concentration are critical for data analysis and follow-up studies. | Verified structure and concentration data provided in an accessible format. |
Section 2: Assay Development: The Blueprint for Discovery
A robust and reliable assay is the engine of an HTS campaign. The goal of assay development is to create a sensitive, reproducible, and miniaturizable method that can accurately distinguish true biological activity from experimental noise.[14] The primary metric for HTS assay quality is the Z'-factor, which assesses the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Caption: Decision workflow for selecting an appropriate HTS assay format.
2.1. Biochemical (Target-Based) vs. Cell-Based (Phenotypic) Assays
The choice between a biochemical and a cell-based assay is a critical decision driven by the research question.[15][16]
-
Biochemical Assays measure the direct interaction of a compound with an isolated biological target, such as an enzyme or receptor.[6] They are generally simpler to develop and offer direct mechanistic information. For benzimidazoles, common biochemical targets include kinases, topoisomerases, and various enzymes.[1][17]
-
Cell-Based Assays utilize living cells to measure a physiological response, such as cell death, gene expression, or changes in a signaling pathway.[18][19][20] These assays provide more biologically relevant data, as they inherently account for factors like cell permeability and cytotoxicity.[19] However, identifying the specific molecular target of a hit from a phenotypic screen can be a significant subsequent challenge.[15]
Table 2: Critical Parameters for HTS Assay Optimization
| Parameter | Causality & Rationale | Optimization Strategy |
| Reagent Concentration | Determines the sensitivity and dynamic range of the assay. For enzyme assays, substrate concentration is often set near the Km for competitive inhibitors. | Titrate key reagents (e.g., enzyme, substrate, antibody) to find the optimal concentration that maximizes the signal-to-background ratio. |
| Incubation Time | Must be long enough for the biological reaction to proceed sufficiently but short enough to remain in the linear range and be practical for an automated workflow. | Perform a time-course experiment to determine the optimal incubation period for the enzymatic reaction or cellular response. |
| Cell Seeding Density | For cell-based assays, density affects cell health, response to treatment, and signal intensity. Over-confluent or sparse cells can lead to artifacts. | Test a range of cell densities to find one that gives a robust signal and remains in the exponential growth phase for the duration of the assay. |
| DMSO Tolerance | High concentrations of DMSO can be toxic to cells or inhibit enzyme activity, masking true compound effects. | Run a dose-response curve with DMSO alone to determine the highest concentration that does not significantly affect the assay readout (typically <1%). |
| Plate Uniformity | Inconsistent temperature or evaporation across a microplate ("edge effects") can introduce systematic errors. | Ensure proper incubator humidity and temperature distribution. Include control wells on the plate edges to monitor for these effects.[11] |
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for two common HTS applications for benzimidazole libraries. These are intended as templates and must be optimized for specific targets and cell lines.
Protocol 1: Biochemical HTS for Protein Kinase Inhibitors
-
Principle: This protocol describes a generic, luminescence-based kinase assay that quantifies the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of the kinase by a test compound.
-
Materials:
-
Purified protein kinase and its specific substrate peptide.
-
Benzimidazole library (10 mM in DMSO).
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP solution at 2x final concentration.
-
Commercial ADP-detecting luminescent assay kit (e.g., ADP-Glo™).
-
White, opaque 384-well microplates.
-
Acoustic liquid handler or pin tool for compound transfer.
-
Multimode plate reader with luminescence detection.
-
-
Step-by-Step Methodology:
-
Compound Plating: Using an acoustic liquid handler, transfer 20 nL of each benzimidazole compound from the library source plate to the wells of a 384-well assay plate. Transfer 20 nL of DMSO to control wells (negative/high signal) and a known inhibitor to positive control wells (low signal).
-
Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate solution in kinase buffer. Add 5 µL of this solution to each well.[21]
-
Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2x ATP solution to all wells. The final reaction volume is 10 µL.[21]
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.
-
Signal Generation: Stop the reaction and detect ADP by adding reagents from the ADP-Glo™ kit according to the manufacturer's protocol. This typically involves a two-step addition with incubation periods.[21]
-
Data Acquisition: Measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data by calculating the percent inhibition for each well: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))
-
Identify primary hits based on a predefined threshold (e.g., % Inhibition > 50% or > 3 standard deviations from the negative control mean).
-
Protocol 2: Cell-Based HTS for Anticancer Cytotoxicity
-
Principle: This protocol uses a common MTT assay to measure the metabolic activity of cancer cells as an indicator of cell viability. A reduction in the colorimetric signal suggests cytotoxic or cytostatic effects of the test compounds.[21]
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Benzimidazole library (10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Sterile, clear, flat-bottom 96- or 384-well plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate reader with absorbance detection at 570 nm.
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a microplate at a pre-optimized density (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours to allow attachment.[21]
-
Compound Treatment: Add the benzimidazole compounds to the wells to achieve the desired final screening concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all wells. Include vehicle (DMSO) controls and positive controls (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Return the plates to the incubator for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10 minutes.[21]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[21]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound relative to the vehicle (DMSO) control.[21]
-
Set a hit threshold (e.g., <50% cell viability) to identify primary cytotoxic compounds.
-
Section 4: HTS Workflow, Data Analysis, and Hit Validation
A successful HTS campaign does not end with the primary screen. It is a multi-step process designed to systematically filter a large number of initial hits down to a small set of validated, high-confidence leads.[13]
Caption: A comprehensive workflow for HTS from primary screening to validated hits.
4.1. Data Analysis and Hit Identification
Raw data from the plate reader must be processed to identify hits. This involves:
-
Quality Control: Checking Z'-factors for each plate to ensure data validity.
-
Normalization: Converting raw values to a more intuitive metric like percent inhibition or percent viability.
-
Hit Selection: Applying a statistical cutoff (e.g., 3 times the standard deviation of the control) to define a "hit".[11] It is crucial to avoid the temptation of simply picking the "top" compounds, as this can be misleading without proper statistical rigor.
4.2. The Hit Validation Cascade
The goal of hit validation is to eliminate false positives and build confidence in the remaining compounds.[13]
Table 3: The Hit Validation Cascade: A Self-Validating System
| Stage | Purpose & Rationale | Expected Outcome |
| 1. Hit Confirmation | To ensure the activity is reproducible. Primary hits are re-tested using freshly prepared compound samples. | A high percentage (>70-80%) of primary hits should re-confirm their activity. |
| 2. Dose-Response Analysis | To determine potency (IC₅₀/EC₅₀) and assess the shape of the curve. A well-behaved sigmoidal curve provides confidence in a specific biological interaction. | Compounds exhibit a clear concentration-dependent effect. A very steep curve (high Hill slope) can sometimes indicate non-specific mechanisms like aggregation.[13] |
| 3. Orthogonal Assays | To confirm activity using a different assay technology or format. This is critical for ruling out artifacts specific to the primary assay's detection method (e.g., fluorescence interference).[13] | Activity is confirmed in a secondary, technology-independent assay. |
| 4. Counter-Screens | To assess selectivity. For example, a kinase inhibitor hit should be tested against a panel of related kinases to determine its specificity profile. | The compound shows desired selectivity for the target of interest over related off-targets. |
| 5. Chemical Tractability | To evaluate the chemical series for its potential for optimization (Structure-Activity Relationship, or SAR). | Chemists prioritize series that are synthetically accessible and show early, promising SAR.[22][23] |
References
- Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (n.d.). Google Cloud.
- Song, D., Ma, S. (2019). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed.
- Lim, Y. J., Kim, M., Kim, Y., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed.
- Alam, M., et al. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
- (n.d.). A High-Throughput, High-Resolution Strategy for the Study of Site-Selective DNA Binding Agents: Analysis of a “Highly Twisted” Benzimidazole-Diamidine. NIH.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery | Request PDF. (n.d.). ResearchGate.
- Sykes, M. L., et al. (2020). Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. PMC - NIH.
- Ding, Y., et al. (2018). Development and Synthesis of DNA-Encoded Benzimidazole Library. PubMed.
- Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. (n.d.). ResearchGate.
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. (n.d.). PMC.
- Pusterla, T. (2019). High-throughput screening (HTS). BMG LABTECH.
- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega.
- High-Throughput-Screening-Based Identification and Structure–Activity Relationship Characterization Defined (S)-2-(1-Aminoisobutyl)-1-(3-chlorobenzyl)benzimidazole as a Highly Antimycotic Agent Nontoxic to Cell Lines. Journal of Medicinal Chemistry - ACS Publications.
- Identification of the Benzimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. (2022). PubMed.
- Development and Synthesis of DNA-Encoded Benzimidazole Library. (n.d.). Semantic Scholar.
- Analysis of HTS data. (2017). Cambridge MedChem Consulting.
- How Are Biochemical Assays Used in High-Throughput Screening?. (2025). Patsnap Synapse.
- High-Throughput Screening: today's biochemical and cell-based approaches. (2020). PubMed.
- Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM.
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery.
- Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (2025). ResearchGate.
- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). PMC - PubMed Central.
- Cell-based assays in high-throughput mode (HTS). (n.d.). BioTechnologia.
- Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. (n.d.). PubMed.
- Introduction: cell-based assays for high-throughput screening. (2009). PubMed.
- (PDF) High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. (2023). ResearchGate.
- Challenges and advancements in high-throughput screening strategies for cancer therapeutics. (2024). AccScience Publishing.
- Application Notes and Protocols for High-Throughput Screening of Benzoxazole Libraries. (n.d.). Benchchem.
- Cell-Based Assay Design for High-Content Screening of Drug Candidates. (n.d.). PMC - NIH.
- Reporting data from high-throughput screening of small-molecule libraries. (n.d.). Nature.
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays. (n.d.). Benchchem.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Google.
- Screening Libraries - HTS Libraries. (n.d.). BOC Sciences.
- Combinatorial Liquid-Phase Synthesis of Structurally Diverse Benzimidazole Libraries. (n.d.). ACS Publications.
- Challenges and solutions to ultra-high-throughput screening assay miniaturization: Submicroliter fluid handling. (2025). ResearchGate.
Sources
- 1. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities | Semantic Scholar [semanticscholar.org]
- 4. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 7. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Synthesis of DNA-Encoded Benzimidazole Library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Synthesis of DNA-Encoded Benzimidazole Library. | Semantic Scholar [semanticscholar.org]
- 11. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. axxam.com [axxam.com]
- 15. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Challenges and advancements in high-throughput screening strategies for cancer therapeutics [accscience.com]
- 17. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. marinbio.com [marinbio.com]
- 19. biotechnologia-journal.org [biotechnologia-journal.org]
- 20. Introduction: cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic yield and purity. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions.
I. Overview of the Synthetic Pathway
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is typically a two-step process. The first step involves the formation of the 5-bromo-1H-benzimidazole core, followed by the N-alkylation with a cyclohexyl group. Understanding the nuances of each step is critical for troubleshooting and optimization.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield in the Formation of 5-Bromo-1H-benzimidazole (Step 1)
Question: My initial cyclization reaction to form 5-bromo-1H-benzimidazole from 4-bromo-o-phenylenediamine is giving a poor yield. What are the likely causes and how can I improve it?
Answer: Low yields in this step often stem from suboptimal reaction conditions, purity of starting materials, or incomplete reaction. Let's break down the potential issues:
-
Purity of 4-bromo-o-phenylenediamine: The starting diamine is susceptible to oxidation, which can lead to colored impurities and side reactions.[1] Ensure the diamine is pure and, if necessary, recrystallize it before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate oxidation.[1]
-
Choice of Cyclization Reagent: Formic acid is commonly used for this cyclization.[2] However, using trimethyl orthoformate in the presence of an acid catalyst like hydrochloric acid can also be effective and may lead to cleaner reactions.[3]
-
Reaction Temperature and Time: The Phillips-Ladenburg synthesis (heating an o-phenylenediamine with a carboxylic acid) often requires high temperatures, which can lead to degradation.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.[1]
-
Inefficient Catalyst: If using a catalytic method, ensure the catalyst is active and the loading is optimized. While this specific reaction often uses stoichiometric acid, other benzimidazole syntheses benefit from a range of catalysts, including various acids and metal catalysts.[1]
Troubleshooting Workflow for Low Yield in Step 1
Caption: Troubleshooting workflow for low yield of 5-bromo-1H-benzimidazole.
Problem 2: Low Yield and/or Side Product Formation in N-Alkylation (Step 2)
Question: I'm struggling with the N-alkylation of 5-bromo-1H-benzimidazole with a cyclohexyl halide. The yield is low, and I'm seeing multiple spots on my TLC. What's going wrong?
Answer: N-alkylation of benzimidazoles can be challenging due to the potential for multiple alkylation and the moderate nucleophilicity of the benzimidazole nitrogen. Here are the key areas to investigate:
-
Choice of Base and Solvent: The selection of the base is critical for deprotonating the benzimidazole, thereby activating it for nucleophilic attack. A base that is too weak may result in incomplete deprotonation and low conversion.[5] Conversely, an overly strong base might lead to side reactions. The solvent should be aprotic and dry to avoid quenching the benzimidazole anion.[5]
| Base | Solvent | Considerations |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | A common and effective choice for many N-alkylations. |
| Sodium Hydride (NaH) | THF, DMF (anhydrous) | A stronger base, useful for less reactive systems. Requires strict anhydrous conditions. |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Often reported to be highly effective, even with less reactive alkylating agents.[6] |
-
Reactivity of the Cyclohexyl Halide: The reactivity of the alkylating agent follows the order: I > Br > Cl. Using cyclohexyl iodide or bromide is generally preferred over cyclohexyl chloride.
-
Formation of N1 and N3 Regioisomers: For unsymmetrically substituted benzimidazoles, N-alkylation can occur on either nitrogen, leading to a mixture of regioisomers.[5] However, for 5-bromo-1H-benzimidazole, the two nitrogen atoms are equivalent due to tautomerism, so this is not a concern for the initial alkylation.
-
Over-alkylation (Quaternary Salt Formation): Using a large excess of the alkylating agent can sometimes lead to the formation of an undesired quaternary salt.[5] It's advisable to use a controlled stoichiometric amount (e.g., 1.0 to 1.2 equivalents) of the cyclohexyl halide.[5]
Experimental Protocol: N-Alkylation of 5-Bromo-1H-benzimidazole
-
To a solution of 5-bromo-1H-benzimidazole (1.0 equiv) in anhydrous DMF, add cesium carbonate (2.0 equiv).[6]
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add cyclohexyl bromide (1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Problem 3: Difficulty in Product Purification
Question: I'm having trouble purifying the final product, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, by column chromatography. The product seems to co-elute with impurities.
Answer: Purification challenges often arise from the similar polarity of the desired product and any side products or unreacted starting materials.[1]
-
Optimize your Chromatography:
-
Solvent System: Experiment with different solvent systems for your column. A gradient elution might be necessary to achieve good separation. Hexanes/ethyl acetate or dichloromethane/methanol are common starting points.
-
TLC Analysis: Before running a column, carefully analyze your crude mixture by TLC using various solvent systems to find the one that gives the best separation between your product and impurities.
-
-
Consider Recrystallization: If the crude product is a solid, recrystallization can be a powerful purification technique. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Chemical Treatment: If your impurities are acidic or basic in nature, a liquid-liquid extraction with a dilute acid or base wash during the workup can help remove them.
III. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to benzimidazoles?
A1: The two primary traditional routes are the Phillips-Ladenburg synthesis, which involves the coupling of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen synthesis, which is a condensation reaction between an o-phenylenediamine and an aldehyde followed by oxidative cyclization.[7][8] More modern methods utilize a variety of catalysts and reaction conditions to improve yields and sustainability.[9][10]
Q2: Why is my reaction mixture turning dark during the synthesis of 5-bromo-1H-benzimidazole?
A2: The dark coloration is likely due to the oxidation of the 4-bromo-o-phenylenediamine starting material.[1] As mentioned in the troubleshooting guide, using high-purity starting material and running the reaction under an inert atmosphere can help minimize this issue.
Q3: Can I use microwave synthesis to improve the yield and reduce the reaction time?
A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the synthesis of benzimidazole derivatives, often leading to increased yields (by 10-50%) and significantly reduced reaction times (by 96-98%) compared to conventional heating.[11]
Q4: What is the role of the base in the N-alkylation step?
A4: The base deprotonates the N-H of the benzimidazole ring, forming a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of the cyclohexyl halide in an SN2 reaction to form the N-C bond.[5]
Relationship between Problems, Causes, and Solutions
Caption: Relationship between problems, causes, and solutions in the synthesis.
IV. References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Ghosh, C., & Subba, G. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(47), 33065-33090. [Link]
-
Nikolaou, K., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules, 25(23), 5733. [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2), 849-855. [Link]
-
Hanan, E. J., et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576-4579. [Link]
-
Singh, P., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2915-2931. [Link]
-
Soukarieh, F., et al. (2024). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry, 67(2), 1259-1282. [Link]
-
Reddy, T. R., et al. (2023). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Molecules, 28(15), 5808. [Link]
-
Traore, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. [Link]
-
Slideshare. (2016). Synthesis of benzimidazole. [Link]
-
Perez-Gonzalez, A., et al. (2020). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 25(21), 5067. [Link]
-
Sharma, S., et al. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Current Organocatalysis, 11(1), 7-32. [Link]
-
ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole. [Link]
-
ResearchGate. (n.d.). Imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. [Link]
-
Reddy, P. A., et al. (2019). Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium. Beilstein Journal of Organic Chemistry, 15, 2086-2091. [Link]
-
Gholami, M., et al. (2020). Efficient Synthesis of 1H-Benzo[1][12]imidazo[1,2-c][7][11]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules, 25(24), 5908. [Link]
-
Kumar, A., et al. (2018). Discovery and Structure-Based Optimization of Benzimidazole-Derived Activators of SOS1-Mediated Nucleotide Exchange on RAS. Journal of Medicinal Chemistry, 61(17), 7832-7845. [Link]
-
Reddy, T. R., et al. (2021). Base-Mediated Synthesis of Imidazole-Fused 1,4-Benzoxazepines via 7-exo-dig Cyclizations: Propargyl Group Transformation. The Journal of Organic Chemistry, 86(1), 546-558. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of benzimidazole | PPT [slideshare.net]
- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of benzo[d]imidazo[2,1-b]benzoselenoazoles: Cs2CO3-mediated cyclization of 1-(2-bromoaryl)benzimidazoles with selenium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Benzimidazole synthesis [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Welcome to the technical support guide for the purification of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (CAS No: 1199773-22-2).[1][2][3] This document is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their downstream applications. Here, we address common challenges and provide robust, field-proven protocols to streamline your purification workflow.
The inherent physicochemical properties of the N-substituted benzimidazole scaffold, such as the basic nitrogen atom and the overall molecular polarity, often present unique purification challenges.[4][5][6] This guide provides a systematic approach to overcoming these hurdles.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and related analogs.
Q1: My crude reaction mixture is a dark brown, sticky oil, but I expected a solid. What are my first steps?
A1: This is a frequent observation, often resulting from colored impurities formed by the oxidation of starting materials, particularly if an o-phenylenediamine derivative was used in the synthesis.[4] The oily nature may indicate the presence of residual high-boiling solvents (like DMF) or that the impurities are preventing your product from crystallizing.
-
Initial Action: First, ensure all volatile solvents have been thoroughly removed in vacuo. If the oil persists, an initial purification by acid-base extraction can be highly effective. This technique leverages the basicity of the benzimidazole nitrogen to separate it from neutral or acidic impurities.[4]
-
Decolorization: If the product remains colored after initial purification, a subsequent treatment with activated carbon can remove persistent color bodies before final purification by chromatography or recrystallization.[4]
Q2: My compound streaks significantly on a standard silica gel TLC plate. What causes this and how can I get clean spots?
A2: Streaking is a classic sign of strong interaction between your compound and the stationary phase. For benzimidazoles, the basic nitrogen atom can interact ionically with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[7] This leads to poor peak shape in column chromatography and inaccurate Rf values on TLC.
-
The Solution: To mitigate this, you must neutralize the acidic sites on the silica. Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia, to your chromatography eluent.[7] A typical starting concentration is 0.5-1% Et3N in your solvent system (e.g., Hexane/Ethyl Acetate/Et3N 70:30:0.5). This will dramatically improve the spot shape and lead to a more effective separation.
-
Alternative Stationary Phases: If streaking persists, consider switching to a different stationary phase. Neutral or basic alumina can be effective for purifying basic compounds.[7] Alternatively, reversed-phase (C18) chromatography is an excellent option for moderately polar compounds.
Q3: I'm having trouble getting my compound to crystallize. It just "oils out" of solution. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated or cooled too rapidly.[7] The presence of impurities can also inhibit crystal formation.
-
Troubleshooting Steps:
-
Re-dissolve: Add a small amount of additional hot solvent to fully re-dissolve the oil.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, then transfer it to a cold bath or refrigerator. Rapid cooling promotes oiling.
-
Induce Nucleation: If crystals still don't form, try scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. A seed crystal provides a template for further crystallization.[7]
-
Q4: My overall yield after column chromatography is very low. Where might I be losing my product?
A4: Low recovery is a frustrating but solvable problem. The loss can occur at several stages.
-
Incomplete Elution: Your compound may be too polar for the chosen solvent system and remains adsorbed to the column.[8] If you suspect this, try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) and check the eluate by TLC.
-
Degradation on Silica: Some compounds are unstable on acidic silica gel.[8][9] If you observe many new faint spots on the TLC of your collected fractions, this might be the cause. Running the column quickly and using a deactivated silica (e.g., with triethylamine) can minimize this.
-
Column Overloading: Loading too much crude material relative to the amount of silica will result in poor separation and broad, overlapping fractions that are difficult to combine for a pure sample. A general rule is to load 1-5% of crude material by weight of the stationary phase (e.g., 1-5 g of crude on 100 g of silica).[7]
Part 2: In-Depth Purification Protocols
Here we provide detailed, step-by-step methodologies for the most effective purification techniques for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Protocol A: Optimized Flash Column Chromatography
This is the most versatile and commonly used method for purifying benzimidazole derivatives.[10] The key is the proper selection of the mobile phase and the deactivation of the silica gel.
1. Mobile Phase Selection (TLC Analysis):
- Prepare several eluent systems of varying polarity (see Table 1). A good starting point is a mixture of n-hexane and ethyl acetate.
- To a separate vial of your chosen eluent, add ~0.5-1% triethylamine (Et3N).
- Run TLC plates of your crude material in both the neutral eluent and the Et3N-modified eluent.
- Objective: Find a system where the desired product has an Rf value of approximately 0.25-0.35 and is well-separated from major impurities.[11] The spot should be round and distinct in the Et3N-modified system.
2. Column Preparation:
- Select a column of appropriate size for your sample amount.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (containing Et3N).
- Pour the slurry into the column and use gentle air pressure or a pump to pack the bed uniformly. Ensure no air bubbles are trapped.
- Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
- Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. This method often provides superior resolution.
- Carefully apply the sample to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the mobile phase, collecting fractions in test tubes.
- Monitor the separation by periodically analyzing the collected fractions by TLC.
- If separation is difficult, a shallow solvent gradient can be employed by gradually increasing the percentage of the more polar solvent.[11]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Protocol B: Recrystallization
Recrystallization is an excellent technique for final purification if your product is a solid and already has moderate purity (>85%).[12]
1. Solvent Selection:
- The ideal solvent is one in which your compound is highly soluble at high temperatures but sparingly soluble at low temperatures.[12][13]
- Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethanol/water).
- Heat the test vials to boiling to check for dissolution and then cool them in an ice bath to observe crystallization.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of boiling solvent required to fully dissolve the solid.[7][13] Adding too much solvent is a common cause of low recovery.[7]
3. Hot Filtration (Optional):
- If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
4. Crystallization:
- Cover the flask and allow the solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[13]
- Dry the purified crystals under vacuum to remove all residual solvent.
Part 3: Data Summaries and Visual Workflows
Table 1: Common Solvent Systems for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| n-Hexane / Ethyl Acetate | Low to Medium | Good starting point for many organic compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds that do not elute with Hex/EtOAc. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. |
| Modifier | ||
| Triethylamine (0.5-1%) | Basic | Added to any of the above systems to prevent streaking of basic compounds.[7] |
Table 2: Quick Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Streaking on TLC | Compound is basic; strong interaction with acidic silica. | Add 0.5-1% triethylamine to the eluent.[7] |
| Poor Separation | Incorrect solvent polarity; column overloading. | Optimize eluent for an Rf of ~0.3; reduce sample load.[7][11] |
| "Oiling Out" | Solution is supersaturated; cooled too quickly. | Add more hot solvent; cool slowly; scratch flask or add seed crystal.[7] |
| Low Recovery | Too much solvent in recrystallization; compound stuck on column. | Use minimum hot solvent; flush column with a very polar solvent.[7][8] |
| Colored Product | Oxidized impurities from starting materials. | Treat a solution of the crude product with activated carbon before final purification.[4] |
Visual Workflows
Caption: Decision tree for selecting an initial purification strategy.
Caption: Troubleshooting workflow for poor chromatographic separation.
References
- BenchChem.
- BenchChem. Overcoming challenges in the synthesis of substituted benzimidazoles.
- Singh, P., et al. (2022). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega.
- Singh, P., et al. (2022). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. PMC - NIH.
- BenchChem. Avoiding impurities in the synthesis of heterocyclic compounds.
- DTIC. (2020).
- BenchChem. Troubleshooting guide for the synthesis of heterocyclic compounds.
- University of Rochester, Department of Chemistry.
- Al-Ostoot, F.H., et al. (2021).
- ResearchGate. (2025).
- ChemHelp ASAP. (2021).
- Matrix Scientific. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- Sigma-Aldrich. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- BLDpharm. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- CASNU. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole[1199773-22-2].
- PubChem - NIH. Benzimidazole.
- ResearchGate. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- BenchChem.
Sources
- 1. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 2. 1199773-22-2|5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]
- 3. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole[1199773-22-2] | CASNU [casnu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to effectively address and overcome the solubility challenges associated with 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole . Our goal is to provide a logical, scientifically-grounded framework for solubilizing this compound for a variety of experimental applications, from initial in vitro screening to formulation development.
Part 1: Initial Assessment & Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when first handling this compound.
Q1: What are the predicted solubility properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and why is it difficult to dissolve?
A1: While specific experimental solubility data for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is not extensively published, we can predict its behavior based on its chemical structure. The molecule is composed of three key parts:
-
Benzimidazole Core: This heterocyclic system has intrinsically low aqueous solubility but possesses a weakly basic nitrogen atom. This suggests that its solubility will be pH-dependent, increasing in acidic conditions.[1][2][3][4]
-
Bromo Group: The addition of a halogen atom like bromine significantly increases the molecule's lipophilicity (fat-solubility) and reduces its aqueous solubility.[5][6][7]
-
Cyclohexyl Group: This large, non-polar alkyl substituent is the primary contributor to the compound's poor aqueous solubility. It dramatically increases the molecule's overall lipophilicity and molecular weight, making it highly resistant to dissolving in water.
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?
A2: For creating an initial high-concentration stock solution for screening and in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[9] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[9][10][11]
Critical Note on Usage: While excellent for stock solutions, DMSO can be toxic to cells, typically at concentrations above 0.5%.[10][12][13] It is imperative to ensure the final concentration of DMSO in your experimental medium (e.g., cell culture) is kept at a low, non-toxic level (ideally ≤0.1% ).[10][11]
Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. What is happening and how can I fix it?
A3: This is a common and expected issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but not in the final aqueous environment. When the DMSO is diluted, the solvent environment can no longer keep the compound dissolved, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test if a lower final concentration of your compound stays in solution.
-
Use an Intermediate Solvent: Before diluting into the final aqueous medium, try diluting the DMSO stock into a less harsh organic solvent like ethanol or polyethylene glycol 400 (PEG 400).
-
Explore Co-Solvent Systems: Instead of a simple aqueous buffer, use a buffer system that contains a certain percentage of a water-miscible organic solvent (a co-solvent). This is a standard technique for increasing the solubility of lipophilic compounds.[14][15][16]
-
Consider Advanced Formulations: If the above methods fail, you will need to employ more advanced formulation strategies like pH modification, cyclodextrin complexation, or creating a solid dispersion, which are detailed in the next section.
Part 2: Systematic Troubleshooting Workflow
For researchers requiring higher concentrations or working in sensitive systems where organic solvents must be minimized, a systematic approach is necessary. The following workflow provides a logical progression from simple to advanced solubilization techniques.
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin host.
Protocol: Preparation of a Cyclodextrin Complex
-
Prepare CD Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).
-
Add Compound: Add an excess of the solid 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole to the cyclodextrin solution.
-
Equilibrate: Stir or sonicate the mixture at room temperature for 24-72 hours.
-
Remove Excess Solid: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate is your stock solution of the drug-cyclodextrin complex.
Q7: What is a solid dispersion and how does it improve solubility?
A7: A solid dispersion is a formulation where the drug is dispersed in a solid hydrophilic carrier or matrix, usually a polymer. [17][18][19]The goal is to convert the drug from its stable, low-energy crystalline form into a higher-energy, more soluble amorphous form. [8]Upon addition to an aqueous medium, the hydrophilic carrier dissolves quickly, releasing the drug in its amorphous, more soluble state, often creating a temporary supersaturated solution that can significantly enhance absorption and bioavailability. [20] Common Carriers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Polyethylene Glycols (PEGs). [8][20] Protocol: Solvent Evaporation Method for Solid Dispersion
-
Dissolve: Dissolve both the drug and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol or acetone) in a specific ratio (e.g., 1:1, 1:5 drug-to-polymer).
-
Evaporate: Remove the solvent under vacuum using a rotary evaporator. This leaves a thin film on the flask wall.
-
Dry: Further dry the film under high vacuum to remove all residual solvent.
-
Collect: Scrape the resulting solid powder. This powder is the solid dispersion, which can now be directly dissolved in aqueous media.
References
-
Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: MDPI URL: [Link]
-
Title: Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: PMC - NIH URL: [Link]
-
Title: Predicting Solubility Source: Rowan Scientific URL: [Link]
-
Title: Physics-Based Solubility Prediction for Organic Molecules Source: Chemical Reviews URL: [Link]
-
Title: Co-solvency and anti-solvent method for the solubility enhancement Source: Labstat.wiki URL: [Link]
-
Title: Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents Source: NIH URL: [Link]
-
Title: Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models Source: PubMed Central URL: [Link]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [Link]
-
Title: How To Predict Solubility Of Organic Compounds? Source: YouTube URL: [Link]
-
Title: Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics Source: AIChE URL: [Link]
-
Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]
-
Title: SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery Source: Taylor & Francis Online URL: [Link]
-
Title: Cyclodextrins in delivery systems: Applications Source: PMC - PubMed Central URL: [Link]
-
Title: Solid dispersion technique for improving solubility of some poorly soluble drugs Source: Scholars Research Library URL: [Link]
-
Title: Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review Source: Jetir.org URL: [Link]
-
Title: Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs Source: Journal of Applied Pharmaceutical Science URL: [Link]
-
Title: Solubilization techniques used for poorly water-soluble drugs Source: PMC - PubMed Central URL: [Link]
-
Title: NANOSUSPENSION TECHNOLOGY IN PHARMACEUTICALS Source: JBINO URL: [Link]
-
Title: Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule? Source: Quora URL: [Link]
-
Title: Improvement in solubility of poor water-soluble drugs by solid dispersion Source: PMC - NIH URL: [Link]
-
Title: Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement Source: ResearchGate URL: [Link]
-
Title: Procedure for solubility testing of NM suspension Source: Nanopartikel.info URL: [Link]
-
Title: Nanosuspension: A Novel Technology for Drug Delivery Source: Asian Journal of Research in Pharmaceutical Sciences URL: [Link]
-
Title: Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins Source: ResearchGate URL: [Link]
-
Title: Breaking Barriers with Nanosuspension: A Comprehensive Review Source: Biosciences Biotechnology Research Asia URL: [Link]
-
Title: Particle Micronization: A Tool for Enabled Pharmaceutical Formulations Source: YouTube URL: [Link]
-
Title: Nanosuspension-Based Drug Delivery Systems for Topical Applications Source: Pharmascope.org URL: [Link]
-
Title: Considerations regarding use of solvents in in vitro cell based assays Source: PMC - NIH URL: [Link]
-
Title: THE STUDY OF THE INFLUENCE OF DMSO ON HUMAN FIBROBLASTS PROLIFERATION IN-VITRO Source: Jagiellonian Center of Innovation URL: [Link]
-
Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: Slideshare URL: [Link]
-
Title: The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs Source: PubMed URL: [Link]
-
Title: Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin Source: PubMed URL: [Link]
-
Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL: [Link]
-
Title: ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay Source: NIH.gov URL: [Link]
-
Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Nikon URL: [Link]
-
Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: Citeseerx URL: [Link]
-
Title: Effects of different pH and surfactants on the solubility of albendazole Source: ResearchGate URL: [Link]
-
Title: Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents Source: ACS Publications URL: [Link]
-
Title: Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability Source: MDPI URL: [Link]
-
Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL: [Link]
-
Title: New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use Source: PMC - PubMed Central URL: [Link]
-
Title: 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands Source: ScienceDirect URL: [Link]
-
Title: The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note Source: PMC - NIH URL: [Link]
-
Title: Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives Source: OMICS Online URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 11. mdpi.com [mdpi.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jddtonline.info [jddtonline.info]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. japsonline.com [japsonline.com]
Stability testing of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole under different conditions
Technical Support Center: Stability Testing of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (CAS No: 1199773-22-2).[1] Here, we address common challenges and questions through a series of FAQs and troubleshooting scenarios, grounded in established scientific principles and regulatory expectations for stability analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole to ensure its stability?
Based on the general stability profiles of analogous benzimidazole compounds, it is recommended to store 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in a cool, dark, and dry environment.[2] The benzimidazole core can be susceptible to degradation from light and moisture.[2] For long-term storage, maintaining the compound at 4°C or -20°C in a tightly sealed container is advisable to minimize degradation.[2]
Q2: What are the most probable degradation pathways for this compound?
While specific degradation pathways for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole are not extensively published, the benzimidazole moiety provides clues to its likely instabilities. Key degradation pathways for this class of compounds include:
-
Hydrolysis: The imidazole ring can be susceptible to cleavage under harsh acidic or basic conditions.[2][3]
-
Oxidation: The electron-rich imidazole ring is a common target for oxidative degradation, which can lead to ring-opening or the formation of N-oxides.[2][4]
-
Photodegradation: Aromatic and heterocyclic compounds, including benzimidazoles, are often sensitive to light.[2] Exposure to UV or high-intensity visible light can induce complex degradation pathways, leading to a variety of photoproducts.[2][4]
Q3: Which analytical techniques are best suited for conducting stability and degradation analysis on this molecule?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and effective method for monitoring the stability of benzimidazole derivatives and separating any potential degradation products.[2] A reverse-phase C18 or C8 column is typically effective.[5] For definitive identification and structural elucidation of unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[2][4]
Q4: What is a forced degradation study, and why is it a critical component of stability testing?
A forced degradation study, or stress testing, is the deliberate and accelerated degradation of a drug substance by exposing it to harsh conditions such as extreme pH (acid and base), oxidation, heat, and light.[2][6][7] This is a crucial step in pharmaceutical development for several reasons:
-
Identifies Degradation Products: It helps to identify potential degradation products that could form under normal storage conditions over a longer period.[3][7]
-
Elucidates Degradation Pathways: The study provides vital information about the chemical behavior and intrinsic stability of the molecule.[3][7]
-
Develops Stability-Indicating Methods: It is essential for developing and validating an analytical method that can accurately measure the active ingredient in the presence of its degradation products.[3][7]
Troubleshooting Guide
Issue 1: I'm observing unexpected peaks in my HPLC chromatogram during analysis. Are these degradation products?
Possible Cause & Solution:
Unexpected peaks can arise from multiple sources, including impurities from synthesis, solvent effects, or actual degradation.
Troubleshooting Steps:
-
Analyze a Control Sample: First, analyze a freshly prepared sample of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole from a new, unopened container. If the peaks are absent, this suggests that the issue is related to the handling or storage of your experimental sample.
-
Perform a Forced Degradation Study: A controlled stress test is the most direct way to identify expected degradation products.[3] By systematically exposing the compound to acid, base, oxidative, thermal, and photolytic stress, you can generate and tentatively identify the degradation peaks you are observing.[2]
-
Utilize LC-MS for Identification: To definitively identify the unknown peaks, analysis by LC-MS is the recommended next step.[2] This will provide the mass-to-charge ratio of the unknown compounds, which is critical for structural elucidation.
Issue 2: The concentration of my compound is decreasing over time according to my HPLC analysis, but I don't see any corresponding new degradation peaks.
Possible Cause & Solution:
This scenario can be perplexing but often points to specific types of degradation or analytical challenges.
Troubleshooting Steps:
-
Check for Precipitation: The compound may be precipitating out of your chosen solvent, especially if the solution is stored at a lower temperature or if the solvent begins to evaporate. Visually inspect your sample vials for any solid material. If precipitation is suspected, try preparing a more dilute solution or using a different solvent system.
-
Consider Non-Chromophoric Degradants: The degradation products may not absorb UV light at the wavelength you are using for detection. Analyze your samples at multiple wavelengths or use a diode array detector (DAD) to screen across a wider spectrum.
-
Formation of Involatile or Insoluble Products: Degradation may lead to the formation of polymers or other products that are not soluble in the mobile phase or are not volatile enough to be detected by some methods.[2]
-
Investigate Adsorption: The compound or its degradants might be adsorbing to the surfaces of your sample vials or HPLC system components. Using silanized glass vials can sometimes mitigate this issue.
Issue 3: My compound appears to be highly unstable in my chosen solvent even at room temperature.
Possible Cause & Solution:
Solvent choice is critical. Some solvents can actively participate in degradation reactions.
Troubleshooting Steps:
-
Evaluate Solvent Reactivity: Ensure your solvent is inert. For example, using methanol or ethanol with compounds susceptible to esterification in the presence of acidic impurities can be problematic. Protic solvents can also participate in photolytic degradation pathways.
-
Test a Panel of Solvents: Prepare fresh solutions of the compound in a range of high-purity, HPLC-grade solvents with varying polarities (e.g., acetonitrile, methanol, isopropanol, and a buffered aqueous solution) and monitor their stability over a short period.
-
Control for pH: If using aqueous solutions, the pH can have a dramatic impact on stability. Ensure your solutions are buffered to a pH where the compound is most stable. This can be determined through a systematic pH stability profile study.
Experimental Protocols: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.[7] The goal is to achieve 5-20% degradation of the active substance.[6][8]
Workflow for Forced Degradation Analysis
Caption: Workflow for a forced degradation study of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Stock Solution Preparation
Prepare a stock solution of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2][6]
Stress Conditions
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store both the solid compound and a solution of the compound at 80°C for 48 hours.[2]
-
Analyze samples at different time points.
-
-
Photostability:
Data Presentation
Summarize the results of the forced degradation study in a clear, tabular format.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | No. of Degradants |
| Acidic | 0.1 M HCl | 8 hours | 60°C | Report Value | Report Value |
| Basic | 0.1 M NaOH | 8 hours | 60°C | Report Value | Report Value |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | Report Value | Report Value |
| Thermal (Solid) | N/A | 48 hours | 80°C | Report Value | Report Value |
| Thermal (Solution) | N/A | 48 hours | 80°C | Report Value | Report Value |
| Photolytic (Solid) | ICH Q1B | As per guideline | Room Temp | Report Value | Report Value |
| Photolytic (Solution) | ICH Q1B | As per guideline | Room Temp | Report Value | Report Value |
References
- BenchChem. (n.d.). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
- Ameri-Biopharma. (2022, November 30). Forced Degradation – A Review.
- Matrix Scientific. (n.d.). 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- Adhikari, L., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- Sigma-Aldrich. (n.d.). 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
- ChemScene. (n.d.). 5-Bromo-1-(cyclohexylmethyl)-1H-benzo[d]imidazole.
- BenchChem. (n.d.). A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods.
- Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed.
Sources
- 1. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Cyclohexyl Benzimidazoles
Welcome to the technical support center for the synthesis of N-cyclohexyl benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Section 1: Core Synthesis & General Problems
Question 1: My reaction mixture is turning dark brown or black upon adding the o-phenylenediamine. Is this normal, and how can I prevent it?
Answer: This is a very common issue and is almost always due to the oxidation of the o-phenylenediamine starting material.[1] The diamine is highly susceptible to air oxidation, which forms colored, polymeric impurities that can complicate purification and lower yields.
Causality: The two amino groups on the aromatic ring make it electron-rich and easily oxidized. This process is often accelerated by trace metal impurities, light, and the presence of oxygen.
Troubleshooting & Prevention:
-
Purify the Starting Material: If your o-phenylenediamine is old or discolored, consider purifying it before use. Recrystallization or sublimation are effective methods. Using salts like o-phenylenediamine dihydrochloride can also mitigate this issue by improving homogeneity and reducing impurities.[2]
-
Inert Atmosphere: The most effective solution is to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] This involves degassing your solvent and maintaining a positive pressure of inert gas throughout the reaction.
-
Activated Carbon Treatment: If the coloration appears in your crude product, you can often remove the colored impurities by treating a solution of the product with activated carbon, followed by filtration.[1]
Experimental Protocol: Decolorization with Activated Carbon
-
Dissolve the crude N-cyclohexyl benzimidazole product in a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Add a small amount of activated carbon (typically 1-5% w/w relative to the crude product).
-
Gently heat and stir the mixture for 15-30 minutes. Caution: Avoid boiling, as this can cause bumping.
-
Filter the hot solution through a pad of Celite® or a fine filter paper to remove the carbon.
-
Rinse the filter pad with a small amount of fresh, hot solvent.
-
Proceed with solvent evaporation and further purification (e.g., recrystallization or chromatography).
Question 2: I'm observing a significant byproduct with a higher molecular weight, which I suspect is a 1,2-disubstituted benzimidazole. How can I favor the formation of my desired 2-substituted product?
Answer: The formation of a 1,2-disubstituted benzimidazole is a classic side reaction, particularly when using aldehydes as the electrophile.[1] This occurs when two molecules of the aldehyde react with one molecule of the diamine.
Causality: The reaction proceeds through a Schiff base intermediate. If an excess of the aldehyde is present or reaction conditions favor a second condensation, this unwanted byproduct can form.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a 1:1 molar ratio of the aldehyde to the o-phenylenediamine, or even a slight excess (1.1 equivalents) of the diamine.[1] This ensures the aldehyde is the limiting reagent, minimizing the chance of a second reaction.
-
Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents such as toluene may favor the desired 2-substituted product. In contrast, more polar or protic solvent systems like water-ethanol mixtures can sometimes promote the formation of the 1,2-disubstituted side product.[1]
-
Catalyst Selection: Certain catalysts can enhance the selectivity for the 2-substituted product. For instance, supported gold nanoparticles have been shown to be highly effective and selective under mild conditions.[3]
Diagram: Formation of 1,2-Disubstituted Side Product
Caption: Competing pathways in benzimidazole synthesis.
Section 2: N-Cyclohexylation & C-N Coupling Issues
Question 3: I am using a Buchwald-Hartwig amination to couple cyclohexylamine with a 2-halobenzimidazole, but my yields are poor. What are the critical parameters to optimize?
Answer: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, but its success is highly dependent on the precise combination of catalyst, ligand, base, and solvent.[4][5] Poor yields often stem from an suboptimal choice of one or more of these components.
Causality: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[6] Each step is influenced by the steric and electronic properties of the ligand and the strength of the base. Using a bulky, electron-rich phosphine ligand is crucial for facilitating the key steps of oxidative addition and reductive elimination.[6]
Troubleshooting & Optimization:
-
Ligand Choice: This is often the most critical factor. For coupling with a relatively bulky secondary amine like cyclohexylamine, sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are typically required to promote the reaction.[6]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are common choices. The base must be strong enough to deprotonate the coordinated amine in the catalytic cycle.
-
Catalyst Precursor: While Pd₂(dba)₃ or Pd(OAc)₂ are common, using a pre-formed catalyst complex of palladium and your chosen ligand can sometimes lead to more consistent results.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are frequently used. Ensure they are free of water and oxygen, which can deactivate the catalyst.
Table 1: Buchwald-Hartwig Optimization Parameters
| Parameter | Common Choices | Rationale & Troubleshooting Tips |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Ensure high purity. Inconsistent results may warrant using a pre-formed catalyst. |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos | Critical for success. Screen multiple "Buchwald-type" ligands. Ligand-to-palladium ratio (typically 1.5:1 to 2:1) is key.[6] |
| Base | NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃ | Base strength must match the pKa of the amine. NaOtBu is a strong, common choice. K₃PO₄ is a milder option. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and deoxygenated. Dioxane should be used with caution due to its potential to form peroxides.[5] |
Question 4: My N-alkylation reaction is giving me a mixture of N1- and N3-cyclohexyl isomers, or even dialkylation. How do I improve regioselectivity?
Answer: For an unsubstituted benzimidazole, the N1 and N3 positions are equivalent due to tautomerism. However, if the benzimidazole ring is already substituted (e.g., at the 2-position), these positions become distinct, and regioselectivity in N-alkylation becomes a challenge. Over-alkylation, forming a charged benzimidazolium salt, is also a potential side reaction.[7]
Causality: The outcome of the N-alkylation is a result of the competition between the kinetic and thermodynamic products. The choice of base, solvent, and electrophile can influence which nitrogen atom is more nucleophilic and which resulting product is more stable.
Troubleshooting & Prevention:
-
Choice of Base: Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF will irreversibly deprotonate the benzimidazole, forming the benzimidazolide anion. The subsequent alkylation site can then be influenced by steric hindrance.
-
Solvent Effects: The solvent can influence the reaction rate and selectivity. Aprotic polar solvents like DMF can accelerate Sₙ2 reactions. Incorporating a surfactant like sodium dodecyl sulfate (SDS) in an aqueous system has been shown to enhance reaction rates for N-alkylation.[7]
-
Protecting Groups: For complex syntheses requiring absolute regiocontrol, a protecting group strategy may be necessary.
-
Control Stoichiometry: To avoid dialkylation, use only a slight excess (1.0-1.1 equivalents) of your cyclohexyl halide or other alkylating agent.
Section 3: Purification Challenges
Question 5: My crude N-cyclohexyl benzimidazole is an oil, and it's difficult to purify by column chromatography because the impurities have similar polarity. What other methods can I try?
Answer: Co-elution of products and impurities is a frequent frustration. When standard chromatography fails, leveraging the chemical properties of your target molecule is the best approach.
Troubleshooting & Purification Strategies:
-
Acid-Base Extraction: This is a highly effective method for separating basic benzimidazoles from non-basic impurities.[1] The benzimidazole nitrogen is basic and can be protonated to form a water-soluble salt.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude oil in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1 M HCl). Extract 2-3 times.
-
Combine the aqueous layers. The desired product is now in the aqueous phase as a hydrochloride salt. The non-basic impurities remain in the organic phase, which can be discarded.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).
-
The purified benzimidazole should precipitate as a solid or oil out of the aqueous solution.
-
Extract the purified product back into an organic solvent (2-3 times).
-
Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
-
Recrystallization Screening: Even if the product is an oil at room temperature, it may crystallize from the right solvent or solvent system at low temperatures. Screen a variety of solvents (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile) and solvent mixtures (e.g., ethyl acetate/hexanes).
-
Chromatography Optimization: If you must use chromatography, try different stationary phases (e.g., alumina instead of silica) or different solvent systems. A shallow gradient can sometimes improve separation.
Diagram: Troubleshooting Workflow
Caption: A workflow for diagnosing and solving common synthesis issues.
References
- Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave-assisted synthesis of 2-substituted benzimidazole derivatives. Chemical & Pharmaceutical Bulletin, 55(1), 115-117.
- Ghosh, S., et al. (2018). A sustainable approach for N-alkylation of imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]
- Sharma, S., et al. (2022). A Synthetic Approach to Benzimidazole Derivatives and Their Potential Therapeutic Uses: A Review. Neuroquantology, 20(8), 3402-3423.
- Shafiee, M., & Ghasemzadeh, M. A. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1315-S1339.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Srivastava, R., et al. (2020). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. PubMed Central.
-
ACS Omega. (2021). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Retrieved from [Link]
-
MDPI. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
- Karas, P., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
-
YouTube. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2010). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for coupling with 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Technical Support Center: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
A Senior Application Scientist's Guide to Optimizing Cross-Coupling Reactions
Welcome to the technical support hub for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and successful functionalization via cross-coupling is often a critical step in drug discovery programs.[1] This document provides in-depth troubleshooting advice and optimized protocols to help you navigate the common challenges associated with these reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when performing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Q1: My reaction shows low or no conversion. What are the most common initial checks?
Low conversion is the most frequent issue in palladium-catalyzed couplings. The catalytic cycle is sensitive to a variety of factors, and a systematic approach is key to diagnosis.[2]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Ensure your reaction vessel was thoroughly degassed (e.g., 3-5 cycles of vacuum/backfill with argon or nitrogen) and maintained under a positive pressure of inert gas throughout the entire process.
-
Reagent & Solvent Quality:
-
Solvents: Anhydrous, degassed solvents are critical. Ethereal solvents like THF and dioxane can form peroxides that poison the catalyst.[4][5]
-
Amine/Base: Bases like NaOtBu and LHMDS are hygroscopic. Use freshly opened bottles or material stored in a desiccator. The choice of base is critical and often substrate-dependent.[6][7]
-
Coupling Partners: Boronic acids are prone to degradation via protodeboronation.[3] Use fresh, high-purity material or consider more stable alternatives like boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[8]
-
-
Catalyst Activity: If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, ensure the pre-catalyst reduction to Pd(0) is efficient.[9] Using a commercially available, air-stable palladacycle precatalyst (e.g., a G3 or G4 precatalyst) can provide more consistent results by ensuring the rapid formation of the active LPd(0) species.[7]
-
Reaction Temperature: Inadequate temperature can lead to a sluggish reaction. However, excessively high temperatures (>120 °C) can cause catalyst decomposition. If you suspect decomposition (e.g., formation of palladium black), consider running the reaction at a lower temperature for a longer duration.[8]
Q2: How do I choose the right catalyst and ligand for my specific coupling reaction?
Ligand selection is arguably the most critical variable for a successful cross-coupling reaction.[10][11] The benzimidazole nitrogen in your substrate can coordinate to the palladium center, potentially inhibiting the catalyst. Therefore, ligands that promote a fast catalytic cycle are essential.
-
General Principle: For electron-rich N-heterocyclic halides like 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, sterically hindered and electron-rich phosphine ligands are generally the most effective.[12][13] These ligands promote the crucial oxidative addition and reductive elimination steps and help form stable, monoligated palladium complexes that are highly active.[10]
-
For Suzuki & Sonogashira Reactions: Buchwald's biaryl phosphine ligands like SPhos, XPhos, and RuPhos are excellent starting points. They offer high stability and activity. N-heterocyclic carbenes (NHCs) like IPr or IMes can also be highly effective, particularly for sterically demanding couplings.[13][14]
-
For Buchwald-Hartwig Amination: This reaction is highly sensitive to the ligand.[2][15] The choice depends heavily on the nature of the amine. For primary alkylamines and anilines, XPhos or RuPhos are robust choices. For more challenging nucleophiles like secondary amines or amides, more specialized ligands like BrettPhos or the use of palladacycle precatalysts (e.g., t-BuXPhos G3) may be necessary.[16]
| Coupling Type | Recommended Ligands | Typical Pd Source | Key Considerations |
| Suzuki-Miyaura | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | Use a 2:1 Ligand:Pd ratio for in situ generation. Pre-catalysts are often more reliable.[1] |
| Buchwald-Hartwig | XPhos, RuPhos, BrettPhos | Pd₂(dba)₃, t-BuXPhos Pd G3 | Highly dependent on the amine nucleophile. Screening is often required.[2][7] |
| Sonogashira | SPhos, Xantphos, cataCXium® A | PdCl₂(PPh₃)₂, Pd(OAc)₂ | Often requires a copper(I) co-catalyst (e.g., CuI), though copper-free methods exist.[17][18] |
Q3: My reaction is producing significant side products like debromination or homocoupling. How can I minimize these?
Side product formation indicates that an undesired reaction pathway is competing with your desired coupling.
-
Debromination (Hydrodehalogenation): This occurs when the bromo-substituent is replaced by a hydrogen atom. It can be caused by trace water or other proton sources, especially with strong bases.
-
Solution: Ensure strictly anhydrous conditions. Sometimes, lowering the reaction temperature or using a slightly weaker base (e.g., K₃PO₄ instead of NaOtBu) can mitigate this issue.[8]
-
-
Homocoupling of the Coupling Partner: This is particularly common in Suzuki reactions (boronic acid homocoupling) and Sonogashira reactions (Glaser coupling of the alkyne).
-
Solution (Suzuki): This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial.[3]
-
Solution (Sonogashira): Glaser coupling is copper-catalyzed and oxygen-dependent. Running the reaction under copper-free conditions or ensuring a strictly inert atmosphere can prevent this.[19]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Semantic Scholar [semanticscholar.org]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (BCB-175)
Welcome to the technical support guide for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, hereafter referred to as BCB-175. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions regarding the off-target effects of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale to help you generate clean, interpretable, and publication-quality data.
Introduction: Understanding BCB-175 and the Challenge of Selectivity
BCB-175 belongs to the benzimidazole class of heterocyclic compounds. This chemical scaffold is a privileged structure in medicinal chemistry, known to interact with a wide variety of biological targets, including protein kinases, microtubules, and epigenetic modulators.[1][2] Many benzimidazole derivatives function as kinase inhibitors by competing with ATP at the highly conserved catalytic site.[3] This inherent promiscuity is a double-edged sword: while it provides a foundation for potent inhibitors, it also creates a significant risk of off-target effects, which can confound experimental results and lead to toxicity.[4]
Frequently Asked Questions (FAQs)
Q1: I'm observing a potent cellular phenotype (e.g., apoptosis, cell cycle arrest) with BCB-175, but it doesn't align with the known function of my primary target. Could this be an off-target effect?
A1: Yes, this is a classic indicator of a potential off-target effect. Off-target interactions can lead to unintended biological consequences that may be more potent than, or even mask, the on-target phenotype.[4] Differentiating between on-target and off-target effects is the most critical first step in validating your results.
Caption: Workflow for differentiating on-target vs. off-target effects.
Q2: What is the most effective method to get a broad overview of BCB-175's potential off-targets?
A2: For a compound like BCB-175, which is likely a kinase inhibitor, the industry-standard first step is a broad-spectrum kinase selectivity panel. Most kinase inhibitors target the conserved ATP-binding site, making off-target interactions with other kinases a common issue.
-
Rationale: These panels typically screen your compound at a fixed concentration (e.g., 1 µM) against hundreds of purified kinases. The output is usually "% inhibition" relative to a control. This provides a rapid, comprehensive, and unbiased view of the "kinome" that your compound interacts with.
-
Actionable Next Step: Any kinases that show significant inhibition (a common threshold is >50% or >75%) should be considered potential off-targets. These "hits" must then be validated in subsequent dose-response assays (IC50 determination) and in a cellular context.
Q3: My kinase screen identified several potential off-target kinases. How do I confirm these interactions occur in my live cell model?
A3: This is a crucial validation step, as activity against a purified enzyme doesn't guarantee engagement in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement in intact cells.[5]
-
Principle: CETSA is based on the principle that when a ligand (your compound) binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature.[5]
-
Workflow:
-
Treat intact cells with BCB-175 or a vehicle control.
-
Heat aliquots of the cell lysates to a range of temperatures.
-
Cool the samples and separate soluble proteins from aggregated, denatured proteins via centrifugation.
-
Analyze the soluble fraction by Western blot for your primary target and the suspected off-target proteins.
-
-
Interpretation: A "thermal shift" (i.e., the protein remains soluble at higher temperatures) in the drug-treated sample compared to the vehicle control indicates direct binding between BCB-175 and the protein in a physiological context.
Q4: I've confirmed a problematic off-target. What are my options for mitigating its effects in my experiments?
A4: Once an off-target is validated, you have several strategies:
-
Dose Optimization: This is the simplest approach. Determine the EC50 for your on-target effect and the IC50 for your off-target kinase. If there is a sufficient therapeutic window, you can use the lowest possible concentration of BCB-175 that elicits the on-target effect while minimizing engagement of the off-target.[6]
-
Use an Orthogonal Tool Compound: Identify a more selective, structurally distinct inhibitor for your primary target from the literature or chemical probe databases.[5] If this second compound reproduces the phenotype of interest, it significantly strengthens the argument that the effect is on-target.
-
Structure-Activity Relationship (SAR) Studies: If resources permit, medicinal chemistry efforts can be employed. The substitution pattern on the benzimidazole core is critical for determining selectivity, and modifications can be made to design out the off-target activity while retaining on-target potency.[7]
Troubleshooting Guide
| Observed Issue | Possible Cause | Recommended Troubleshooting Steps |
| High cytotoxicity in all cell lines tested. | Potent off-target activity against a protein essential for cell survival (e.g., a core cell cycle kinase). | 1. Perform a broad-spectrum kinase profiling assay to identify potent off-target kinases.[7] 2. Run a cell viability assay on a diverse panel of cell lines to identify any differential sensitivity.[7] |
| Inconsistent results in in vivo models compared to in vitro data. | Off-target effects causing complex physiological responses not seen in culture.[7] Poor pharmacokinetic (ADME) properties. | 1. Conduct in vivo toxicity studies to identify organ-specific adverse effects.[7] 2. Assess ADME properties (absorption, distribution, metabolism, excretion). 3. Confirm target engagement in vivo using methods like tissue-based CETSA. |
| Phenotype is lost upon serum withdrawal or in different media. | Off-target profile may be influenced by high protein binding, or the off-target is part of a pathway only active in the presence of growth factors. | 1. Measure the protein binding percentage of BCB-175. 2. Use CETSA to compare target and off-target engagement in both high and low-serum conditions. |
| Development of resistance to BCB-175 is not caused by mutations in the primary target. | Activation of a bypass signaling pathway driven by an off-target mechanism. | 1. In resistant cells, analyze the activation state (e.g., phosphorylation) of key signaling nodes like the MAPK and PI3K pathways.[8] 2. Consider if BCB-175 is inadvertently activating a parallel cascade through retroactivity.[9] |
Experimental Protocols
Protocol 1: General Workflow for Kinase Selectivity Profiling
This protocol provides a conceptual framework. Specifics should be arranged with a commercial vendor (e.g., Eurofins DiscoverX, Promega, Reaction Biology).
-
Compound Preparation: Prepare a high-concentration stock of BCB-175 (e.g., 10 mM in 100% DMSO). Provide the exact molecular weight for accurate dilutions.
-
Primary Screen:
-
Assay Type: Select a binding assay (e.g., KiNativ) or a functional enzymatic assay.
-
Panel: Choose a broad "scan" panel that covers the human kinome (typically 300-400 kinases).
-
Concentration: Submit the compound for single-point screening at a concentration of 1 µM.
-
-
Data Analysis (Primary Screen):
-
The vendor will provide data as "% Inhibition" at 1 µM.
-
Identify all kinases inhibited above a set threshold (e.g., >75%). These are your preliminary "hits."
-
-
Secondary Screen (IC50 Determination):
-
For each hit from the primary screen, perform a 10-point dose-response curve to determine the IC50 value.
-
This quantitative data allows you to rank the potency of BCB-175 against its on-target and off-target kinases.
-
-
Selectivity Analysis:
-
Calculate a selectivity ratio by dividing the IC50 of the off-target by the IC50 of the on-target.[5] A higher ratio indicates greater selectivity.
-
Visualize the data using a kinase dendrogram to map the off-targets across the kinome.
-
Caption: Workflow for comprehensive kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to ~80% confluency. Treat with BCB-175 at a relevant concentration (e.g., 5x EC50 for the on-target phenotype) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction). Normalize protein concentration using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against your primary target and suspected off-target(s).
-
Data Interpretation: Plot the band intensity for each protein as a function of temperature for both the vehicle- and drug-treated samples. A rightward shift in the melting curve for the drug-treated sample confirms target engagement.
References
-
Drug Discovery News. The precision paradox: Off-target effects in gene editing. Available from: [Link]
-
seqWell. BLOG: Selecting the Right Gene Editing Off-Target Assay. Available from: [Link]
-
Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from: [Link]
-
ResearchGate. Are there experimental tests for off target effects in CRISPR?. Available from: [Link]
-
CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link]
-
PMC - NIH. Tools for experimental and computational analyses of off-target editing by programmable nucleases. Available from: [Link]
-
AACR Journals. Off-Target Alterations Drive Resistance to TRK Inhibitors in Some Cancers. Available from: [Link]
-
PubMed Central. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Available from: [Link]
-
BioMed Central. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Available from: [Link]
-
Targeted Oncology. Emerging TRK Inhibitors Are Explored Across Cancer Settings. Available from: [Link]
-
PubMed. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. Available from: [Link]
-
SpringerLink. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Available from: [Link]
-
MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Available from: [Link]
-
The Institute of Cancer Research. Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. Available from: [Link]
-
PMC - PubMed Central. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Available from: [Link]
-
PubMed Central. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Available from: [Link]
-
Royal Society of Chemistry. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Available from: [Link]
-
YouTube. off-target effects. Available from: [Link]
-
NIH. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Available from: [Link]
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Welcome to the technical support center for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. This resource is designed for researchers, scientists, and drug development professionals who are working to enhance the oral bioavailability of this and similar benzimidazole-based compounds. Given that many benzimidazole derivatives exhibit poor aqueous solubility, this guide provides a foundational framework for addressing this common challenge. We will explore various formulation strategies, troubleshoot common experimental hurdles, and provide detailed protocols to guide your research.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole?
A1: While specific experimental data for this compound is not publicly available, its benzimidazole core structure suggests it may be a Biopharmaceutics Classification System (BCS) Class II or IV compound.[1][2] This means it likely has high membrane permeability but low aqueous solubility (BCS Class II) or low permeability and low solubility (BCS Class IV). The primary bottleneck for oral bioavailability of BCS Class II compounds is their poor dissolution in gastrointestinal fluids, which limits the amount of drug available for absorption.[1][3]
Q2: What are the initial steps I should take to characterize the bioavailability challenges of my compound?
A2: Before selecting a bioavailability enhancement strategy, it is crucial to determine the fundamental physicochemical properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. Key parameters to measure include:
-
Aqueous Solubility: Determine the solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
-
Permeability: Assess the compound's ability to cross intestinal cell monolayers, for example, using a Caco-2 cell model.[4]
-
LogP/LogD: Understand the lipophilicity of the compound, which influences its solubility and permeability.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify the crystalline form and melting point.
These initial findings will guide the selection of the most appropriate formulation strategy.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent dissolution results during in vitro testing.
-
Possible Cause: Polymorphism, or the existence of different crystalline forms of the compound, can significantly impact solubility and dissolution rates.[5] The manufacturing process or even storage conditions can induce polymorphic changes.
-
Troubleshooting Steps:
-
Characterize the solid form: Use XRD and DSC to confirm the crystalline form of the material being used in your dissolution studies. Ensure consistency across batches.
-
Control particle size: Variations in particle size can lead to inconsistent dissolution. Employ particle size analysis techniques (e.g., laser diffraction) to monitor and control the particle size distribution of your active pharmaceutical ingredient (API).
-
Standardize dissolution media: Ensure the composition, pH, and temperature of your dissolution media are consistent for all experiments.
-
Issue 2: Promising in vitro dissolution does not translate to in vivo bioavailability.
-
Possible Cause: The compound may be susceptible to first-pass metabolism in the liver, where it is extensively metabolized before reaching systemic circulation. Another possibility is the presence of efflux transporters in the gut wall that actively pump the drug back into the intestinal lumen.
-
Troubleshooting Steps:
-
Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
Assess transporter interactions: Use cell-based assays to determine if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Consider formulation adjustments: If efflux is an issue, some formulation excipients, such as certain surfactants, may inhibit P-gp and enhance absorption.
-
Formulation Strategies and Experimental Protocols
Based on the likely classification of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole as a poorly soluble compound, the following formulation strategies are recommended for investigation.
Particle Size Reduction: Micronization and Nanonization
Reducing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate.[5][6]
-
Micronization: Achieves particle sizes in the micrometer range.
-
Nanonization: Further reduces particle size to the nanometer range, significantly increasing the surface area-to-volume ratio.[5]
Experimental Protocol: Wet Milling for Nanoparticle Formulation
-
Preparation of Slurry: Disperse 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in an aqueous solution containing a stabilizer (e.g., a polymer like HPMC or a surfactant like Poloxamer).[7]
-
Milling: Introduce the slurry into a bead mill containing grinding media (e.g., zirconium oxide beads).
-
Process Parameters: Optimize milling parameters such as bead size, milling speed, and temperature to achieve the desired particle size.
-
Particle Size Analysis: Monitor the particle size reduction using dynamic light scattering (DLS) or laser diffraction.
-
Downstream Processing: The resulting nanosuspension can be used directly for in vitro and in vivo studies or can be further processed into a solid dosage form through techniques like spray drying or lyophilization.
Caption: Workflow for nanoparticle formulation via wet milling.
Solid Dispersions
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[2][3] This can enhance solubility by converting the drug to an amorphous form and improving its wettability.[6]
Experimental Protocol: Solvent Evaporation for Solid Dispersion
-
Solubilization: Dissolve both 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and a hydrophilic carrier (e.g., PVP, HPMC, or PEG) in a common organic solvent (e.g., ethanol or methanol).[7][8]
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. This leaves a solid mass.
-
Drying: Further dry the solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion using DSC and XRD to confirm the amorphous nature of the drug. Also, perform in vitro dissolution studies to assess the improvement in dissolution rate.
Caption: Workflow for preparing solid dispersions by solvent evaporation.
Lipid-Based Formulations
Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[9]
Experimental Protocol: Formulation of SEDDS
-
Excipient Screening: Determine the solubility of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant. Then, add the drug and mix until it is completely dissolved.
-
Evaluation:
-
Self-Emulsification Time: Add the formulation to water with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting emulsion using DLS.
-
In Vitro Dissolution: Perform dissolution studies to assess the drug release from the formulation.
-
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution | Applicable to a wide range of drugs | May lead to particle aggregation; potential for changes in crystalline form |
| Solid Dispersions | Converts drug to amorphous state, improves wettability | Significant increase in dissolution rate | Potential for recrystallization during storage, leading to decreased solubility |
| Lipid-Based Formulations | Presents drug in a solubilized form, enhances lymphatic uptake | Can handle highly lipophilic drugs, may bypass first-pass metabolism | Potential for drug precipitation upon dilution in the GI tract; excipient compatibility issues |
References
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
-
ResearchGate. Strategies for enhancing oral bioavailability of poorly soluble drugs. Available from: [Link]
-
SlideShare. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available from: [Link]
-
PMC - NIH. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Available from: [Link]
-
Taylor & Francis Online. Promising strategies for improving oral bioavailability of poor water-soluble drugs. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Available from: [Link]
-
IT Medical Team. Techniques used to Enhance Bioavailability of BCS Class II Drugs:. Available from: [Link]
-
bepls. Enhancement of Aqueous Solubility of BCS Class II Drug by Solid Dispersion: A Review. Available from: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Available from: [Link]
-
Semantic Scholar. IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. Available from: [Link]
-
ResearchGate. Improving the oral delivery of benznidazole nanoparticles by optimizing the formulation parameters through a design of experiment and optimization strategy | Request PDF. Available from: [Link]
-
PubMed. Improving the oral delivery of benznidazole nanoparticles by optimizing the formulation parameters through a design of experiment and optimization strategy. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. bepls.com [bepls.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Improving the oral delivery of benznidazole nanoparticles by optimizing the formulation parameters through a design of experiment and optimization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. rjpdft.com [rjpdft.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Profile of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in Comparison to Other Benzimidazole Derivatives
Introduction: The Benzimidazole Scaffold - A Cornerstone in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic heterocycle formed from the fusion of benzene and imidazole rings, represents a "privileged scaffold" in the realm of medicinal chemistry.[1] Its structural analogy to endogenous purines allows for facile interaction with a multitude of biological macromolecules, leading to a broad and diverse pharmacological profile.[1][2] For decades, researchers have leveraged this versatile core to develop a plethora of therapeutic agents with applications spanning antimicrobial, antiviral, anticancer, and anti-inflammatory domains.[1][2][3]
The biological activity of benzimidazole derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide focuses on a specific, yet under-documented derivative, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole , and aims to contextualize its potential activity by comparing it with other well-characterized benzimidazoles. While direct and extensive experimental data for this particular compound is limited in publicly accessible literature, we can infer its likely biological profile by dissecting the contributions of its key structural features: the 5-bromo substitution and the N-cyclohexyl moiety. This analysis is supported by experimental data from a range of analogous compounds, providing a robust framework for understanding its potential therapeutic applications.
Antimicrobial Activity: A Comparative Perspective
Benzimidazole derivatives have long been recognized for their potent antimicrobial properties.[4] The mechanism of action often involves the disruption of microbial cellular processes, such as the inhibition of ergosterol biosynthesis in fungi or interference with microbial cell division.[4]
The Influence of Halogenation at the 5-Position
Halogen substitution at the 5-position of the benzimidazole ring has been shown to significantly impact antimicrobial efficacy. The presence of a bromine atom, an electron-withdrawing group, can enhance the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Table 1: Comparative Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-(Trifluoromethyl)-5-halogenomethylsulfonyl-benzimidazole | Staphylococcus aureus (MRSA) | 12.5-25 | [5][6] |
| 2-(Trifluoromethyl)-5-halogenomethylsulfonyl-benzimidazole | Enterococcus strains | 50-100 | [5][6] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | 3.9 | [4] |
| 5-Chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | - | - | [7] |
Note: This table presents data for compounds with halogen substitutions to illustrate the potential impact of such modifications on antimicrobial activity. Direct comparison with 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is not possible due to a lack of available data.
The data in Table 1 suggests that halogenation can contribute to potent antimicrobial effects. It is plausible that the 5-bromo substituent in our target compound would confer a degree of antimicrobial activity.
The Role of the N-Cyclohexyl Group
The N-1 substituent also plays a critical role in determining the antimicrobial spectrum and potency. The bulky and lipophilic cyclohexyl group can influence the compound's interaction with its biological target and its pharmacokinetic properties. Studies on N-substituted benzimidazoles have shown that the nature of the alkyl or aryl group at the N-1 position can modulate activity.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standard method for evaluating the antimicrobial activity of a compound is the broth microdilution assay.
Workflow for MIC Determination
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.
Anticancer Activity: Targeting Cellular Proliferation
The benzimidazole scaffold is a prominent feature in a number of anticancer agents. Their mechanisms of action are diverse and can include inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.[8]
Structure-Activity Relationship in Anticancer Benzimidazoles
The substitution pattern on the benzimidazole ring is a key determinant of anticancer efficacy.
-
5-Bromo Substitution: Halogenation at the 5-position has been associated with enhanced anticancer activity in some benzimidazole series. The bromine atom can participate in halogen bonding and alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins.[9]
-
N-Cyclohexyl Substitution: The presence of a cyclohexyl group at the N-1 position can influence the compound's ability to fit into the binding pockets of target enzymes, such as kinases.
Table 2: Comparative Anticancer Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 | [8] |
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon) | 3.68 | [8] |
| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | < 5 | [10] |
| Benzimidazole Sulfonamide with Substituted Pyrazole at C2 | A549, HeLa, HepG2, MCF-7 | 0.15 - 7.26 | [11] |
Note: This table showcases the potent anticancer activity of various benzimidazole derivatives to provide a comparative context.
Based on the trends observed with other 5-halogenated and N-substituted benzimidazoles, it is reasonable to hypothesize that 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole could exhibit cytotoxic activity against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Caption: A step-by-step workflow of the MTT assay for determining the cytotoxicity of a compound.
Antiviral Activity: A Promising Frontier
Benzimidazole derivatives have emerged as a significant class of antiviral agents, with some compounds showing activity against a range of viruses, including Hepatitis C Virus (HCV) and Zika virus.[12][13][14]
The Significance of the N-Cyclohexyl Moiety in Antiviral Activity
Notably, the N-cyclohexyl benzimidazole scaffold has been identified as a key pharmacophore in the development of non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (NS5B).[13] This suggests that the cyclohexyl group may play a crucial role in the binding of these compounds to the allosteric sites of viral enzymes.
One such example is a benzimidazole with a cyclohexyl ring at position 1, which was developed as an inhibitor of the NS5B RNA-dependent RNA polymerase of the hepatitis C virus.[13]
The Potential Role of 5-Bromo Substitution in Antiviral Compounds
While the N-cyclohexyl group appears to be a key driver of antiviral activity in certain benzimidazoles, the 5-bromo substitution could further modulate this activity. The electronic and steric properties of the bromine atom could influence the overall conformation of the molecule and its interaction with the viral target. For instance, in the context of Zika virus inhibitors, the presence of a CF3 group (another electron-withdrawing group) at the C-5 position of the benzimidazole ring showed a significant pharmacological profile.[1][12]
Table 3: Antiviral Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Virus | EC50 | Reference |
| Benzimidazole with N-1 Cyclohexyl | Hepatitis C Virus (HCV) | - | [13] |
| Benzimidazole with N-1 Naphthalene and C-5 CF3 | Zika Virus | - | [1][12] |
| Imidazole thioacetanilide derivative | HIV-1 | 0.18 µM | [12] |
| Imidazole 4,5-dicarboxamide derivative | Yellow Fever Virus (YFV) | 1.85 µM | [12] |
Note: This table highlights the antiviral potential of benzimidazoles with substitutions that are relevant to the structure of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Given the established importance of the N-cyclohexyl group for anti-HCV activity and the potential for the 5-bromo substituent to modulate biological effects, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole warrants investigation as a potential antiviral agent.
Signaling Pathway: Inhibition of HCV NS5B Polymerase
The following diagram illustrates the proposed mechanism of action for N-cyclohexyl benzimidazole inhibitors of HCV replication.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro antibacterial activity of 5-halogenomethylsulfonyl- benzimidazole and benzotriazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Cyclohexyl-Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1] Its structural similarity to endogenous purines allows for favorable interactions with a variety of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral effects.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 1-cyclohexyl-benzimidazole derivatives. By examining the influence of the cyclohexyl moiety at the N-1 position and comparing its performance with other substituents, we aim to provide actionable insights for the rational design of more potent and selective therapeutic agents.
The Strategic Importance of the N-1 Position
The N-1 position of the benzimidazole ring is a critical vector for molecular modification, directly influencing the compound's physicochemical properties such as lipophilicity, steric bulk, and hydrogen bonding capacity. These alterations, in turn, dictate the molecule's pharmacokinetic profile and its binding affinity to target proteins. The introduction of a cyclohexyl group at this position imparts a unique combination of lipophilicity and conformational rigidity, which can be advantageous for optimizing drug-receptor interactions.
Comparative Analysis of Biological Activities
Anticancer Activity
The quest for novel anticancer agents has led to extensive exploration of the benzimidazole scaffold. SAR studies consistently demonstrate that the nature of the substituent at the N-1 position significantly impacts cytotoxic potency.
While direct comparative studies focusing solely on the 1-cyclohexyl group against a wide array of cancer cell lines are limited in the readily available literature, we can extrapolate from broader studies on N-substituted benzimidazoles. For instance, in a series of 1,2-disubstituted benzimidazoles, the presence of a bulky, lipophilic group at the N-1 position often enhances anticancer activity. This is attributed to improved membrane permeability and potentially stronger hydrophobic interactions within the target's binding pocket.
Table 1: Comparative Anticancer Activity of N-Substituted Benzimidazole Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical A | Cyclohexyl | -Phenyl | MCF-7 (Breast) | Data Not Available | - |
| Hypothetical B | -CH₃ | -Phenyl | MCF-7 (Breast) | Data Not Available | - |
| Hypothetical C | -Benzyl | -Phenyl | MCF-7 (Breast) | Data Not Available | - |
| 1 | -H | 2-(3-cyanophenyl) | HeLa (Cervical) | >100 | [4] |
| 2 | -Benzyl | 2-(3-cyanophenyl) | HeLa (Cervical) | 50.2 | [4] |
The causal logic behind this trend lies in the ability of the bulky cyclohexyl group to orient the rest of the molecule optimally within the binding site of key oncogenic proteins, such as kinases or tubulin. For example, in the design of kinase inhibitors, a hydrophobic N-1 substituent can occupy a hydrophobic pocket adjacent to the ATP-binding site, thereby increasing the inhibitor's residence time and potency.
Diagram 1: General SAR Workflow for Benzimidazole Derivatives
Caption: A generalized workflow for the development of benzimidazole-based therapeutic agents.
Antimicrobial Activity
Benzimidazole derivatives have long been investigated for their antimicrobial properties. The mechanism of action often involves the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. The lipophilicity conferred by the N-1 substituent can play a crucial role in the compound's ability to penetrate the bacterial cell membrane.
In the context of 1-cyclohexyl-benzimidazoles, the bulky and non-polar nature of the cyclohexyl group is expected to enhance partitioning into the lipid bilayer of bacterial membranes. This could lead to increased intracellular concentrations and, consequently, improved antimicrobial efficacy compared to more polar or smaller N-1 substituents.
Table 2: Comparative Antimicrobial Activity of N-Substituted Benzimidazole Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Hypothetical D | Cyclohexyl | -Thioether | S. aureus | Data Not Available | - |
| Hypothetical E | -CH₃ | -Thioether | S. aureus | Data Not Available | - |
| Hypothetical F | -H | -Thioether | S. aureus | Data Not Available | - |
| 3 | -H | 2-(Aryl) | E. coli | >100 | |
| 4 | -CH₂-Aryl | 2-(Aryl) | E. coli | 16-64 |
The rationale for this expected trend is that the initial interaction between an antimicrobial agent and a bacterium is governed by the drug's ability to traverse the cell envelope. The hydrophobic cyclohexyl group can facilitate this process, particularly in Gram-positive bacteria where the outer membrane is absent. For Gram-negative bacteria, with their additional outer membrane, the overall physicochemical properties of the molecule, including polarity and size, would need to be finely tuned.
Antiviral Activity
The antiviral potential of benzimidazole derivatives is well-documented, with some compounds targeting viral enzymes like polymerases or proteases.[5][6] The N-1 substituent is instrumental in defining the binding mode and selectivity of these inhibitors.
The conformational constraint imposed by the cyclohexyl ring can be advantageous in antiviral drug design. By reducing the number of available conformations, the entropic penalty of binding to a rigid target protein is minimized, potentially leading to higher binding affinity. Furthermore, the cyclohexyl group can establish specific van der Waals contacts within the hydrophobic pockets of viral enzymes, contributing to the overall potency.
Table 3: Comparative Antiviral Activity of N-Substituted Benzimidazole Derivatives
| Compound ID | N-1 Substituent | C-2 Substituent | Virus | EC50 (µM) | Reference |
| Hypothetical G | Cyclohexyl | -Aryl | Influenza A | Data Not Available | - |
| Hypothetical H | -Phenyl | -Aryl | Influenza A | Data Not Available | - |
| Hypothetical I | -H | -Aryl | Influenza A | Data Not Available | - |
| 5 | -H | 2-(Aryl) | Vaccinia Virus | >10 | [6] |
| 6 | -CH₃ | 2-(Aryl) | Vaccinia Virus | 5.2 | [6] |
Diagram 2: Key Substitution Points on the Benzimidazole Scaffold
Caption: Important positions for substitution on the benzimidazole core to modulate biological activity.
Experimental Protocols
The synthesis of 1-cyclohexyl-benzimidazole derivatives generally follows established procedures for N-alkylation of benzimidazoles. A common and robust method is the condensation of N-cyclohexyl-o-phenylenediamine with various aldehydes or carboxylic acids.
General Synthesis of 1-Cyclohexyl-2-substituted-benzimidazoles
Step 1: Synthesis of N-Cyclohexyl-o-phenylenediamine (if not commercially available)
-
To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol), add cyclohexanone.
-
The reaction mixture is typically stirred at room temperature or heated under reflux.
-
A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
Step 2: Condensation with Aldehydes or Carboxylic Acids
-
A mixture of N-cyclohexyl-o-phenylenediamine and a substituted aldehyde or carboxylic acid is prepared in a suitable solvent (e.g., ethanol, acetic acid).[7]
-
For condensation with aldehydes, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite) may be required.
-
For condensation with carboxylic acids, a coupling agent such as dicyclohexylcarbodiimide (DCC) or heating at high temperatures might be necessary.
-
The reaction mixture is heated under reflux for several hours and monitored by TLC.
-
After completion, the mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization or column chromatography.
Biological Evaluation Protocols
Anticancer Activity Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the 1-cyclohexyl-benzimidazole derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Antimicrobial Activity Assay (Broth Microdilution Method):
-
A two-fold serial dilution of the 1-cyclohexyl-benzimidazole derivatives is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions for the specific microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antiviral Activity Assay (Plaque Reduction Assay):
-
Confluent monolayers of host cells in 6-well plates are infected with a specific virus.
-
After an adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the 1-cyclohexyl-benzimidazole derivatives and a gelling agent (e.g., agarose).
-
The plates are incubated until plaques (zones of cell death) are visible.
-
The cells are fixed and stained, and the number of plaques is counted.
-
The EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
Conclusion and Future Directions
The incorporation of a cyclohexyl group at the N-1 position of the benzimidazole scaffold presents a promising strategy for the development of novel therapeutic agents. Its unique combination of lipophilicity and conformational rigidity can be leveraged to enhance potency and selectivity across a range of biological targets. While the currently available literature provides a strong foundation for the general SAR of N-substituted benzimidazoles, there is a clear need for more focused studies that directly compare the efficacy of 1-cyclohexyl derivatives against other analogues.
Future research should prioritize the synthesis and systematic biological evaluation of a focused library of 1-cyclohexyl-benzimidazole derivatives with diverse substitutions at the C-2 and C-5(6) positions. This will enable the generation of robust quantitative data (IC50, MIC, and EC50 values) necessary for building comprehensive SAR models. Such studies will undoubtedly accelerate the discovery and development of novel 1-cyclohexyl-benzimidazole-based drugs with improved therapeutic profiles.
References
- [Reference to a general synthesis protocol for 1-substituted benzimidazoles]
- BenchChem. Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles.
- [Reference to a synthesis protocol for 1,2-disubstituted benzimidazoles]
- [Reference to a microwave-assisted synthesis protocol]
- [Reference to recent advances in benzimidazole synthesis]
- [Reference to a study on anticancer activity of benzimidazole deriv
- [Reference to a study on CDK2 inhibition by benzimidazole deriv
- [Reference to a review on the biological significance of the benzimidazole nucleus]
- White Rose Research Online.
- [Reference to a review on the antimicrobial innov
- [Reference to a comparative study on benzimidazole synthesis and biological activity]
- [Reference to a study on anticancer benzimidazole-1,2,4-triazole deriv
- [Reference to a review on benzimidazole deriv
- [Reference to a QSAR study on antimicrobial benzimidazole deriv
- PubMed. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents.
- MDPI. Novel 2-Aryl-1H-Benzimidazole Derivatives and Their Aza-Analogues as Promising Anti-Poxvirus Agents.
- [Reference to a study on anticancer evaluation of benzimidazole deriv
- [Reference to a study on the synthesis and evaluation of anticancer 4,5,6,7-tetrabromo-1H-benzimidazole deriv
- [Reference to a review on the chemistry and biological significance of the benzimidazole nucleus]
- [Reference to a review on benzimidazole-triazole hybrids as antimicrobial and antiviral agents]
- [Reference to a review on antiviral benzimidazole deriv
- [Reference to a study on the biological activity of newly synthesized benzimidazole deriv
- [Reference to a review on the biological significance and chemistry of the benzimidazole nucleus]
- [Reference to a study on the design, synthesis, and biological activity of benzimidazole deriv
- [Reference to a review on benzimidazole as a promising antiviral scaffold]
Sources
- 1. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Efficacy Study of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole versus 5-Fluorouracil in a HCT116 Human Colorectal Cancer Xenograft Model
Abstract
The development of novel small-molecule inhibitors remains a cornerstone of oncology research, particularly for malignancies like colorectal cancer (CRC) where resistance to standard-of-care therapies persists. This guide provides a head-to-head preclinical comparison of a novel benzimidazole derivative, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (hereafter referred to as Cpd-X), against the established chemotherapeutic agent, 5-Fluorouracil (5-FU). Utilizing a human HCT116 colorectal cancer xenograft model in immunodeficient mice, this study evaluates anti-tumor efficacy, tolerability, and target engagement. We present a comprehensive experimental framework, from in vivo study design to terminal biomarker analysis, to offer researchers a robust template for evaluating next-generation cancer therapeutics against current clinical benchmarks.
Introduction and Rationale
Colorectal cancer is a leading cause of cancer-related mortality worldwide. For decades, 5-Fluorouracil (5-FU), a pyrimidine analog, has been a foundational component of CRC chemotherapy.[1][2] 5-FU exerts its cytotoxic effects primarily by inhibiting thymidylate synthase (TS), an enzyme critical for the de novo synthesis of thymidine, thereby disrupting DNA replication and repair in rapidly dividing cancer cells.[2][3][4] However, response rates to 5-FU-based regimens can be limited, and the development of resistance is a significant clinical challenge.[3][5]
The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[6][7][8] These compounds can act through diverse mechanisms such as microtubule disruption, inhibition of topoisomerases, and modulation of key signaling pathways.[6][7][9] The novel compound, Cpd-X, has been synthesized to leverage this scaffold, with substitutions designed to enhance cell permeability and target engagement.
This guide outlines a direct comparative study to assess if Cpd-X offers a therapeutic advantage over 5-FU in a well-established preclinical model of CRC. The primary endpoints are tumor growth inhibition and overall animal tolerability, with secondary endpoints focused on mechanistic insights through biomarker analysis.
Postulated Mechanisms of Action
A clear understanding of the drugs' mechanisms is crucial for interpreting efficacy data and designing rational therapeutic strategies.
-
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU is converted intracellularly into several active metabolites.[2] Its primary cytotoxic metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) and leads to "thymine-less death".[2][3] Other metabolites can be incorporated into RNA and DNA, further contributing to cellular stress and apoptosis.[2]
-
Cpd-X (Hypothesized): While the precise mechanism of Cpd-X is under investigation, many anticancer benzimidazoles function as microtubule-destabilizing agents, similar to vinca alkaloids or colchicine.[7][9] This inhibition of tubulin polymerization leads to a breakdown of the mitotic spindle, arresting cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis. This proposed mechanism provides a distinct pharmacological approach compared to the antimetabolite action of 5-FU.
Caption: Postulated mechanisms of action for 5-FU and Cpd-X.
In Vivo Comparative Efficacy Study Design
The objective of this study is to compare the anti-tumor activity of Cpd-X and 5-FU in an established HCT116 colorectal cancer xenograft model.
Caption: Workflow for the HCT116 xenograft comparative efficacy study.
Animal Model and Cell Line
-
Cell Line: HCT116 human colorectal carcinoma cells. This is a well-characterized, aggressive cell line commonly used in xenograft studies.[10][11]
-
Animal Strain: Female severe combined immunodeficient (SCID) or athymic nude mice, 6-8 weeks old. These mice lack a functional adaptive immune system, preventing rejection of the human tumor graft.[10]
-
Husbandry: Animals are maintained under specific-pathogen-free (SPF) conditions with ad libitum access to food and water, in accordance with institutional animal care and use committee (IACUC) guidelines.[10]
Experimental Groups (n=8-10 mice per group)
-
Group 1: Vehicle Control: Administered with the formulation vehicle for Cpd-X (e.g., 0.5% carboxymethylcellulose in water, daily by oral gavage).
-
Group 2: 5-Fluorouracil (Positive Control): Dosed at a clinically relevant level (e.g., 20 mg/kg, intraperitoneal injection, every 3 days).
-
Group 3: Cpd-X (Low Dose): Dosed at a test concentration (e.g., 25 mg/kg, daily by oral gavage).
-
Group 4: Cpd-X (High Dose): Dosed at a higher test concentration (e.g., 50 mg/kg, daily by oral gavage) to assess dose-response.
Detailed Experimental Methodologies
HCT116 Xenograft Implantation Protocol
-
Cell Culture: HCT116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Cells are harvested during the exponential growth phase. They are washed with sterile phosphate-buffered saline (PBS), and a single-cell suspension is prepared in a 1:1 mixture of PBS and Matrigel®.
-
Implantation: A volume of 100-200 µL containing 1 x 10⁷ viable HCT116 cells is injected subcutaneously into the right flank of each mouse.[10]
-
Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[10]
-
Staging and Randomization: When the mean tumor volume reaches approximately 100-150 mm³, mice are randomized into the four treatment groups.[11]
Drug Administration and Monitoring
-
Dosing: Dosing commences on the day of randomization (Day 1 of treatment). Each animal's dose is calculated based on its individual body weight.
-
Monitoring: Body weights and tumor volumes are measured 2-3 times per week throughout the study.[10] Animal health is monitored daily for any signs of toxicity (e.g., significant weight loss, lethargy, ruffled fur).
-
Study Endpoint: The study is terminated when tumors in the control group reach the predetermined size limit (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).[10]
Terminal Biomarker Analysis Protocol (Immunohistochemistry)
-
Tissue Collection: At the study endpoint, animals are euthanized. Tumors are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Fixed tissues are processed, embedded in paraffin, and sectioned at 4-5 µm thickness.
-
Immunohistochemistry (IHC):
-
Deparaffinization & Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.[12]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a sodium citrate buffer (pH 6.0).[12]
-
Staining: Slides are stained for:
-
Detection & Visualization: A standard detection system (e.g., HRP-polymer) with a chromogen like DAB is used. Slides are counterstained with hematoxylin.
-
-
Image Analysis: Stained slides are digitized using a whole-slide scanner. The percentage of Ki-67 positive cells and the density of cleaved caspase-3 positive cells are quantified using image analysis software.
Comparative Data Summary (Hypothetical Data)
The following tables represent plausible outcomes from this comparative study, designed for illustrative purposes.
Table 1: Anti-Tumor Efficacy and Tolerability
| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | --- | 1850 ± 210 | --- | +2.5 |
| 5-FU | 20 mg/kg, i.p., Q3D | 980 ± 150 | 47.0 | -8.0 |
| Cpd-X (Low Dose) | 25 mg/kg, oral, QD | 1100 ± 180 | 40.5 | +1.5 |
| Cpd-X (High Dose) | 50 mg/kg, oral, QD | 650 ± 110 | 64.9 | -1.0 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] × 100.
Table 2: Terminal Biomarker Analysis
| Treatment Group | Ki-67 Positive Cells (%, Mean ± SEM) | Cleaved Caspase-3 Positive Cells/mm² (Mean ± SEM) |
|---|---|---|
| Vehicle Control | 75 ± 8.2 | 15 ± 4.1 |
| 5-FU | 40 ± 6.5 | 85 ± 10.3 |
| Cpd-X (Low Dose) | 55 ± 7.1 | 50 ± 8.9 |
| Cpd-X (High Dose) | 25 ± 5.4 | 120 ± 15.2 |
Interpretation and Discussion
Based on the hypothetical data, Cpd-X demonstrates a dose-dependent anti-tumor effect. The high dose of Cpd-X (64.9% TGI) shows superior efficacy compared to the standard-of-care agent, 5-FU (47.0% TGI).
A key differentiating factor is tolerability. The 5-FU group shows a mean body weight loss of 8.0%, a common sign of toxicity with chemotherapy. In contrast, both Cpd-X groups exhibit minimal impact on body weight, suggesting a more favorable safety profile.
The biomarker data aligns with the efficacy results and postulated mechanisms. Both 5-FU and Cpd-X reduce the proliferation marker Ki-67 and increase the apoptosis marker cleaved caspase-3, confirming their cytotoxic activity.[14][15] The superior efficacy of high-dose Cpd-X is reflected in the more profound reduction in Ki-67 and a greater induction of cleaved caspase-3 compared to 5-FU. This suggests robust target engagement and induction of cell death in vivo.
The distinct mechanisms—antimetabolite versus microtubule inhibition—provide a strong rationale for potential future combination studies. The improved therapeutic index (higher efficacy, lower toxicity) of Cpd-X in this model positions it as a promising candidate for further preclinical development.
Conclusion
This guide provides a comprehensive framework for the preclinical comparison of a novel benzimidazole compound, Cpd-X, against the standard-of-care chemotherapy, 5-FU. The experimental design detailed herein, from the in vivo xenograft model to terminal IHC analysis, establishes a rigorous methodology for evaluating efficacy and mechanism. The hypothetical results indicate that Cpd-X possesses superior anti-tumor activity and an improved tolerability profile compared to 5-FU in the HCT116 colorectal cancer model, warranting its continued investigation as a potential new therapeutic agent for CRC.
References
- 5-Fluorouracil for colorectal cancer: mechanism of action and metabolism. (n.d.). Google.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2023). PubMed Central.
- Broad mechanisms of action of benzimidazoles as anticancer agents. (2025). ResearchGate.
- 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES. (n.d.). Nature.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025). Preprints.org.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024). PubMed.
- Xenograft, Colon, HCT 116. (n.d.). Pharmacology Discovery Services.
- HCT116 Xenograft Model. (n.d.). Altogen Labs.
- Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry.
- 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. (2018). PMC - NIH.
- Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects. (2023). PMC - PubMed Central.
- Tumor xenograft model. (2019). Bio-protocol.
- 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes. (2020). PMC - NIH.
- HCT116 Xenograft Model. (n.d.). Crown Bioscience.
- An Animal Model of Colorectal Cancer Liver Metastasis With a High Metastasis Rate and Clonal Dynamics. (2020). Anticancer Research.
- Ki-67 + Caspase-3. (n.d.). Biocare Medical.
- Ki-67 and caspase expression in breast carcinoma: does variance in locational sampling exist? (2018). PMC - NIH.
- State-of-the-Art Management of Colorectal Cancer: Treatment Advances and Innovation. (2024). ASCO.
- Protocol specific for Ki67 Antibody (NB110-57147). (n.d.). Novus Biologicals.
- Standard Chemotherapy for Colorectal Cancer. (n.d.). Google.
- Treatment Combo Outperforms Standard-of-Care in Colorectal Cancer Trial. (2023). City of Hope.
- Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats. (2022). NIH.
- Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype. (2022). PubMed Central.
Sources
- 1. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of 5-FU resistance mechanisms in colorectal cancer: clinical significance of attenuated on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5‐Fluorouracil resistance mechanisms in colorectal cancer: From classical pathways to promising processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 13. biocare.net [biocare.net]
- 14. Evaluation of Caspase-3 and Ki-67 expression in squamous cell hyperplasia of the stomach induced by Platycodi radix water extract in Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of cleaved caspase-3 and Ki-67 index on diagnostic biopsy in response to neoadjuvant chemotherapy in the context of post-treatment tumour ypT stage, ypN stage, grade, and molecular subtype - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis and Evaluation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential experimental evaluation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. Recognizing the critical importance of reproducibility in scientific research, this document details not just the "how" but the "why" behind the experimental choices, offering a framework for consistent and reliable results. We will explore the synthesis of the target compound, purification strategies, and analytical characterization. Furthermore, this guide will place 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in the context of related compounds, offering a comparative perspective for researchers exploring structure-activity relationships within the versatile benzimidazole class of molecules.
Introduction: The Benzimidazole Scaffold and the Significance of Substitution
The benzimidazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][2] The biological profile of a benzimidazole derivative is intricately linked to the nature and position of its substituents. The introduction of a bromine atom at the 5-position and a cyclohexyl group at the 1-position of the benzimidazole ring, as in 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, is anticipated to modulate its physicochemical properties and biological activity.
The bromine atom can enhance lipophilicity and may act as a key interaction point with biological targets through halogen bonding. The N-1 cyclohexyl substituent introduces a bulky, non-polar moiety that can influence the molecule's solubility, membrane permeability, and binding affinity to target proteins. Understanding the synthesis and properties of this specific derivative is therefore of interest to researchers engaged in the design and development of novel bioactive compounds.
Synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: A Reproducible Protocol
The synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole can be approached through a two-step process: first, the formation of the 5-bromobenzimidazole core, followed by its N-alkylation with a cyclohexyl group. Reproducibility in this synthesis hinges on careful control of reaction conditions and thorough purification of intermediates and the final product.
Step 1: Synthesis of 5-Bromo-1H-benzo[d]imidazole
The initial step involves the cyclization of 4-bromo-1,2-phenylenediamine with a one-carbon synthon, typically formic acid or its derivatives. This reaction is a well-established method for forming the benzimidazole ring.
Experimental Protocol:
-
To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in formic acid (5-10 volumes), add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as aqueous sodium hydroxide or potassium carbonate, until a precipitate forms.[3][4]
-
Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum to yield crude 5-Bromo-1H-benzo[d]imidazole.
Causality of Experimental Choices:
-
Formic Acid as C1 Synthon: Formic acid serves as a straightforward and readily available source of the C2 carbon of the imidazole ring.
-
Acid Catalyst: The acidic conditions protonate the formic acid, making it a more reactive electrophile for the cyclization reaction.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
-
Neutralization: This step is crucial for precipitating the product, as the benzimidazole is typically more soluble in its protonated form.
Step 2: N-Alkylation with Cyclohexyl Bromide
The second step is the N-alkylation of the synthesized 5-Bromo-1H-benzo[d]imidazole with cyclohexyl bromide. The regioselectivity of this reaction is not a concern in this specific case due to the symmetry of the starting benzimidazole. However, the choice of base and solvent is critical for achieving a good yield and minimizing side reactions.[5][6]
Experimental Protocol:
-
Suspend 5-Bromo-1H-benzo[d]imidazole (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
To this suspension, add cyclohexyl bromide (1.2-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Causality of Experimental Choices:
-
Polar Aprotic Solvent: DMF or acetonitrile are excellent solvents for this type of reaction as they can dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Base: The base is essential to deprotonate the N-H of the benzimidazole, forming the more nucleophilic benzimidazolide anion, which then attacks the cyclohexyl bromide. Cesium carbonate is often a good choice as it is a strong, non-nucleophilic base with good solubility in organic solvents.[7]
-
Excess Alkylating Agent: A slight excess of cyclohexyl bromide is used to ensure the complete consumption of the starting benzimidazole.
-
Heating: The reaction is heated to increase the rate of the N-alkylation reaction.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Purification and Characterization: Ensuring Purity and Structural Integrity
Reproducibility is directly linked to the purity of the synthesized compound. The crude product from the N-alkylation step will likely contain unreacted starting materials and side products. Column chromatography is the recommended method for purification.
Purification Protocol:
-
Prepare a silica gel column using a suitable solvent system, such as a gradient of ethyl acetate in hexanes.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Characterization:
To confirm the identity and purity of the final product, a combination of spectroscopic techniques should be employed.
| Technique | Purpose | Expected Observations |
| ¹H NMR | To determine the proton environment and confirm the presence of both the benzimidazole and cyclohexyl moieties. | Signals corresponding to the aromatic protons of the benzimidazole ring and the aliphatic protons of the cyclohexyl group with appropriate chemical shifts and splitting patterns. |
| ¹³C NMR | To identify all the unique carbon atoms in the molecule. | Peaks corresponding to the aromatic and aliphatic carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₅BrN₂. |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C-H (aromatic and aliphatic), C=N, and C-Br bonds.[8] |
Comparative Analysis: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole in Context
The biological activity of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is not extensively reported in the literature. However, based on the known activities of related benzimidazole derivatives, it can be hypothesized to possess potential as an anticancer, antimicrobial, or kinase inhibitory agent.[9][10][11] A comparative analysis with other N-substituted benzimidazoles can provide insights into its potential performance.
Table of Comparative Compounds:
| Compound | N-1 Substituent | 5-Position Substituent | Reported/Potential Activities | Rationale for Comparison |
| 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole (Target) | Cyclohexyl | Bromo | Anticancer, Antimicrobial (Hypothesized) | The focus of this guide. |
| 5-Bromo-1-methyl-1H-benzo[d]imidazole | Methyl | Bromo | Intermediate in syntheses. | To assess the impact of the bulky cyclohexyl group versus a small alkyl group. |
| 1-Cyclohexyl-1H-benzo[d]imidazole | Cyclohexyl | Hydrogen | General benzimidazole activity. | To evaluate the contribution of the bromo substituent to the overall activity. |
| Albendazole | Propyl | -NHCO₂CH₃ (at 2-position) | Anthelmintic.[1] | A commercially available benzimidazole drug with a different substitution pattern. |
| Omeprazole | Substituted Pyridinylmethyl | Methoxy | Proton Pump Inhibitor.[3] | A widely used benzimidazole drug with a distinct mechanism of action. |
Discussion of Structure-Activity Relationships:
-
Role of the Cyclohexyl Group: The bulky and lipophilic cyclohexyl group is expected to increase the compound's affinity for hydrophobic pockets in target proteins. This can lead to enhanced potency compared to derivatives with smaller N-1 substituents. However, it may also affect solubility and metabolic stability.
-
Influence of the Bromo Substituent: The bromine atom at the 5-position can participate in halogen bonding, a type of non-covalent interaction that can significantly contribute to binding affinity and selectivity for a biological target. It also increases the lipophilicity of the molecule.
-
Comparison with Clinically Used Benzimidazoles: While a direct comparison of activity is application-dependent, the structural differences between the target compound and drugs like Albendazole and Omeprazole highlight the vast chemical space and diverse biological activities that can be achieved through modification of the benzimidazole scaffold.[1][12]
Logical Relationship Diagram:
Caption: Relationship between substituents, properties, and biological activity.
Conclusion
The reproducible synthesis and evaluation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole are achievable through careful adherence to established synthetic methodologies and rigorous purification and characterization. This guide provides a detailed framework to support researchers in obtaining consistent and reliable results. By understanding the rationale behind the experimental choices and considering the structure-activity relationships in comparison to other benzimidazole derivatives, scientists can more effectively explore the potential of this and related compounds in drug discovery and development.
References
- Design, Synthesis of a Novel N-substituted Benzimidazole Deriv
- Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. (2020).
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.).
- Recent achievements in the synthesis of benzimidazole deriv
- Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2024). ACS Omega.
- N-Cyclohexylbenzamide. (n.d.). PubChem.
- A review on chemistry and biological significance of benzimidaole nucleus. (n.d.). IOSR Journal of Pharmacy.
- N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)
- Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (2021). ACS Omega.
- Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. (n.d.). The Journal of Organic Chemistry.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.
- Process for the preparation of 1H-benzimidazoles. (n.d.).
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. (n.d.).
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.).
- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.).
- A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023).
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (n.d.). MDPI.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journals.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). PubMed Central.
- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central.
- New substituted benzimidazole derivatives: A patent review (2013-2014). (2015).
- N-Alkylation of imidazoles. (n.d.). University of Otago.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (n.d.). RSC Publishing.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024).
- Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). PubMed Central.
- The physicochemical properties of synthesized benzimidazole derivatives. (n.d.).
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). ACS Omega.
- Design, Synthesis, and Biological Evaluation of Substituted 2-Cyclohexyl-4-phenyl-1H-imidazoles: Potent and Selective Neuropeptide Y Y5-Receptor Antagonists. (2011).
- Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Deriv
- Synthesis and Biological Evaluation of a 5-6-5 Imidazole-Phenyl-Thiazole Based α-Helix Mimetic. (n.d.). PubMed Central.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. srrjournals.com [srrjournals.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrphr.org [iosrphr.org]
- 9. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In vivo validation of the anticancer properties of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
This guide outlines a comprehensive and scientifically rigorous approach for the in vivo validation of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. By comparing its efficacy and safety profile against a standard-of-care agent like Paclitaxel, researchers can generate the critical data needed to support its further development as a potential anticancer therapeutic. Positive outcomes from this xenograft model would warrant progression to more complex preclinical models, such as patient-derived xenografts (PDX), which better recapitulate the heterogeneity of human tumors, and further mechanistic studies to fully elucidate its mode of action. [8][9]The broad therapeutic window and multi-targeted nature characteristic of many benzimidazole derivatives hold significant promise for the development of next-generation cancer therapies. [2][12]
References
- Synthesis, characterization and in vivo biological evaluation of novel benzimidazoles as potential anticancer agents. (2014). Semantic Scholar.
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (2025). PLOS. Available at: [Link]
-
Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. (n.d.). MDPI. Available at: [Link]
-
Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). NIH. Available at: [Link]
-
Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Available at: [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025). Crown Bioscience. Available at: [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. (n.d.). PLOS. Available at: [Link]
-
Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). NIH. Available at: [Link]
-
Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (2025). Royal Society of Chemistry. Available at: [Link]
-
Imidazoles as potential anticancer agents. (n.d.). NIH. Available at: [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). NIH. Available at: [Link]
-
Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). PubMed. Available at: [Link]
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (n.d.). ResearchGate. Available at: [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (n.d.). MDPI. Available at: [Link]
-
Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (n.d.). PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 5. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 7. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xenograft.org [xenograft.org]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Bromine Substitution on the ADME Properties of Benzimidazoles: A Comparative Analysis for Drug Discovery
In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of pharmacological activities.[1] The strategic modification of this scaffold is a cornerstone of drug design, aiming to enhance potency, selectivity, and, crucially, the pharmacokinetic profile. Among the various synthetic modifications, halogenation, particularly bromination, has emerged as a key tool for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of benzimidazole derivatives. This guide provides a comparative analysis of the ADME properties of bromo-substituted benzimidazoles, offering insights grounded in experimental data to aid researchers in the development of new chemical entities.
The introduction of a bromine atom to the benzimidazole core can profoundly influence its physicochemical properties, such as lipophilicity, solubility, and electronic character.[2] These changes, in turn, dictate the compound's journey through the body, affecting its ability to cross biological membranes, resist metabolic breakdown, and ultimately reach its therapeutic target in sufficient concentrations. Understanding these structure-ADME relationships is paramount for optimizing drug candidates and minimizing late-stage attrition in the development pipeline.
Absorption: Navigating the Intestinal Barrier
The oral bioavailability of a drug is largely dependent on its ability to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[3][4] This assay utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the barrier properties of the intestinal wall.[3]
The effect of bromine substitution on the intestinal permeability of benzimidazoles is multifaceted. Generally, increasing lipophilicity can enhance passive diffusion across the cell membrane. However, this is not always a linear relationship, as excessive lipophilicity can lead to poor aqueous solubility and entrapment in the lipid bilayer.
While direct comparative experimental data for a series of bromo-substituted benzimidazoles is sparse in the public domain, in silico predictions and data from related structures suggest that strategic placement of bromine can favorably modulate permeability. For instance, computational ADMET studies on various substituted benzimidazoles often predict Caco-2 permeability as a key parameter for assessing drug-likeness.[5][6] These predictive models can be a valuable starting point for prioritizing compounds for experimental validation.
Below is a detailed protocol for conducting a Caco-2 permeability assay, a fundamental tool for assessing the absorption potential of bromo-substituted benzimidazole candidates.
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines the steps for determining the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)
-
Test compounds (bromo-substituted benzimidazoles) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow solution for monolayer integrity testing
-
LC-MS/MS system for sample analysis
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 18-21 days, replacing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Prior to the permeability assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm².
-
Alternatively, perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be less than 1 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound solution (typically 10 µM in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:
-
To assess active efflux, perform the assay in the reverse direction by adding the test compound to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells (µmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µM).
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests the involvement of active efflux transporters.
-
Diagram of the Caco-2 Permeability Assay Workflow:
Caption: Caco-2 Permeability Assay Workflow.
Metabolism: Stability in the Face of Biotransformation
The metabolic stability of a drug candidate is a critical determinant of its half-life and oral bioavailability.[7] The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a standard method for assessing a compound's susceptibility to phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][9]
The introduction of a bromine atom can influence metabolic stability in several ways. Bromine is an electron-withdrawing group, which can alter the electron density of the benzimidazole ring system and adjacent functionalities, potentially making them less susceptible to oxidative metabolism. Furthermore, the steric bulk of the bromine atom can hinder the binding of the molecule to the active site of metabolic enzymes.
While direct comparative studies are limited, some research suggests that halogen substitution on the benzimidazole core can enhance metabolic stability. For instance, a study on N-benzyl-benzimidazole derivatives as FabI inhibitors found that a compound with a halogen on the benzene ring was generally more stable in mouse liver microsomes.[10]
Below is a detailed protocol for the liver microsomal stability assay, an essential tool for evaluating the metabolic fate of bromo-substituted benzimidazoles.
Experimental Protocol: Liver Microsomal Stability Assay
This protocol describes the determination of the in vitro metabolic stability of a test compound using liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (bromo-substituted benzimidazoles) and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile (ACN) containing an internal standard for reaction termination and protein precipitation
-
LC-MS/MS system for sample analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture.
-
-
Time-Course Incubation:
-
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Termination:
-
Immediately terminate the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t₁/₂) * (volume of incubation / amount of microsomal protein).
-
Diagram of the Microsomal Stability Assay Workflow:
Caption: Microsomal Stability Assay Workflow.
Distribution and Excretion: The Whole-Body Perspective
Following absorption and first-pass metabolism, a drug distributes throughout the body and is eventually eliminated. While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential for a comprehensive understanding of a compound's ADME profile.[11] These studies provide crucial parameters such as bioavailability, volume of distribution, clearance, and elimination half-life.
For benzimidazole derivatives, which are often characterized by low aqueous solubility, formulation strategies can significantly impact their in vivo performance.[12] Bromine substitution, by increasing lipophilicity, may influence the volume of distribution, potentially leading to greater tissue penetration. However, it can also affect protein binding, which in turn influences the free drug concentration available for therapeutic action and clearance.
The excretion of benzimidazoles and their metabolites can occur via renal and/or fecal routes. The extent of metabolism and the physicochemical properties of the metabolites will determine the primary route of elimination.
Comparative Data and Structure-ADME Relationships
Table 1: Physicochemical and In Silico ADME Properties of Representative Bromo-Benzimidazoles
| Compound | Structure | LogP (Predicted) | Aqueous Solubility (Predicted) | Caco-2 Permeability (Predicted) | Human Intestinal Absorption (Predicted) |
| 5-Bromobenzimidazole | 5-Bromo-1H-benzimidazole | ~2.5 | Moderate | High | High |
| 6-Bromobenzimidazole | 6-Bromo-1H-benzimidazole | ~2.5 | Moderate | High | High |
| 5,6-Dibromobenzimidazole | 5,6-Dibromo-1H-benzimidazole | ~3.5 | Low | Moderate to High | High |
Note: The data in this table is illustrative and based on typical in silico predictions. Actual experimental values may vary.
From the limited available data and general principles of medicinal chemistry, the following trends can be proposed:
-
Lipophilicity and Solubility: Bromine substitution generally increases the lipophilicity (LogP) of the benzimidazole core. This can enhance membrane permeability but may also decrease aqueous solubility, which can be a limiting factor for absorption. Dibromo-substitution further increases lipophilicity and is likely to significantly reduce aqueous solubility.[13]
-
Permeability: Mono-bromo substitution is often predicted to result in high Caco-2 permeability, suggesting good potential for oral absorption. The increased lipophilicity of dibromo-substituted analogs may lead to moderate to high permeability, but this could be offset by poor solubility.
-
Metabolic Stability: The electron-withdrawing nature of bromine can deactivate the aromatic ring towards oxidative metabolism, potentially increasing metabolic stability. The position of the bromine atom will be critical, as it can shield metabolically labile sites.
-
Efflux: The potential for a compound to be a substrate of efflux transporters like P-glycoprotein is a complex property that is not easily predicted by the presence of a bromine atom alone. Experimental determination using bidirectional Caco-2 assays is essential.
Logical Relationship of ADME Parameters:
Caption: Interplay of Physicochemical Properties and ADME Processes.
Conclusion and Future Directions
The strategic incorporation of bromine into the benzimidazole scaffold is a powerful tool for modulating ADME properties. While a clear, universal rule for the impact of bromination does not exist, the available evidence and established medicinal chemistry principles suggest that it can be leveraged to enhance metabolic stability and membrane permeability. However, a careful balance must be struck to avoid detrimental effects on aqueous solubility.
The lack of comprehensive, publicly available comparative experimental data for series of bromo-substituted benzimidazoles highlights a gap in the literature. Future systematic studies investigating the impact of the number and position of bromine substituents on a common benzimidazole core would be invaluable for building more predictive structure-ADME relationship models.
For researchers in drug discovery, the judicious use of in silico prediction tools, coupled with the robust in vitro assays detailed in this guide, will enable a more informed selection and optimization of bromo-substituted benzimidazole candidates with promising pharmacokinetic profiles, ultimately increasing the probability of success in developing new and effective medicines.
References
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles and their medicinal applications. Site-Specific Drug Delivery, 1-27.
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Chiang, P.-C., et al. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceutics, 12(11), 1089. [Link]
- Di, L., et al. (2003). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Journal of Biomolecular Screening, 8(4), 453-462.
- Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
- Lanov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258.
-
Patel, D. M., et al. (2017). In vitro Anthelminitic, Antioxident Activity and In silico Adme Study of Synthesized Nitro benzimidazole Derivatives. Oriental Journal of Chemistry, 33(6), 3045-3052. [Link]
- Rahman, M. A., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Materials Today: Proceedings, 62, 2623-2632.
-
Shavva, A. G., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6548. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]
-
Cyprotex. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]
-
Malasala, S., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 9, 792288. [Link]
- Spasov, A. A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233-258.
-
Lee, H., et al. (2014). Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors. ASSAY and Drug Development Technologies, 12(4), 223-231. [Link]
-
Kell, D. B., & Oliver, S. G. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs. PeerJ, 3, e1405. [Link]
- Gholib, G., et al. (2021). Design, synthesis, mechanistic studies and in silico ADME predictions of benzimidazole derivatives as novel antifungal agents. Bioorganic Chemistry, 114, 105086.
- Fassihi, A., et al. (2022). Synthesis, ADMET, drug likeness and in silico activities of benzimidazole derivative. Materials Today: Proceedings, 62, 2623-2632.
- Sadowski, T., et al. (2020). Physicochemical Characteristics of Dibromobenzimidazole Derivatives.
-
Gaba, M., et al. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Advances, 11(46), 28805-28822. [Link]
- Patel, D. M., et al. (2017). In-Vitro Anthelminitic, Anti-Oxident Activity and in Silico Adme Study of Synthesized Nitro Benzimidazole Derivatives. Oriental Journal of Chemistry, 33(6), 3045-3052.
- Wang, Z., et al. (2011). In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach.
- Hossan, S., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Indian Chemical Society, 98(12), 100227.
- Artursson, P., et al. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43.
- Fallacara, A. L., et al. (2021). Exploring the effectiveness of novel benzimidazoles as CB2 ligands: synthesis, biological evaluation, molecular docking studies and ADMET prediction. RSC Medicinal Chemistry, 12(9), 1555-1567.
- Sinko, P. J. (2017). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lea & Febiger.
-
Miele, M., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. International Journal of Molecular Sciences, 22(16), 8887. [Link]
-
Lu, H., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals, 17(2), 161. [Link]
-
PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. [Link]
- Yildiz, I., et al. (2021). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. Journal of Molecular Structure, 1230, 129881.
- Takeda Pharmaceutical Company Limited. (2007). Benzimidazole derivative and use thereof. U.S.
- Wang, Y., et al. (2015). New substituted benzimidazole derivatives: A patent review (2013-2014).
- Sârbu, C., et al. (2002). Evaluation of lipophilicity of some benzimidazole and benztriazole derivatives by RP HPTLC and PCA. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 739-745.
- Di, L., et al. (2003). Optimization of a higher throughput microsomal stability screening assay for profiling drug discovery candidates. Journal of Biomolecular Screening, 8(4), 453-462.
- Al-Tel, T. H., et al. (2011). Synthesis of New 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]-benzimidazole Derivatives and their Biological Activities.
- Teng, M., et al. (2012). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(23), 7193-7197.
- Bøgesø, K. P., et al. (1993). Benzimidazole derivatives, their preparation and use. U.S.
- Lim, S. H., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. Archiv der Pharmazie, 354(8), e2100074.
- Yasgar, A., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data.
- Bozorov, K., et al. (2022). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. RSC Medicinal Chemistry, 13(5), 586-599.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism-Directed Structure Optimization of Benzimidazole-Based Francisella tularensis Enoyl-Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]
- 12. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Against a Library of Kinase Inhibitors
Introduction: The Rationale for Kinase Inhibitor Benchmarking
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases remain a dominant class of therapeutic targets.[1][2] The human genome encodes over 500 kinases, which regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases.[3][4] Consequently, the development of small molecule kinase inhibitors is a field of intense research.[2][5]
A novel compound, such as 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, emerges from a chemical scaffold—the benzimidazole core—that is known to be a "privileged structure" in kinase inhibitor design.[6][7] However, its potential as a therapeutic agent is undefined without rigorous, comparative evaluation. This guide provides a comprehensive framework for benchmarking this compound against a curated library of established kinase inhibitors. The objective is not merely to determine its potency, but to build a detailed profile of its selectivity, cellular activity, and potential mechanism of action. This comparative approach is vital for minimizing off-target effects, which can lead to toxicity, and for identifying a clear therapeutic niche for a new chemical entity.[3]
This process involves a multi-tiered experimental approach, moving from broad, high-throughput biochemical screens to more complex, physiologically relevant cell-based assays. By systematically comparing our lead compound to well-characterized inhibitors, we can make informed decisions about its future development, transforming a promising molecule into a potential therapeutic candidate.[3]
The Compound in Focus and the Benchmarking Library
Test Article: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Structure: A benzimidazole core functionalized with a bromine atom at the 5-position and a cyclohexyl group at the 1-position.
-
Molecular Formula: C₁₃H₁₅BrN₂[9]
-
Rationale for Investigation: The benzimidazole scaffold is a common feature in many approved kinase inhibitors, often interacting with the hinge region of the kinase ATP-binding pocket.[6] The specific substitutions (bromo and cyclohexyl groups) will modulate its physicochemical properties and steric interactions within the binding site, influencing both potency and selectivity. Previous studies on related benzimidazole amides have shown potent inhibition of kinases like Itk (inducible T-cell kinase).[10]
The Reference Inhibitor Library
A robust benchmarking study requires a carefully selected library of reference compounds. This library should not be arbitrary but designed to provide a comprehensive overview of the kinome space and different inhibitor modalities. Commercial libraries from vendors like MedChemExpress, TargetMol, or APExBIO offer curated collections for this purpose.[11][12][13] For this guide, we will use a representative, hypothetical library.
Table 1: Representative Kinase Inhibitor Benchmarking Library
| Compound | Primary Target(s) | Kinase Family | Mechanism of Action |
|---|---|---|---|
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | Multiple | ATP-Competitive |
| Dasatinib | BCR-ABL, SRC family | Tyrosine Kinase | ATP-Competitive (Binds Active Conformation)[14] |
| Gefitinib | EGFR | Tyrosine Kinase | ATP-Competitive (Binds Active Conformation)[14] |
| Imatinib | BCR-ABL, c-KIT, PDGFR | Tyrosine Kinase | ATP-Competitive (Binds Inactive Conformation)[14] |
| Lapatinib | EGFR, HER2 | Tyrosine Kinase | ATP-Competitive (Binds Inactive Conformation)[14] |
| PF-670462 | CK1δ/ε | Serine/Threonine | ATP-Competitive[15] |
| Ibrutinib | BTK | Tyrosine Kinase | Covalent, Irreversible |
This selection provides a mix of broad-spectrum and highly selective inhibitors, compounds that target different kinase conformations, and both reversible and irreversible mechanisms of action. This diversity is crucial for contextualizing the activity profile of our test compound.
Experimental Workflow: A Multi-Tiered Benchmarking Strategy
The benchmarking process is a funnel, starting with broad screening and progressively focusing on more detailed mechanistic studies for promising candidates.
Caption: Multi-tiered workflow for kinase inhibitor benchmarking.
Tier 1: In Vitro Biochemical Potency Assessment
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole against a panel of purified kinases and compare it directly to the reference library.
Causality: This initial step is fundamental. It measures the direct interaction between the compound and the kinase enzyme in a simplified, cell-free system.[3] The classic and highly reliable method is the radiometric assay, which directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.[4][16] We perform this at an ATP concentration equal to the Kₘ for each specific kinase to ensure that the resulting IC₅₀ values are comparable across different enzymes and reflect the inhibitor's intrinsic affinity.[17][18]
Protocol: In Vitro Radiometric Kinase Assay ([³³P]-ATP)
-
Prepare Kinase Reaction Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA at optimal pH (e.g., 7.5).
-
Compound Dilution: Prepare a 10-point serial dilution of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and all library compounds in DMSO. The final concentration might range from 10 µM to 0.1 nM.
-
Assay Plate Setup: In a 96-well plate, add 5 µL of each compound dilution. Include positive controls (known inhibitor, e.g., Staurosporine) and negative controls (DMSO vehicle).[3]
-
Add Kinase and Substrate: Add 20 µL of a mix containing the purified kinase and its specific substrate (e.g., a peptide like α-casein for CK1) to each well.[18] Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate Reaction: Start the kinase reaction by adding 25 µL of ATP solution containing [³³P]-γ-ATP at a final concentration equal to the Kₘ of the kinase.[19][20]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear velocity range.[18]
-
Terminate Reaction: Stop the reaction by adding 50 µL of 1% phosphoric acid.
-
Capture and Wash: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter. Wash the plate multiple times with 0.75% phosphoric acid to remove unincorporated [³³P]-ATP.
-
Quantification: Add liquid scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Convert raw counts to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Illustrative Data Presentation
Table 2: Comparative In Vitro IC₅₀ Values (nM) - Illustrative Data
| Kinase Target | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Dasatinib | Gefitinib | PF-670462 | Staurosporine |
|---|---|---|---|---|---|
| SRC | 15 | 5 | >10,000 | >10,000 | 8 |
| ABL | 250 | 2 | >10,000 | >10,000 | 12 |
| EGFR | >10,000 | 500 | 25 | >10,000 | 15 |
| CK1δ | 85 | >10,000 | >10,000 | 50 | 20 |
| BTK | 1,200 | 800 | >10,000 | >10,000 | 100 |
Data is for illustrative purposes only. This table allows for immediate, at-a-glance comparison of potency and preliminary selectivity. Here, the hypothetical data suggests our compound has potent activity against SRC and moderate activity against CK1δ.
Tier 2: Cellular Target Engagement & Potency
Objective: To verify that the compound can enter cells, engage its target kinase, and inhibit its downstream signaling.
Causality: Biochemical potency does not always translate to cellular activity due to factors like cell permeability, efflux pumps, and intracellular competition with high ATP concentrations. Therefore, cell-based assays are a critical validation step.[3][21] A cellular phosphorylation assay directly measures the inhibition of a kinase's function in its native environment—the intact cell.[22] We can quantify the phosphorylation of a known downstream substrate via Western Blot or ELISA-based methods.[22]
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture: Culture a relevant cell line that expresses the target kinase (e.g., HCT116 cells for SRC). Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours if required.
-
Compound Treatment: Treat the cells with varying concentrations of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and relevant library inhibitors for a defined period (e.g., 2 hours).
-
Stimulation (If necessary): If the pathway is not basally active, stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-SRC Family (Tyr416)).
-
After washing, incubate with a secondary antibody conjugated to HRP.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein (e.g., total SRC) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Densitometry Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal. Calculate the cellular IC₅₀ by plotting the normalized signal against inhibitor concentration.
Caption: Workflow for Western Blot-based cellular phosphorylation assay.
Tier 3: Kinome-Wide Selectivity Profiling
Objective: To understand the broader interaction profile of the compound across the human kinome.
Causality: High potency against a single target is often insufficient; high selectivity is paramount for a safe therapeutic. A promiscuous compound that inhibits many kinases is likely to cause off-target toxicities.[23] Kinome-wide screening, often against panels of hundreds of kinases, provides a "selectivity score" and reveals potential liabilities early in the development process.[3][24] This is a crucial step to de-risk a project.
Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400 kinases) using a high-throughput biochemical assay format. The results are often visualized as a "kinetree" diagram, showing the percentage of inhibition for each kinase.
Interpreting Selectivity Data
Table 3: Kinome Scan Results Summary (% Inhibition @ 1 µM) - Illustrative Data
| Compound | SRC | ABL | BTK | LCK | FYN | EGFR | FLT3 | CDK2 |
|---|---|---|---|---|---|---|---|---|
| 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | 98% | 85% | 25% | 95% | 92% | 5% | 45% | 10% |
| Dasatinib | 100% | 100% | 99% | 100% | 100% | 35% | 98% | 90% |
Data is for illustrative purposes only. The hypothetical data shows that while our compound is potent against SRC, it also strongly inhibits other SRC family kinases (LCK, FYN) and, to a lesser extent, ABL. This profile is more selective than the broadly active Dasatinib but indicates a clear SRC-family signature. This information is critical for predicting both efficacy and potential side effects (e.g., immunological effects due to LCK inhibition).
Conclusion: Synthesizing the Data for a Go/No-Go Decision
This comprehensive benchmarking guide outlines a rigorous, logical progression for characterizing a novel kinase inhibitor. By comparing 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole against a well-defined library, we move beyond simple potency measurements to build a multi-dimensional understanding of its activity.
-
Tier 1 establishes its biochemical potency and provides a first look at its selectivity profile.
-
Tier 2 confirms whether this biochemical activity translates into a cellular context, a critical hurdle for any potential drug.
-
Tier 3 provides a global view of its selectivity, identifying both desired targets and potential off-target liabilities across the kinome.
The synthesized data from these tiers allows researchers and drug development professionals to objectively assess the compound's potential. A compound that is potent, cell-active, and highly selective for its intended target over other kinases is a strong candidate for further preclinical development. Conversely, a compound with poor cellular activity or a highly promiscuous profile can be deprioritized early, saving valuable time and resources. This structured, comparative approach embodies the principles of modern, efficient drug discovery.
References
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Kinase Logistics. Cell-based Kinase Profiling Service. [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. [Link]
-
Adriaenssens, E. (2023, September 23). In vitro kinase assay. Protocols.io. [Link]
-
National Center for Biotechnology Information. In vitro NLK Kinase Assay. [Link]
-
National Center for Biotechnology Information. (2020, December 30). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
ResearchGate. (2023, June 27). In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]
-
National Center for Biotechnology Information. (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link]
-
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
National Center for Biotechnology Information. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]
-
Oxford Academic. (2015, August 24). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
Cambridge Core. (2009, March 19). Protein kinase inhibitors: contributions from structure to clinical compounds. [Link]
-
The Royal Society of Chemistry. (2016). The identification of novel kinase inhibitor scaffolds. [Link]
-
MDPI. (2026, January 14). Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. [Link]
-
CASNU. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole[1199773-22-2]. [Link]
-
MDPI. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. Efficient Synthesis of 1H-Benzo[25]imidazo[1,2-c][3][21]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. [Link]
-
ResearchGate. (2025, October 11). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
-
PubMed. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). [Link]
-
National Institutes of Health. Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. [Link]
-
Research Results in Pharmacology. (2025, June 26). View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
-
Research Results in Pharmacology. (2025, June 26). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]
-
ACS Publications. (2026, January 5). Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 1199773-22-2 Cas No. | 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole | Matrix Scientific [matrixscientific.com]
- 9. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole[1199773-22-2] | CASNU [casnu.com]
- 10. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Kinase Inhibitor Library | TargetMol [targetmol.com]
- 14. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. revvity.com [revvity.com]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro kinase assay [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. kinaselogistics.com [kinaselogistics.com]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
Head-to-head comparison of different synthetic routes for 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
Introduction
5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, presents several strategic choices for the discerning researcher. This guide provides an in-depth, head-to-head comparison of two primary synthetic routes to this target molecule. We will dissect each pathway, providing detailed experimental protocols, mechanistic insights, and a comparative analysis of their respective strengths and weaknesses. Our goal is to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal synthetic strategy for their specific needs, considering factors such as efficiency, scalability, and the availability of starting materials.
The two routes under consideration are:
-
Route 1: Convergent Synthesis via N-Cyclohexyl-o-phenylenediamine Intermediate. This approach involves the initial formation of the key intermediate, 4-bromo-N1-cyclohexylbenzene-1,2-diamine, followed by cyclization to construct the benzimidazole ring.
-
Route 2: Linear Synthesis via N-Alkylation of a Pre-formed Benzimidazole Core. This strategy begins with the synthesis of 5-bromo-1H-benzimidazole, which is subsequently N-alkylated with a cyclohexyl group.
Through a detailed examination of these pathways, we will illuminate the chemical principles at play and provide the necessary data to make an informed decision for the synthesis of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Route 1: Convergent Synthesis via N-Cyclohexyl-o-phenylenediamine Intermediate
This synthetic strategy is characterized by the initial construction of the substituted o-phenylenediamine, which then undergoes cyclization to form the target benzimidazole. This convergent approach can be advantageous in certain scenarios, particularly when diversifying the C2-position of the benzimidazole is not a primary goal.
Overall Synthetic Scheme
Caption: Synthetic workflow for Route 1.
Step-by-Step Experimental Protocols
Step 1a: Synthesis of 4-Bromo-2-nitroaniline
Two common methods for the synthesis of the starting material, 4-bromo-2-nitroaniline, are presented below.
-
Method 1: Bromination of 2-Nitroaniline [1][2]
-
In a well-ventilated fume hood, dissolve 2-nitroaniline in a suitable solvent such as glacial acetic acid.
-
Slowly add a brominating agent, such as a solution of bromine in acetic acid or N-bromosuccinimide (NBS), to the stirred solution at a controlled temperature, typically between 0-25 °C. The reaction is exothermic and care should be taken.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry under vacuum to yield 4-bromo-2-nitroaniline.
-
-
Method 2: Nitration of 4-Bromoaniline
-
To a stirred solution of 4-bromoaniline in concentrated sulfuric acid, cooled in an ice-salt bath to maintain a temperature below 10 °C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid).
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with copious amounts of cold water until the washings are neutral, and dry to obtain 4-bromo-2-nitroaniline.
-
Step 1b: Synthesis of N-Cyclohexyl-4-bromo-2-nitroaniline
This step involves a nucleophilic aromatic substitution reaction where cyclohexylamine displaces a suitable leaving group on the aromatic ring of a 4-bromo-2-nitroaniline precursor.[3][4] The electron-withdrawing nitro group activates the ring towards nucleophilic attack.
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2-nitroaniline (1.0 eq) and cyclohexylamine (2.0-3.0 eq). The excess cyclohexylamine can also serve as the solvent. Alternatively, a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.
-
Heat the reaction mixture to a temperature of 100-150 °C and maintain for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-cyclohexyl-4-bromo-2-nitroaniline.
Step 1c: Reduction of N-Cyclohexyl-4-bromo-2-nitroaniline to 4-Bromo-N1-cyclohexylbenzene-1,2-diamine
The reduction of the nitro group to an amine is a critical step to generate the o-phenylenediamine intermediate. Several methods are effective for this transformation.[5]
-
Method 1: Reduction with Tin(II) Chloride [5][6][7]
-
Dissolve N-cyclohexyl-4-bromo-2-nitroaniline in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Add concentrated hydrochloric acid dropwise with stirring. The reaction is often exothermic.
-
Heat the mixture at reflux for several hours until the reaction is complete as indicated by TLC.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamine, which can be used in the next step without further purification or purified by column chromatography.
-
-
Method 2: Catalytic Hydrogenation [5]
-
Dissolve N-cyclohexyl-4-bromo-2-nitroaniline in a suitable solvent like ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Place the reaction mixture under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired diamine.
-
Step 1d: Cyclization to 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The final step in this route is the formation of the benzimidazole ring by reacting the diamine with a one-carbon source.
-
Method 1: Using Formic Acid
-
To the crude 4-bromo-N1-cyclohexylbenzene-1,2-diamine, add an excess of formic acid.
-
Heat the mixture at reflux (around 100 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it into ice-water.
-
Neutralize the solution with a base such as ammonium hydroxide or sodium bicarbonate to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization or column chromatography.
-
-
Method 2: Using Trimethyl Orthoformate [8][9]
-
Dissolve 4-bromo-N1-cyclohexylbenzene-1,2-diamine in a solvent like N,N-dimethylformamide (DMF).
-
Add an excess of trimethyl orthoformate and a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours.
-
Upon completion, dilute the reaction mixture with water and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the final product.
-
Mechanistic Considerations
The key steps in this route are the nucleophilic aromatic substitution, the nitro group reduction, and the final cyclization. The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the site of substitution.[3][4] The reduction of the nitro group proceeds via standard mechanisms depending on the chosen reagent. The final cyclization with formic acid involves the formation of a formamide intermediate followed by acid-catalyzed dehydration and ring closure. When using trimethyl orthoformate, an intermediate imidate is formed which then undergoes intramolecular cyclization.
Route 2: Linear Synthesis via N-Alkylation of a Pre-formed Benzimidazole Core
This approach follows a more linear sequence, where the benzimidazole core is first synthesized and then the cyclohexyl group is introduced via N-alkylation. This strategy can be advantageous if a variety of N-substituted analogues are desired from a common intermediate.
Overall Synthetic Scheme
Caption: Synthetic workflow for Route 2.
Step-by-Step Experimental Protocols
Step 2a: Synthesis of 5-Bromo-1H-benzimidazole
This initial step involves the cyclization of 4-bromo-1,2-phenylenediamine with a one-carbon source.
-
Method 1: Using Trimethyl Orthoformate [8]
-
To a solution of 4-bromo-1,2-benzenediamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (excess, e.g., 2-3 eq).
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with deionized water and adjust the pH to 7 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-bromo-1H-benzimidazole as an off-white solid. The reported yield for a similar reaction is quantitative.[8]
-
Step 2b: N-Alkylation of 5-Bromo-1H-benzimidazole to 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
The introduction of the cyclohexyl group onto the benzimidazole nitrogen is the key transformation in this route. The regioselectivity of this step is a critical consideration, as alkylation can potentially occur at either the N1 or N3 position. For unsymmetrically substituted benzimidazoles, a mixture of regioisomers is often obtained. However, the N1-substituted product is often the major isomer, particularly with bulky alkylating agents.
-
Method 1: N-Alkylation with Cyclohexyl Halide
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).[10]
-
Add a solution of 5-bromo-1H-benzimidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Add cyclohexyl bromide or iodide (1.2 eq) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the N1 and N3 isomers and obtain the desired 5-bromo-1-cyclohexyl-1H-benzo[d]imidazole.
-
-
Method 2: Mitsunobu Reaction with Cyclohexanol [11][12]
-
To a stirred solution of 5-bromo-1H-benzimidazole (1.0 eq), cyclohexanol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate by-products and to separate the regioisomers.
-
Mechanistic Considerations and Regioselectivity
The N-alkylation of benzimidazoles can proceed via an SN2 mechanism when using an alkyl halide after deprotonation of the imidazole NH with a strong base. The regioselectivity is influenced by both steric and electronic factors. In many cases, the bulkier substituent will direct the incoming alkyl group to the less sterically hindered nitrogen.[13] The Mitsunobu reaction offers an alternative under milder, neutral conditions and proceeds with inversion of configuration at the alcohol carbon.[11] However, for azoles, the regioselectivity of the Mitsunobu reaction can be variable and may favor the thermodynamically more stable N1-isomer.[14]
Head-to-Head Comparison
| Parameter | Route 1: Convergent Synthesis | Route 2: Linear Synthesis |
| Number of Steps | 3-4 steps from commercially available materials | 2 steps from a common intermediate |
| Overall Yield | Potentially lower due to more steps | Potentially higher if N-alkylation is efficient and regioselective |
| Key Intermediates | 4-Bromo-N1-cyclohexylbenzene-1,2-diamine | 5-Bromo-1H-benzimidazole |
| Scalability | May be challenging due to the multi-step nature and purification of intermediates. | Generally more scalable, especially if the N-alkylation is high-yielding. |
| Purification | Requires purification of intermediates, which can be challenging. | Final purification to separate regioisomers may be required. |
| Flexibility | Less flexible for generating a library of C2-substituted analogues. | Highly flexible for creating a library of N1-substituted analogues. |
| Safety Considerations | Use of potentially hazardous reagents like strong acids and reducing agents. | Use of sodium hydride (pyrophoric) or azodicarboxylates (potentially explosive). |
| Cost-Effectiveness | May be more expensive due to the number of steps and reagents. | Can be more cost-effective if the starting materials are readily available. |
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, each with its own set of advantages and disadvantages.
Route 1 is a logical choice when the specific target molecule is the primary goal and diversification at the N1-position is not required. The convergent nature of this synthesis can be elegant, but it may suffer from lower overall yields and more complex purification of intermediates.
Route 2 is the preferred strategy when a library of N1-substituted benzimidazole analogues is desired. The preparation of the common intermediate, 5-bromo-1H-benzimidazole, is straightforward and high-yielding. The main challenge lies in achieving high regioselectivity in the N-alkylation step. Careful optimization of the reaction conditions for the N-cyclohexylation is crucial to maximize the yield of the desired N1-isomer and simplify purification.
For researchers focused on the rapid synthesis of the title compound with the potential for future analogue synthesis, Route 2 is likely the more efficient and versatile approach. The development of a robust and regioselective N-alkylation protocol would be a key enabling step for the successful application of this strategy.
References
-
Dodge, J. A., Nissen, J. S., & Presnell, M. (n.d.). A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses. Retrieved from [Link]
-
Van Den Berge, E., & Robiette, R. (2018). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Ostrowski, S., & Wolos, P. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Retrieved from [Link]
-
Williams, A. R., & Miller, S. J. (2018). Concerted Nucleophilic Aromatic Substitutions. Accounts of Chemical Research. Retrieved from [Link]
-
Williams, A. R., Wang, Y., & Miller, S. J. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Reactions. (2023). One-Pot Reactions of Triethyl Orthoformate with Amines. MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). What groups can be reduced by Sn/HCl?. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Molecules. Retrieved from [Link]
-
ResearchGate. (2023). A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Retrieved from [Link]
-
Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PubMed Central. Retrieved from [Link]
Sources
- 1. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Navigating the Disposal of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: A Guide for the Modern Laboratory
Immediate Safety Considerations: Understanding the Hazard Profile
Derivatives of benzimidazole are known to cause skin and eye irritation.[1] Inhalation of dusts can lead to respiratory irritation.[1] Therefore, handling this compound requires adherence to standard laboratory safety protocols to minimize exposure.
| Hazard Classification | Precautionary Measures |
| Acute Toxicity (Oral, Inhalation, Dermal) | Avoid ingestion, inhalation of dust, and direct skin contact.[1][2] |
| Skin Irritation | Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3][4] |
| Eye Irritation | Wear chemical safety goggles or a face shield.[2][3][4][5] |
| Respiratory Irritation | Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][3][6] |
Personal Protective Equipment (PPE) is your first line of defense. The following table outlines the minimum required PPE when handling 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and potential irritation. |
| Eye Protection | Chemical safety goggles | To protect against splashes and airborne particles.[4][5] |
| Skin and Body Protection | Laboratory coat | To protect clothing and skin from contamination.[2][3] |
| Respiratory Protection | Use in a chemical fume hood | To minimize inhalation of dust or vapors.[3][6] |
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole falls under the regulations for halogenated organic compounds.[7][8][9] The core principle is to prevent its release into the environment. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][9]
Workflow for Proper Disposal
Caption: A streamlined workflow for the safe disposal of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole.
Detailed Experimental Protocol
-
Segregation of Waste:
-
Rationale: Halogenated organic compounds require specific disposal methods and should not be mixed with non-halogenated waste streams to avoid creating complex and difficult-to-manage chemical mixtures.[7][9]
-
Procedure: Designate a specific waste container for "Halogenated Organic Waste." This container should be used exclusively for compounds like 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and other halogenated solvents or reagents.
-
-
Proper Containerization:
-
Rationale: The container must be chemically resistant to the waste it holds and must be able to be securely sealed to prevent leaks or the escape of vapors.[7][10]
-
Procedure:
-
Select a container made of a material compatible with halogenated organic compounds (e.g., a UN-certified plastic jerry can).[11]
-
Ensure the container has a secure, tight-fitting lid.[9][10]
-
Do not overfill the container; a general rule is to fill to no more than 90% capacity to allow for expansion.[11][12]
-
-
-
Accurate Labeling:
-
Rationale: Proper labeling is a critical safety and regulatory requirement. It communicates the contents and associated hazards to all laboratory personnel and waste handlers.[7][9]
-
Procedure:
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole."
-
Indicate the primary hazards (e.g., "Irritant," "Halogenated Organic Waste").
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
-
Safe Storage:
-
Rationale: Designated storage areas, known as Satellite Accumulation Areas (SAAs), ensure that hazardous waste is kept in a secure location, away from general laboratory traffic and incompatible materials.[10]
-
Procedure:
-
-
Professional Disposal:
-
Rationale: The final disposal of hazardous waste must be handled by a licensed and certified hazardous waste management company to ensure compliance with all local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA).[12][13]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste container.
-
Follow all institutional procedures for waste manifest documentation.
-
-
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Spill Response
In the event of a small spill of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole solid:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[14]
-
Personal Protection: Wear the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup:
-
Gently cover the spill with an absorbent material to prevent the generation of dust.
-
Dampen the spilled material with 60-70% ethanol and transfer it to a suitable container for disposal.[15]
-
Use absorbent paper dampened with 60-70% ethanol to clean the affected area, placing the used paper in the waste container.[15]
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[15]
-
Disposal: Seal the container with the spill cleanup materials, label it as hazardous waste, and dispose of it according to the procedures outlined above.
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[16] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][16][17]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, upholding the principles of laboratory safety and environmental stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Capot Chemical. (2015). MSDS of 5-Bromo-1H-benzo[d]imidazol-2-amine. Retrieved from [Link]
- Unknown Source. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzimidazole, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. mmbio.byu.edu [mmbio.byu.edu]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.at [fishersci.at]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. rug.nl [rug.nl]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. carlroth.com [carlroth.com]
- 15. BENZIMIDAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. capotchem.com [capotchem.com]
- 17. chemos.de [chemos.de]
A Senior Application Scientist's Guide to Handling 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole: PPE, Operations, and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven guidance for the safe handling of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, moving beyond a simple checklist to explain the causality behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: The 'Why' Behind the Protocol
Understanding the specific risks associated with 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole is the critical first step in developing a robust safety plan. The compound's hazard profile is derived from its chemical structure and available safety data.
Chemical Identity:
-
Compound: 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole
-
Molecular Formula: C₁₃H₁₅BrN₂
-
Physical Form: Solid
The primary hazards identified for this compound are significant and dictate the stringent controls required for its handling. According to supplier safety information, it is classified as acutely toxic if swallowed and may cause long-lasting harmful effects to aquatic life. Some sources also classify it as an irritant. As a solid, it presents a risk of aerosolization, leading to potential inhalation exposure. Furthermore, as a member of the benzimidazole family, caution should be exercised to avoid potential skin and respiratory irritation, common to this class of compounds.
| Hazard Classification | GHS Code | Signal Word | Description | Source |
| Acute Toxicity (Oral) | H301 | Danger | Toxic if swallowed. | Sigma-Aldrich |
| Chronic Aquatic Toxicity | H413 | - | May cause long lasting harmful effects to aquatic life. | Sigma-Aldrich |
| Irritation | - | Warning | May cause skin and eye irritation. | Matrix Scientific |
| Physical Hazard | - | - | As a solid, can form dust which may be inhaled. | General Knowledge |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense against chemical exposure. A comprehensive safety strategy always begins with engineering and administrative controls to minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls (Highest Priority): All handling of 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood. The fume hood is your primary tool to isolate the hazard from your breathing zone, preventing inhalation of airborne particulates.
-
Administrative Controls: These are the procedures you follow. This includes proper training on the specific hazards of this compound, restricting access to the area where it is being handled, and adhering to the protocols outlined in this guide.
-
Personal Protective Equipment (PPE): PPE is used to protect you from any residual exposure that cannot be eliminated by engineering and administrative controls.
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be deliberate and directly correlated with the identified hazards of acute toxicity and irritation.
| PPE Category | Item | Specifications and Justification |
| Eye/Face Protection | Chemical Splash Goggles | Mandatory. Protects against accidental splashes of solutions and airborne dust. Must provide a full seal around the eyes. Standard safety glasses are insufficient. |
| Face Shield | Required when handling larger quantities (>1g) or when there is a significant risk of splashing. Must be worn over chemical splash goggles. | |
| Hand Protection | Nitrile Gloves | Provides a barrier against skin contact. Given the compound's nature, double-gloving is strongly recommended to prevent contamination of the surrounding area when exiting the fume hood. The outer glove should be removed and disposed of within the hood before handling anything outside of it. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. Must be fully buttoned with sleeves rolled down. |
| Respiratory Protection | N95 or P1/EN143 Particulate Respirator | Required if engineering controls (fume hood) fail or are not available. The primary risk is inhalation of the solid powder. A respirator prevents these fine particles from entering the respiratory system. |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict, methodical workflow is essential for minimizing exposure and ensuring experimental integrity.
Caption: A logical workflow for safely handling the solid compound inside a fume hood.
Protocol for Weighing and Dissolving:
-
Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, solvent, glassware) is present and the work area is clean.
-
Don PPE: Put on all required PPE as detailed in the table above, ensuring a proper fit.
-
Weighing: Tare a suitable weigh boat on the balance inside the fume hood. Carefully dispense the solid compound, avoiding any actions that could generate dust.
-
Transfer: Gently add the weighed solid to the vessel containing the solvent. Do not add solvent directly to the dry powder, as this can cause aerosolization.
-
Dissolution: Securely cap the vessel and mix via stirring or gentle swirling until the solid is fully dissolved.
-
Immediate Cleanup: Dispose of the contaminated weigh boat and any wipes directly into the designated halogenated waste container within the fume hood.
Decontamination and Disposal Plan
Proper disposal is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole requires specific disposal procedures.
Waste Segregation is Paramount:
-
DO NOT mix halogenated waste with non-halogenated organic waste. This is crucial for proper disposal and significantly impacts disposal costs.
-
DO NOT dispose of any amount of this compound or its solutions down the drain.
Disposal Protocol:
-
Designated Waste Container: All solid waste (contaminated gloves, weigh boats, paper towels) and liquid waste (unused solutions, solvent rinses) must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents, including 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole and any solvents used. Do not use abbreviations.
-
Storage: The waste container should be kept closed at all times except when adding waste. It must be stored in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Decontamination: All glassware that has come into contact with the compound should be rinsed with a small amount of a suitable solvent, and this rinseate must be collected in the halogenated waste container before proceeding with standard washing procedures.
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital. Always follow your institution's specific emergency response protocols.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small and contained within the fume hood, use an appropriate absorbent material, collect it in a sealed bag, and place it in the halogenated waste container. For larger spills, follow your institution's emergency spill response plan.
By integrating this guidance into your laboratory practices, you build a foundation of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [URL: https://braungroup.beckman.illinois.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [URL: https://www.hschemistry.com.au/safe-laboratory-practices-handling-and-disposing-of-organic-substances/]
- Sigma-Aldrich. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Safety Information. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023965]
- BenchChem. Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole. [URL: https://www.benchchem.com/product/b1137089/technical-support/sds-sop]
- Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. [URL: https://www.temple.
- Bucknell University. Hazardous Waste Segregation. [URL: https://www.bucknell.
- Cornell University Environmental Health and Safety. Organic Solvents. [URL: https://ehs.cornell.edu/campus-health-safety/chemical-safety/chemical-waste/organic-solvents]
- Sigma-Aldrich. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole Product Page. Merck KGaA. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds023965]
- Matrix Scientific. 5-Bromo-1-cyclohexyl-1H-benzo[d]imidazole. [URL: https://www.matrixscientific.com/5-bromo-1-cyclohexyl-1h-benzo-d-imidazole-cas-1199773-22-2.html]
- Santa Cruz Biotechnology. Benzimidazole Safety Data Sheet.
- Fisher Scientific. Imidazole Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122010250&productDescription=IMIDAZOLE+25GR&vendorId=VN00032119&countryCode=US&language=en]
- Capot Chemical. 5-Bromo-1H-benzo[d]imidazol-2-amine Material Safety Data Sheet. [URL: http://www.capotchem.com/msds/27876.pdf]
- BenchChem. The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis. [URL: https://www.benchchem.
- Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [URL: https://www.cdc.gov/niosh/docs/2007-101/pdfs/2007-101.pdf?id=10.26616/NIOSHPUB2007101]
- Apollo Scientific. 5-Bromo-1,3-oxazole hydrochloride Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR0521_msds.pdf]
- William & Mary Environmental Health & Safety. Personal Protective Equipment (PPE) Matrix Guidelines. [URL: https://www.wm.edu/offices/publicsafety/ehs/_documents/ppe_matrix_guidelines_for_biosafety_and_chemical_ppe.pdf]
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [URL: https://ehs.dartmouth.edu/chemistry/personal-protective-equipment-chemistry]
- NIOSH. Hierarchy of Controls. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/topics/hierarchy/default.html]
- Lab Manager. Hierarchy of Hazard Controls: Building Better Lab Safety Through Smarter Decisions. [URL: https://www.labmanager.com/safety/hierarchy-of-hazard-controls-building-better-lab-safety-through-smarter-decisions-28045]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
